Nootkatol

Catalog No.
S605095
CAS No.
50763-67-2
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nootkatol

CAS Number

50763-67-2

Product Name

Nootkatol

IUPAC Name

(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1

InChI Key

GFNWRKNVTHDNPV-UXOAXIEHSA-N

SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Synonyms

Nootkatol, Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isomer

Canonical SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Isomeric SMILES

C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O

Nootkatol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Nootkatol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nootkatol is primarily located in the membrane (predicted from logP) and cytoplasm.
Beta-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2S,4R,4aS,6R) stereochemistry. It has a role as a plant metabolite.

Chemical Profile of Nootkatol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical identity of nootkatol as established in scientific databases.

Property Type Details
IUPAC Name 4,4a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol [1]
CAS Number 53643-07-5 [1]
Molecular Formula C₁₅H₂₄O [1]
Molecular Weight 220.355 g/mol [1]
Natural Occurrence Found in Alpinia oxyphylla, Brazilian cherry leaf, and orange fruit [1].
Biosynthetic Role Direct precursor to (+)-nootkatone, oxidized from (+)-valencene [2] [3].

Biosynthesis Pathway and Experimental Workflow

The primary context for this compound in recent scientific literature is within the complete biosynthetic pathway of (+)-nootkatone. The diagram below illustrates this pathway and a general experimental workflow for its study [2] [3].

cluster_0 Heterologous Reconstruction FPP Farnesyl pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene AoVS Synthase This compound This compound Valencene->this compound AoCYP6/9/18 Oxidation Nootkatone (+)-Nootkatone This compound->Nootkatone AoSDR1/2/3 Oxidation ExpWorkflow Experimental Workflow (Pathway Elucidation) a1 Transcriptome mining of A. oxyphylla a2 Gene identification (AoVS, AoCYPs, AoSDRs) a1->a2 a3 Gene expression in S. cerevisiae chassis a2->a3 a4 Pathway validation & Metabolite analysis a3->a4

Diagram of the nootkatone biosynthetic pathway and its experimental elucidation.

Analytical and Experimental Methods

While specific protocols for this compound are not detailed in the search results, the following general methodologies are applicable based on the broader context of nootkatone biosynthesis research [2] [3].

Method Category General Application Key Steps

| Microbial Biotransformation | Converting valencene to nootkatone via this compound. | 1. Cultivate organism (e.g., fungus, yeast). 2. Add precursor (+)-valencene. 3. Incubate and monitor reaction. 4. Extract and analyze products. | | Heterologous Pathway Reconstitution | Expressing plant enzymes in microbial hosts to produce this compound/nootkatone. | 1. Identify genes from plant transcriptome. 2. Clone genes into expression vectors. 3. Transform microbial host (e.g., S. cerevisiae). 4. Analyze metabolite production (HPLC, GC-MS). | | Metabolite Analysis | Detecting and quantifying this compound. | Techniques: GC-MS, HPLC. Process: Extract metabolites from culture, compare retention times and mass spectra against standards. |

Research Context and Future Directions

This compound itself is not the primary focus of recent pharmacological studies. Research emphasis lies on its end product, (+)-nootkatone, which shows significant bioactivity across multiple disease models according to recent pre-clinical studies [4] [5] [6].

  • Neuroinflammation: Protects against LPS-induced neuroinflammation by modulating the NQO1/AMPK signaling pathway [4].
  • Cancer: Inhibits proliferation and migration of glioblastoma cells by activating the ATF4-CHOP-CHAC1 pathway [6].
  • Acute Lung Injury: Immunomodulates alveolar macrophages by inhibiting the STING/TBK1/IRF3 signaling pathway [5].
  • Metabolic Disease: Ameliorates metabolic-associated fatty liver disease by regulating AMPK and MAPK signaling [7].

Future research on this compound could explore its potential as a standalone bioactive compound or a more stable prodrug. The established heterologous biosynthesis systems provide a foundation for sustainable production of both this compound and nootkatone for further investigation [2] [3].

References

Technical Review: Nootkatol in Citrus Plants - Sources, Biosynthesis, and Experimental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nootkatol and Its Significance in Citrus

β-Nootkatol is a key oxygenated sesquiterpenoid intermediate in the biosynthetic pathway leading to the valuable aroma compound (+)-nootkatone, which is responsible for the characteristic grapefruit aroma. While This compound itself is not typically accumulated in significant quantities in citrus plants, it plays an essential metabolic role as an intermediate in the conversion of valencene to nootkatone. This technical review comprehensively examines the natural occurrence of this compound in citrus plants, its biosynthetic pathway, and detailed experimental protocols for its detection, quantification, and bioproduction.

The chemical structure of this compound (C₁₅H₂₄O) features a bicyclic eremophilane skeleton with a hydroxyl group at the C2 position, classifying it as a sesquiterpene alcohol. Its molecular weight is 220.3505 g/mol [1]. While this compound possesses some inherent aromatic properties, its primary significance lies in its position as the immediate precursor to nootkatone, one of the most economically important flavor and fragrance compounds with an extremely low odor threshold of approximately 1 μg/L [2] [3].

Table: Basic Chemical Properties of β-Nootkatol

Property Specification
Chemical Formula C₁₅H₂₄O
Molecular Weight 220.3505 g/mol
IUPAC Name Not specified in sources
Structural Class Bicyclic sesquiterpene alcohol
Role in Biosynthesis Intermediate in nootkatone production

Natural Occurrence and Biosynthetic Pathway

Natural Sources in Citrus

This compound occurs naturally in trace amounts within various citrus species, primarily as a biosynthetic intermediate rather than an end product. The highest concentrations are found in:

  • Grapefruit (Citrus × paradisi): Considered the primary natural source, though concentrations remain minimal
  • Pummelo (Citrus grandis): Contains detectable levels of this compound
  • Sweet orange (Citrus sinensis): Present as an intermediate in valencene metabolism
  • Other citrus varieties: Including lemon and mandarin, typically in their peel oils [4] [5] [6]

The concentration in plants is inherently limited due to the efficient enzymatic conversion of this compound to nootkatone by endogenous dehydrogenase enzymes. This rapid metabolic turnover makes the isolation and quantification of this compound from natural plant sources particularly challenging, contributing to its characterization as a rare sesquiterpenoid in fresh plant materials [4].

Biosynthetic Pathway from Valencene

The biosynthesis of this compound in citrus plants occurs through a two-step oxidation process from its precursor valencene, a sesquiterpene hydrocarbon abundant in Valencia oranges. The pathway proceeds as follows:

  • Initial hydroxylation: (+)-Valencene undergoes regioselective allylic hydroxylation at the C2 position to form this compound
  • Secondary oxidation: this compound is further oxidized to form the ketone group of (+)-nootkatone

Research indicates that both steps can be catalyzed by multifunctional enzymes or through a sequential enzyme-mediated reaction. In citrus plants, cytochrome P450 monooxygenases are primarily responsible for the initial hydroxylation step, while dehydrogenases facilitate the subsequent oxidation [4].

The following diagram illustrates the complete biosynthetic pathway from valencene to nootkatone, highlighting this compound's central role as an intermediate:

G FPP Farnesyl diphosphate (FPP) Valencene (+)-Valencene FPP->Valencene Valencene synthase This compound β-Nootkatol Valencene->this compound P450 monooxygenase or LOX Nootkatone (+)-Nootkatone This compound->Nootkatone Dehydrogenase (SDR family)

Biosynthetic pathway from valencene to nootkatone via this compound intermediate

Experimental Protocols for this compound Production and Analysis

Microbial Biotransformation of Valencene to this compound

Microbial biotransformation represents the most efficient method for producing this compound in quantifiable amounts, as natural concentrations in plants are extremely low. The following protocol describes the biotransformation of valencene to this compound using engineered yeast strains:

  • Strain engineering: Transform Saccharomyces cerevisiae or Pichia pastoris with expression vectors containing:

    • Cytochrome P450 enzyme (HPO V482I/A484I variant from Hyoscyamus muticus)
    • Cytochrome P450 reductase (ATR1 from Arabidopsis thaliana)
    • Optional: Valencene synthase (CnVS from Callitropsis nootkatensis) for de novo production [3] [6]
  • Culture conditions:

    • Medium: YPD or minimal selective medium with appropriate antibiotics
    • Carbon source: 2% glucose for growth phase, followed by 0.5% galactose for induction
    • Addition of valencene substrate: 1-2 g/L final concentration in dodecane (10% v/v) for in situ extraction
    • Incubation: 28-30°C with shaking at 200-250 rpm for 48-96 hours [3]
  • Process optimization:

    • Maintain microaerobic conditions to enhance P450 enzyme activity
    • Use two-phase system with dodecane to capture products and reduce toxicity
    • Monitor cell density (OD600) and product formation periodically [6]

The following workflow diagram illustrates the complete experimental process for microbial production and analysis of this compound:

G Strain Strain Engineering (P450 + CPR) Culture Culture Preparation +YPD/Galactose Strain->Culture Substrate Valencene Addition (1-2 g/L in dodecane) Culture->Substrate Incubation Incubation 28-30°C, 48-96h Substrate->Incubation Extraction Product Extraction Solvent partition Incubation->Extraction Analysis Analytical Methods GC-MS, NMR Extraction->Analysis

Experimental workflow for microbial production and analysis of this compound

Analytical Methods for Detection and Quantification

Comprehensive analysis of this compound requires multiple analytical techniques to confirm both identity and purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: HP-5MS or equivalent non-polar capillary column (30m × 0.25mm × 0.25μm)
    • Temperature program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, final hold 5 min
    • Injection: Splitless mode at 250°C
    • Carrier gas: Helium at 1.0 mL/min constant flow
    • Detection: EI mode at 70eV, mass range 40-500 m/z [7]
  • High-Speed Counter-Current Chromatography (HSCCC) for purification:

    • Solvent system: n-hexane/methanol/water (5/4/1, v/v/v)
    • Partition coefficient: Optimize for this compound (K ≈ 1.5-2.0)
    • Separation: 290-310 min elution window under optimized conditions
    • Recovery: Collect fractions and evaporate solvents under reduced pressure [7]
  • Nuclear Magnetic Resonance (NMR) for structural confirmation:

    • Dissolve purified this compound in deuterated chloroform (CDCl₃)
    • Record ¹H NMR spectrum at 400 MHz or higher
    • Characteristic signals: δ 4.70-4.90 (olefinic protons), δ 3.80-4.20 (hydroxymethine proton) [7]

Data Summary and Production Yields

Comparative Production Across Biological Systems

Table: this compound Production Yields in Different Microbial Systems

Production System Maximum Reported Yield Key Enzymes/Strategies Reference
S. cerevisiae (engineered) 9.66 mg/L nootkatone from this compound HPO V482I/A484I + ATR1, with valencene feeding [3]
P. pastoris (engineered) 118 mg/L nootkatone from this compound HPO V482I/A484I + endogenous ADH [6]
Y. lipolytica (biotransformation) 13.75% nootkatone in product mixture Whole-cell biotransformation, HSCCC purification [7]
In planta (citrus) Trace amounts (not quantified) Endogenous P450 enzymes [4]
Efficiency of Enzymatic Conversion

Table: Enzyme Efficiency in this compound Production and Conversion

Enzyme Class Specific Enzymes Conversion Efficiency Primary Products
Cytochrome P450 Monooxygenases HPO V482I/A484I, CYP71D51v2, CYP71AV8 High this compound production, limited further oxidation Predominantly β-nootkatol with minor nootkatone
Short-Chain Dehydrogenases (SDR) ZSD1 (Z. zerumbet), ABA2 (C. sinensis) Efficient this compound to nootkatone conversion Primarily nootkatone
Lipoxygenase ValOx (P. sapidus) Direct conversion of valencene to nootkatone Primarily nootkatone with minimal this compound accumulation

Research Implications and Future Directions

The study of this compound extends beyond its role as a flavor intermediate, with significant implications for pharmaceutical and agrochemical applications. Recent research has revealed that nootkatone (synthesized via this compound) exhibits potent bioactivities:

  • Insecticidal and acaricidal properties: Demonstrated efficacy against ticks (including Ixodes scapularis and Amblyomma americanum), mosquitoes, and other arthropods [2] [8]
  • Therapeutic potential: Shown anti-inflammatory, neuroprotective, and AMPK-activating effects in preclinical studies [4] [5]
  • Commercial development: EPA registration of nootkatone-based repellents in 2020 [2] [8]

Future research should focus on:

  • Enzyme engineering to improve the efficiency and selectivity of the valencene-to-nootkatol conversion
  • Pathway optimization in microbial hosts to minimize intermediate accumulation and maximize end-product yields
  • Analytical advancements for more sensitive detection and quantification of this compound in complex matrices
  • Sustainable production through metabolic engineering to reduce reliance on plant extraction [3] [6]

References

nootkatol calcium channel inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here is a summary of the core methodologies used in the key studies.

Experimental Goal Cell Lines / Models Key Techniques Critical Experimental Parameters
Channel Current Inhibition [1] HEK293T cells transfected with hORAI1/STIM1 or hTRPV1 [1] Whole-cell patch-clamp [1] Voltage-clamp mode; hORAI1 current measured at -120 mV, hTRPV1 activated with 1 μM capsaicin and measured at -60 mV [1]
Inhibition of UV-Induced Photoaging B16F10 mouse melanoma cells (melanin), HaCaT human keratinocytes (MMP-1) [1] In vitro photoaging model; quantification of melanin and MMP-1 [1] Cells irradiated with UV; nootkatol treatment (100 μM) reduced UV-induced melanin synthesis by 76.38% and MMP-1 production by 59.33% [1]
Anti-Proliferative Effect (Related Compound: Nootkatone) Anti-CD3/CD28 activated T cells [2] CFSE-based proliferation assay & flow cytometry [2] 100 μM nootkatone significantly reduced T cell proliferation rate to 4.94%, compared to 28.27% in activated controls [2]

Mechanism of Action and Signaling Pathways

This compound prevents photoaging by targeting two separate calcium-dependent pathways in different skin cells. The diagram below illustrates the unified mechanism by which this compound inhibits these calcium channels to prevent the key features of photoaging.

G This compound Prevents Photoaging via Dual Channel Inhibition cluster_keratinocyte Keratinocyte (Wrinkle Formation) cluster_melanocyte Melanocyte (Pigmentation) UV UV Keratinocyte Keratinocyte UV->Keratinocyte Melanocyte Melanocyte UV->Melanocyte This compound This compound TRPV1 TRPV1 This compound->TRPV1 Inhibits ORAI1 ORAI1 This compound->ORAI1 Inhibits Keratinocyte->TRPV1 Activates Melanocyte->ORAI1 Activates (via SOCE) Ca2_Influx_K Ca2_Influx_K TRPV1->Ca2_Influx_K Causes MMP1 MMP1 Ca2_Influx_K->MMP1 Promotes CollagenDegradation CollagenDegradation MMP1->CollagenDegradation Leads to Ca2_Influx_M Ca2_Influx_M ORAI1->Ca2_Influx_M Causes Melanogenesis Melanogenesis Ca2_Influx_M->Melanogenesis Promotes

This compound inhibits ORAI1 and TRPV1 channels to prevent UV-induced photoaging.

Interpretation and Research Implications

The evidence positions this compound as a promising multi-target therapeutic candidate.

  • Therapeutic Potential: Simultaneous inhibition of ORAI1 and TRPV1 is a novel strategy for preventing photoaging, addressing both pigmentation and wrinkle formation with a single agent [1].
  • Broader Anti-inflammatory Effects: While this compound data is specific, the related compound nootkatone shows anti-inflammatory and anti-proliferative effects on T-cells [2], suggesting potential applications beyond dermatology, such as in autoimmune diseases.
  • Safety Profile: Studies on nootkatone indicate that effective channel-inhibiting concentrations (30-100 μM) do not significantly affect cell viability [2], suggesting a potentially safe therapeutic window.

References

Comprehensive Technical Review: Synthesis of Nootkatol from Valencene for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nootkatol (C₁₅H₂₄O) is a valuable intermediate eremophilane sesquiterpenoid primarily known for its role in the biosynthesis of (+)-nootkatone, a highly prized compound in the flavor and fragrance industry due to its characteristic grapefruit aroma. [1] This oxygenated sesquiterpene serves as a crucial precursor in both chemical and biological synthetic pathways, with its controlled synthesis representing a significant bottleneck in efficient nootkatone production. The structural complexity of this compound, featuring multiple chiral centers, presents substantial challenges for regioselective and stereoselective synthesis, particularly in achieving the specific hydroxylation pattern that characterizes this natural product. [2]

The industrial significance of this compound derives mainly from its position as an oxidation intermediate in the conversion of valencene to nootkatone, a transformation of considerable commercial interest. Current industrial production of nootkatone predominantly relies on chemical synthesis from valencene, often using strong oxidizing agents that raise environmental concerns and cannot be marketed as "natural" in many regulatory frameworks. [2] Within this context, this compound represents not only a key biochemical intermediate but also a strategic target for biosynthetic approaches that can meet the growing consumer demand for natural flavor compounds produced through sustainable processes. [3]

Chemical Synthesis Approaches

Manganese Dioxide Oxidation Method

The oxidation of valencene to this compound using manganese dioxide (MnO₂) represents one of the most established chemical methods for this transformation. This approach typically employs tert-butyl hydroperoxide (TBHP) as an oxidant in combination with manganese dioxide, often using dichloromethane (DCM) as the reaction solvent. The process involves the regioselective oxidation of valencene at the C2 position to yield β-nootkatol as the primary product, though the reaction typically produces a mixture of oxidation products that requires careful purification. [4]

The reaction mechanism proceeds through a radical intermediate, with manganese dioxide facilitating the abstraction of a hydrogen atom from the allylic position. This method demonstrates moderate efficiency but faces challenges in achieving high regioselectivity, as the reaction conditions can promote over-oxidation to nootkatone or the formation of isomeric byproducts. The use of TBHP, while effective, introduces safety concerns due to the instability of organic peroxides at elevated temperatures, requiring careful temperature control throughout the reaction. [4]

Detailed Experimental Protocol for Chemical Synthesis

Materials: (+)-Valencene (≥70% purity by GC), manganese dioxide (activated, ≥85%), tert-butyl hydroperoxide (TBHP, 70% aqueous solution), dichloromethane (anhydrous, ≥99.8%), sodium sulfate (anhydrous), silica gel (60-120 mesh for column chromatography). [4]

Procedure:

  • Reaction Setup: Charge a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer with 100 mL of anhydrous dichloromethane. Add valencene (5.0 g, 24.6 mmol) and manganese dioxide (4.28 g, 49.2 mmol, 2.0 equiv) to the reaction vessel under inert atmosphere.
  • Oxidation: Slowly add TBHP (3.15 mL, 24.6 mmol, 1.0 equiv) dropwise over 15 minutes while maintaining the reaction temperature at 25-30°C using a water bath. After complete addition, heat the reaction mixture to gentle reflux (40°C) with continuous stirring for 6-8 hours.
  • Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (95:5) as the mobile phase. Visualize spots using vanillin-sulfuric acid spray reagent and heating (Rf valencene = 0.8; Rf this compound = 0.5; Rf nootkatone = 0.3).
  • Workup: Cool the reaction mixture to room temperature and filter through a Celite pad to remove manganese residues. Wash the filter cake with additional dichloromethane (3 × 20 mL). Combine the filtrate and washings, then transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 × 50 mL) and brine (1 × 50 mL).
  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 35°C. Purify the crude product by silica gel column chromatography using a gradient elution of hexane:ethyl acetate (98:2 to 90:10) to isolate this compound. Combine fractions containing pure this compound and evaporate solvents to obtain the product as a pale yellow viscous liquid.
  • Characterization: Analyze the purified this compound by GC-MS and ¹H-NMR spectroscopy and compare with authentic standards. [4]

Table 1: Performance Comparison of Chemical Synthesis Methods

Method Oxidizing Agent Catalyst Reaction Time Temperature Reported Yield
Manganese Dioxide tert-Butyl hydroperoxide MnO₂ 6-8 hours 40°C Moderate (Specific yield not reported)
Alternative Chemical tert-Butyl peracetate None Not specified Not specified Not reported

Critical Notes: The manganese dioxide method offers a relatively straightforward approach to this compound synthesis but typically results in moderate yields and requires careful control of reaction conditions to prevent over-oxidation to nootkatone. The regioselectivity of this reaction remains a challenge, often producing mixtures of α- and β-nootkatol isomers that necessitate chromatographic separation. Additionally, the use of chlorinated solvents like dichloromethane presents environmental and safety concerns for scale-up. [4]

Biotransformation Methods

Enzymatic Biosynthesis Using Cytochrome P450 Enzymes

The enzymatic conversion of valencene to this compound represents a more selective and environmentally friendly approach compared to chemical methods. Cytochrome P450 monooxygenases have emerged as the most promising biocatalysts for this transformation, particularly those demonstrating C2-regioselectivity for the allylic oxidation. Several P450 enzymes from plant sources have shown remarkable efficiency in converting valencene specifically to β-nootkatol, including CYP71AV8 from chicory (Cichorium intybus) and CYP71D55 from henbane (Hyoscyamus muticus). These enzymes catalyze the insertion of an oxygen atom at the C2 position of valencene with high regioselectivity, minimizing the formation of byproducts. [2]

The catalytic mechanism involves the typical P450 catalytic cycle, requiring molecular oxygen and NADPH as a cofactor. The reaction proceeds through the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to generate the hydroxylated product. While these plant P450 enzymes demonstrate excellent regioselectivity, their practical application in industrial processes faces challenges including low expression levels in heterologous hosts, instability of the enzymes, and the need for NADPH regeneration systems. [2]

Whole-Cell Biotransformation Systems

Whole-cell biocatalysis offers significant advantages for this compound production by providing the necessary cofactors and cellular environment for enzymatic activity without requiring complex enzyme purification or cofactor regeneration systems. Various microbial hosts have been engineered for valencene biotransformation, including Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Rhodobacter sphaeroides. These systems typically involve the heterologous expression of both valencene synthase and specific P450 enzymes capable of converting valencene to this compound. [5] [3]

The biotransformation pathway in whole-cell systems is believed to proceed through a two-step process: initial epoxidation of the double bond followed by rearrangement to the allylic alcohol, or through direct hydroxylation at the allylic position. Recent studies have demonstrated that the use of engineered P450BM3 enzymes from Bacillus megaterium can significantly improve conversion efficiency, though these enzymes sometimes suffer from the formation of multiple over-oxidized products when the active site allows different binding orientations for the substrate or product. [6]

Table 2: Comparison of Biocatalytic Systems for this compound Production

Biocatalyst System Host Organism Key Enzymes Cofactor Requirements Advantages Limitations
Plant P450 Enzymes S. cerevisiae, E. coli CYP71AV8, CYP71D55 NADPH, O₂ High regioselectivity, natural origin Low expression, poor stability, cofactor regeneration
Engineered Bacterial P450 E. coli P450BM3 mutants NADPH, O₂ Higher activity, engineering potential Formation of over-oxidized products
Fungal Biocatalysts Various fungi Laccase, Lipoxygenase O₂ (varies) Broad substrate range, no NADPH requirement Lower selectivity, multiple byproducts
Whole-Cell System R. sphaeroides Endogenous oxidation enzymes Cellular cofactors Cofactor regeneration, natural environment Transport limitations, side metabolism
Detailed Protocol for Enzymatic Biotransformation

Materials: Recombinant P450 enzyme (CYP71AV8 or engineered P450BM3, 1.5 μmol/L), valencene (≥70% purity), NADP⁺ (≥95% purity), glucose dehydrogenase (GDH), glucose monohydrate, potassium phosphate buffer (pH 7.6-7.8, 100 mM), methanol (HPLC grade). [6]

Procedure:

  • Reaction Setup: Prepare 200 mL of potassium phosphate buffer (100 mM, pH 7.6-7.8) in an appropriate bioreactor vessel. Add glucose monohydrate (final concentration 50 mM) as a substrate for cofactor regeneration.
  • Enzyme Addition: Add the P450 enzyme to a final concentration of 1.5 μmol/L. For whole-cell biotransformation, use recombinant cells expressing the P450 enzyme, normalized to equivalent enzyme activity.
  • Substrate Addition: Add valencene (final concentration 6 mmol/L) from a stock solution in DMSO (final DMSO concentration not exceeding 1% v/v).
  • Cofactor System: Initiate the reaction by adding NADP⁺ (final concentration 2 mmol/L) and GDH (0.024% w/v) for cofactor regeneration.
  • Process Conditions: Maintain temperature at 30°C with continuous agitation (200 rpm) and aeration (0.5 vvm) to ensure oxygen supply. Monitor pH throughout the reaction and adjust if necessary.
  • Sampling and Monitoring: Withdraw 1 mL samples at regular intervals (0, 15, 30, 60, 120, 180, 240 min). Extract samples with equal volumes of ethyl acetate, vortex for 1 min, and centrifuge at 10,000 × g for 5 min. Analyze the organic phase by HPLC or GC-MS.
  • Product Recovery: Terminate the reaction after 4 hours or when conversion plateaus. Extract the reaction mixture with ethyl acetate (3 × 100 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by silica gel chromatography using hexane:ethyl acetate gradient elution (95:5 to 80:20) to isolate this compound. [6]

Analytical Methods for Detection and Quantification

HPLC Analysis Protocol

High-performance liquid chromatography (HPLC) represents the most reliable method for quantifying this compound production during biotransformation processes. The following protocol has been optimized specifically for separation of valencene, this compound isomers, and nootkatone:

Instrumentation: Agilent 1100 Series HPLC system or equivalent equipped with a UV detector and auto-sampler.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) or equivalent reversed-phase column
  • Mobile Phase:
    • Solvent A: Purified water with 0.05% acetic acid
    • Solvent B: HPLC-grade methanol
  • Gradient Program:
    • 0-5 min: 70% B to 90% B
    • 5-10 min: 90% B to 95% B
    • 10-15 min: 95% B to 100% B
    • 15-20 min: 100% B
    • 20-25 min: 100% B to 70% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 μL
  • Detection Wavelength: 210 nm
  • Run Time: 25 minutes

Retention Times (approximate):

  • Nootkatone epoxide: 5.5 min
  • Nootkatone: 9.9 min
  • β-Nootkatol: 11.1 min
  • α-Nootkatol: 11.3 min
  • Valencene: 15.9 min

Sample Preparation: Dilute reaction samples 1:1 with methanol, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes. Transfer the supernatant to HPLC vials for analysis. [6]

GC-MS Analysis

Gas chromatography-mass spectrometry provides complementary analysis for this compound identification and purity assessment:

Instrument Conditions:

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Temperature Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
  • Injection Temperature: 250°C
  • Injection Volume: 1 μL (splitless mode)
  • Ion Source Temperature: 230°C
  • Interface Temperature: 280°C
  • Ionization Mode: EI at 70 eV
  • Mass Range: 40-500 m/z

Characteristic Mass Fragments: this compound typically shows a molecular ion [M]⁺ at m/z 220, with major fragments at m/z 161, 147, 119, and 105. [1]

Pathway Engineering and Optimization Strategies

Metabolic Engineering for Precursor Supply

Significant advances in this compound production have been achieved through systematic engineering of microbial hosts to enhance precursor supply. The mevalonate (MVA) pathway and methylerythritol phosphate (MEP) pathway represent the two primary metabolic routes for isoprenoid precursor synthesis in engineered microorganisms. Recent studies with Rhodobacter sphaeroides have demonstrated that transposon-mediated genomic integration of heterologous mevalonate pathway genes can enhance farnesyl pyrophosphate (FPP) supply, resulting in significantly improved valencene production (120.53 ± 10.34 mg/L), which subsequently serves as substrate for this compound synthesis. [5]

Additional metabolic engineering strategies include the knockout of competing pathways (e.g., phaB/gdhA/ladH in R. sphaeroides) to redirect carbon flux toward sesquiterpene biosynthesis, and the use of quorum-sensing promoters (e.g., Pcer) to decouple growth and production phases, further enhancing valencene titers to 80.75 ± 3.0 mg/L. These engineering approaches create optimized microbial factories that not only produce valencene more efficiently but also provide improved host systems for subsequent biotransformation to this compound through the expression of specific oxidation enzymes. [5]

Enzyme Engineering and Cofactor Regeneration

Protein engineering of valencene-oxidizing enzymes has emerged as a powerful strategy to enhance the efficiency and selectivity of this compound production. Targeted mutagenesis of amino acids located in regions of the active site involved in substrate recognition has been shown to significantly improve catalytic efficiency. For instance, engineered variants of CYP71D55 from Hyoscyamus muticus demonstrated enhanced activity for valencene oxidation compared to the wild-type enzyme. [2]

Cofactor regeneration represents another critical aspect of bioprocess optimization for this compound production. The implementation of glucose dehydrogenase (GDH)-coupled systems for NADPH regeneration has proven highly effective in maintaining high conversion rates throughout the biotransformation process. Recent studies in oscillatory baffled reactors have demonstrated that optimized cofactor regeneration systems can achieve approximately 40% bioconversion of valencene to nootkatone (via this compound) within 1-1.5 hours, representing a significant improvement over conventional batch processes. [6]

The following diagram illustrates the complete metabolic pathway for this compound biosynthesis from simple carbon sources in engineered microorganisms:

G cluster_1 Precursor Pathways cluster_2 Oxidation Steps Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis MEP_pathway MEP Pathway (Endogenous in R. sphaeroides) AcetylCoA->MEP_pathway Endogenous MVA_pathway MVA Pathway (Heterologous Expression) AcetylCoA->MVA_pathway Heterologous FPP FPP Valencene Valencene FPP->Valencene Valencene Synthase This compound This compound Valencene->this compound P450 Oxidation C2-Hydroxylation Nootkatone Nootkatone This compound->Nootkatone Further Oxidation IPP_DMAPP IPP/DMAPP Pool MEP_pathway->IPP_DMAPP MVA_pathway->IPP_DMAPP IPP_DMAPP->FPP FPP Synthase VS Valencene Synthase (CnVS) P450 P450 Enzymes (CYP71AV8, CYP71D55, Engineered P450BM3) OtherOxidases Other Oxidases (Laccase, Lipoxygenase)

Diagram 1: Complete metabolic pathway for this compound biosynthesis from glucose in engineered microorganisms. The pathway highlights key enzymatic steps and the competition between endogenous MEP and heterologous MVA pathways for precursor supply.

Process Optimization and Scale-Up Considerations

Reactor Design and Mass Transfer Optimization

The biotransformation efficiency of valencene to this compound is significantly influenced by reactor design and operation parameters due to the oxygen-dependent nature of the oxidation reactions and the low aqueous solubility of sesquiterpene substrates. Recent studies have demonstrated that oscillatory baffled reactors (OBRs) offer substantial advantages over conventional stirred tank reactors for this application, providing up to six times higher overall gas-liquid volumetric mass transfer coefficients compared to bubble columns and 75% higher than stirred tank fermenters. [6]

The enhanced performance in OBRs results from more uniform bubble distribution, smaller bubble size, higher gas hold-up, and prolonged bubble residence time caused by the oscillatory motions. These characteristics lead to significantly improved oxygen mass transfer, which is critical for P450-mediated oxidation reactions. For scale-up considerations, it is recommended to maintain consistent oscillation conditions (frequency and amplitude) and geometric similarity (baffle spacing to diameter ratio, baffle free cross-sectional area) across different scales to preserve the favorable mass transfer characteristics observed at laboratory scale. [6]

Kinetic Modeling and Process Control

The development of robust kinetic models is essential for process optimization and scale-up of this compound production. Recent studies have applied Langmuir-Hinshelwood kinetics to model the complex reaction network of valencene oxidation, accounting for the formation of both α- and β-nootkatol isomers and their subsequent oxidation to nootkatone. The proposed kinetic model includes four reversible reaction steps for the interconversion between valencene and the this compound isomers, and two irreversible steps for the formation of nootkatone and byproducts. [6]

Based on kinetic analysis, several simplifying assumptions can be applied to facilitate process design:

  • Oxygen is typically supplied in excess and can be considered constant throughout the reaction
  • The system can be treated as isothermal with proper temperature control
  • Evaporation losses of substrate and products are negligible in properly designed reactors
  • The aqueous and organic phases can be considered as pseudo-homogeneous with sufficient mixing

These kinetic models provide valuable insights for process optimization, suggesting that most reversible reaction steps can be treated as irreversible to simplify the reaction scheme while maintaining predictive accuracy. This simplification significantly reduces the complexity of process models used for reactor design and control strategy development. [6]

Conclusion and Future Perspectives

The synthesis of this compound from valencene represents a critical biotransformation step in the production of valuable flavor and fragrance compounds, particularly nootkatone. This comprehensive review has detailed both chemical and biological approaches for this transformation, highlighting the relative advantages and limitations of each method. While chemical oxidation using manganese dioxide and tert-butyl hydroperoxide offers a straightforward synthetic route, biocatalytic approaches using engineered P450 enzymes and optimized whole-cell systems present a more sustainable and selective alternative that can yield products classified as "natural" in regulatory frameworks. [4] [2]

Future research directions should focus on addressing the remaining technical challenges in this compound production, including enhancing the regioselectivity of oxidation catalysts, improving the solubility and mass transfer of hydrophobic substrates in aqueous biotransformation systems, and developing more efficient cofactor regeneration systems. Additionally, the integration of metabolic engineering strategies for enhanced precursor supply with optimized biotransformation conditions represents a promising approach for developing economically viable processes. As analytical methods and process control strategies continue to advance, particularly through the application of advanced reactor designs like oscillatory baffled reactors, the industrial production of this compound through both chemical and biological routes is expected to become increasingly efficient and sustainable. [6]

References

Comprehensive Application Notes and Protocols: Microbial Biotransformation of Valencene to Nootkatol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Valencene biotransformation to nootkatol represents an increasingly important biocatalytic process in the flavor and fragrance industry. (+)-Nootkatone, which can be produced via this compound as an intermediate, is a highly valuable sesquiterpene compound with a distinctive grapefruit aroma and numerous applications in food, cosmetics, pharmaceuticals, and agrochemicals [1]. While found naturally in grapefruit and other citrus fruits, its concentration is extremely low, making extraction economically challenging—obtaining just 1 kg of nootkatone requires approximately 400,000 kg of grapefruit [2]. This impracticality has driven research toward alternative production methods, with microbial biotransformation emerging as the most promising approach for sustainable production of these valuable compounds.

The biotransformation pathway from valencene to nootkatone typically proceeds through this compound as an intermediate oxidative product. This conversion represents an attractive biooxidation process that can be achieved using various microbial systems and enzymes [1]. Unlike chemical synthesis methods that often involve toxic catalysts and generate undesirable byproducts, biotransformation offers a regioselective approach under mild conditions, aligning with green chemistry principles and meeting regulatory requirements for "natural" flavor compounds in many markets [1]. This document provides detailed application notes and experimental protocols to support researchers in establishing and optimizing valencene biotransformation processes.

Microbial Systems for Valencene Biotransformation

Various microbial systems have been explored for their ability to transform valencene to this compound and nootkatone, each offering distinct advantages and limitations. The table below summarizes the key microorganisms used in this biotransformation process:

Table 1: Microbial systems for valencene to this compound/nootkatone biotransformation

Microorganism Key Enzymes Products Advantages Limitations
Yarrowia lipolytica Aldehyde dehydrogenase, Cytochrome P450 enzymes [3] [4] This compound, Nootkatone Non-conventional yeast with unique metabolic capabilities; Efficient biotransformation capacity [3] Multiple enzyme systems can lead to byproducts
Escherichia coli (recombinant) CYP109B1 (from Bacillus subtilis) with PdR and Pdx electron transfer partners [5] This compound, Nootkatone Well-characterized expression system; High regioselectivity Requires heterologous expression of P450 system
Saccharomyces cerevisiae Engineered valencene synthase, Oxidative enzymes [6] Valencene (precursor) High valencene production (up to 16.6 g/L); Good platform for further engineering Limited native oxidation capability
Various Fungi (Mucor sp., Aspergillus niger, Chaetomium globosum) Laccase, Lipoxygenase, Cytochrome P450 [1] This compound, Nootkatone Diverse oxidative enzymes; Broad substrate range Often produce multiple byproducts; lower selectivity

The biotransformation efficiency varies significantly among these systems. For instance, in a study using Yarrowia lipolytica, the enzyme identified as primarily responsible for valencene biotransformation was aldehyde dehydrogenase (ALDH, gene0658), which showed optimal activity at pH 6.0 and 30°C, with significant stimulation by ferrous ions and inhibition by barium, calcium, and magnesium ions [3]. This discovery was particularly noteworthy as it was the first identification of ALDH involvement in valencene biotransformation in this yeast species.

Recombinant bacterial systems have also been successfully developed. Screening of 125 bacterial cytochrome P450 enzymes identified CYP109B1 from Bacillus subtilis as capable of catalyzing the regioselective oxidation of valencene to this compound and nootkatone [5]. When expressed in E. coli with supporting electron transfer partners (PdR and Pdx), this system demonstrated significant conversion capability, particularly when optimized in two-liquid-phase systems that reduced formation of undesired multi-oxygenated byproducts.

Enzyme Mechanisms and Pathway Analysis

The biotransformation pathway from valencene to nootkatone involves sequential oxidation steps with this compound as a key intermediate. Understanding the enzyme mechanisms and metabolic pathways is essential for process optimization.

Table 2: Key enzymes involved in valencene biotransformation

Enzyme Class Representative Examples Reaction Catalyzed Cofactors/Requirements
Cytochrome P450 monooxygenases CYP109B1 (from B. subtilis) [5] Allylic hydroxylation of valencene to this compound NADPH, O₂, Electron transfer partners (PdR/Pdx)
Aldehyde Dehydrogenase ALDH (gene0658 in Y. lipolytica) [3] Oxidation of this compound to nootkatone NAD(P)⁺
Laccase Fungal laccases [1] Oxidation of valencene O₂ (as electron acceptor)
Lipoxygenase Fungal lipoxygenases [1] Oxidation of valencene O₂

The following diagram illustrates the complete biotransformation pathway from valencene to nootkatone, including the enzymes involved at each step:

G Valencene Valencene This compound This compound Valencene->this compound  CYP450 Enzymes  Laccase/Lipoxygenase Byproducts Byproducts Valencene->Byproducts  Multiple Oxygenations Nootkatone Nootkatone This compound->Nootkatone  ALDH  CYP450 Enzymes This compound->Byproducts  Further Oxidation CYP450 CYP450 ALDH ALDH OtherEnzymes OtherEnzymes

Figure 1: Biotransformation pathway from valencene to nootkatone via this compound intermediate

The regioselective oxidation at the allylic C2-position of valencene initiates the transformation process, yielding α- and β-nootkatol isomers [2] [5]. This first step is typically catalyzed by cytochrome P450 enzymes or other oxidative enzymes such as laccases. The subsequent oxidation of this compound to nootkatone can be facilitated by various dehydrogenases, including the recently identified aldehyde dehydrogenase in Yarrowia lipolytica [3]. The reaction mechanism follows a kinetic model where the transformation occurs through sequential, reversible reaction steps with the formation of enzyme-substrate complexes [2].

Transcriptomic analyses of Yarrowia lipolytica during valencene biotransformation have revealed that the process involves significant metabolic reprogramming, with upregulation of genes related to secondary metabolite biosynthesis and ABC transporters, while energy metabolism genes are generally downregulated [4]. Several differentially expressed genes related to cytochrome P450 and dehydrogenases (gene2800, gene2911, and gene3152) were significantly upregulated and potentially involved in the biotransformation process [4].

Detailed Experimental Protocols

Biotransformation Using Yarrowia lipolytica Whole Cells

This protocol describes the biotransformation of valencene to this compound using Yarrowia lipolytica based on the identification of aldehyde dehydrogenase as a key enzyme [3].

Materials:

  • Yarrowia lipolytica strain (e.g., ATCC)
  • Valencene (≥70% purity)
  • Potassium phosphate buffer (100 mM, pH 6.0)
  • Glucose monohydrate
  • Ammonium sulfate
  • Ultrasonication equipment
  • HPLC system with C18 column

Procedure:

  • Culture conditions: Grow Y. lipolytica in appropriate medium (e.g., YPD) at 30°C with shaking at 200 rpm for 24-48 hours.
  • Cell harvest: Centrifuge culture at 5000 × g for 10 minutes and wash cells with potassium phosphate buffer (100 mM, pH 6.0).
  • Biotransformation reaction: Resuspend cells to OD600 of 10 in potassium phosphate buffer containing 6 mmol/L valencene. Add glucose monohydrate (0.5% w/v) as energy source.
  • Incubation: Incubate at 30°C with shaking at 200 rpm for 24-72 hours.
  • Product extraction: Extract products with equal volume of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 5000 × g for 10 minutes to separate organic phase.
  • Analysis: Analyze organic phase by HPLC or GC-MS for this compound and nootkatone quantification.

Optimization notes: Enzyme activity is optimal at pH 6.0 and 30°C. Addition of Fe²⁺ ions (0.1-1 mM) can stimulate activity, while Ba²⁺, Ca²⁺, and Mg²⁺ ions should be avoided as they inhibit the transformation [3].

Recombinant E. coli System with CYP109B1 in Two-Liquid-Phase Setup

This protocol utilizes recombinant E. coli expressing CYP109B1 from Bacillus subtilis with PdR and Pdx electron transfer partners in a two-liquid-phase system to enhance productivity and reduce byproduct formation [5].

Materials:

  • Recombinant E. coli BL21(DE3) expressing CYP109B1, PdR, and Pdx
  • Valencene
  • Dodecane (or other water-immiscible organic solvents)
  • Terrific Broth (TB) medium
  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)
  • δ-Aminolevulinic acid (ALA)
  • Kanamycin
  • Potassium phosphate buffer (100 mM, pH 7.4)

Procedure:

  • Enzyme expression: Grow recombinant E. coli in TB medium with kanamycin (50 μg/mL) at 37°C until OD600 reaches 0.6-0.8. Add IPTG (0.5 mM) and ALA (0.5 mM) to induce P450 expression. Incubate further at 30°C for 20 hours.
  • Cell preparation: Harvest cells by centrifugation (5000 × g, 10 min) and resuspend in potassium phosphate buffer to final concentration of 70 g cell wet weight/L.
  • Two-liquid-phase system setup: Add dodecane (10% v/v) to cell suspension, followed by valencene (final concentration 6 mmol/L).
  • Biotransformation: Incubate at 30°C with shaking at 200 rpm for 8 hours.
  • Product recovery: Separate organic and aqueous phases by centrifugation. Analyze organic phase for this compound and nootkatone content.

Performance metrics: This system can achieve approximately 97% desired products (this compound and nootkatone) of total products, with productivity of up to 120 mg/L within 8 hours [5].

Enzyme Purification from Yarrowia lipolytica

For detailed enzyme characterization, this protocol describes the purification of aldehyde dehydrogenase from Yarrowia lipolytica involved in valencene biotransformation [3].

Materials:

  • Yarrowia lipolytica biomass from valencene-induced cultures
  • Potassium phosphate buffer (50 mM, pH 7.5)
  • Ammonium sulfate
  • DEAE-Sepharose column
  • Sephacryl S-200 HR column
  • Ultrasonication equipment

Procedure:

  • Cell disruption: Resuspend cell pellet in potassium phosphate buffer and disrupt using ultrasonication on ice (10 cycles of 30 s pulse, 30 s rest).
  • Crude extract preparation: Centrifuge at 12,000 × g for 30 min at 4°C to remove cell debris.
  • Ammonium sulfate precipitation: Add ammonium sulfate to 40% saturation, stir for 30 min, and centrifuge. Collect supernatant and add ammonium sulfate to 70% saturation. Collect precipitate by centrifugation and resuspend in minimal buffer.
  • Ion-exchange chromatography: Apply sample to DEAE-Sepharose column pre-equilibrated with potassium phosphate buffer. Elute with linear NaCl gradient (0-0.5 M) in the same buffer.
  • Gel filtration chromatography: Pool active fractions and concentrate by ultrafiltration. Apply to Sephacryl S-200 HR column equilibrated with potassium phosphate buffer containing 0.15 M NaCl.
  • Enzyme characterization: Assess purity by SDS-PAGE and confirm identity by LC-MS/MS analysis.

Analytical Methods for Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC): The following table summarizes the typical HPLC conditions for analyzing valencene, this compound, and nootkatone:

Table 3: HPLC analysis parameters for valencene biotransformation products

Parameter Specification Notes
Column Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) Similar columns may be used
Mobile Phase Line A: Water with 0.05% acetic acid; Line B: Methanol Gradient elution recommended
Flow Rate 1 mL/min Constant flow
Injection Volume 10 μL
Column Temperature 40°C Controlled temperature chamber
Detection UV at 210 nm Diode array detector preferred
Retention Times Valencene: ~15.9 min; α-Nootkatol: ~11.3 min; β-Nootkatol: ~11.1 min; Nootkatone: ~9.9 min [2] Actual times may vary based on specific conditions

Sample Preparation:

  • Withdraw aliquot from biotransformation mixture.
  • Extract with equal volume of methanol, vortex for 1 minute.
  • Centrifuge at 10,000 × g for 5 minutes to remove particulates.
  • Collect supernatant for HPLC analysis.

Quantification: Prepare standard curves for valencene, this compound, and nootkatone in the concentration range of 0.1-10 mM. Use internal standards if available for improved accuracy.

Process Optimization and Scale-Up Strategies

Optimizing the biotransformation process requires careful consideration of several factors to maximize yield and productivity while minimizing byproduct formation. The following diagram illustrates a comprehensive workflow for process development from screening to scale-up:

G StrainSelection Strain Selection & Engineering ReactionOptimization Reaction Condition Optimization StrainSelection->ReactionOptimization Screening Screening StrainSelection->Screening  Microbial Screening EnzymeEngineering EnzymeEngineering StrainSelection->EnzymeEngineering  Protein Engineering SystemSelection Reaction System Selection ReactionOptimization->SystemSelection Kinetic Kinetic ReactionOptimization->Kinetic  Kinetic Modeling ScaleUp Process Scale-Up SystemSelection->ScaleUp TwoPhase TwoPhase SystemSelection->TwoPhase  Two-Liquid-Phase  System OBR OBR SystemSelection->OBR  Oscillatory Baffled  Reactor

Figure 2: Process development workflow for valencene biotransformation optimization

Key Optimization Parameters:

  • Two-liquid-phase systems: Implementing aqueous-organic two-liquid-phase systems with water-immiscible organic solvents such as dodecane, isooctane, n-octane, or hexadecane can significantly improve productivity. These systems reduce substrate and product inhibition, minimize byproduct formation, and enhance overall conversion. In the case of CYP109B1-catalyzed transformation, two-liquid-phase systems increased the proportion of desired products to 97% of total products compared to 65% in aqueous systems [5].

  • Reactor design: Oscillatory baffled reactors (OBRs) offer advantages for biotransformation processes due to enhanced mass transfer characteristics. The overall gas-liquid volumetric mass transfer coefficient in an OBR is six times higher than in a bubble column and 75% higher than in a stirred tank fermenter [2]. This results from more uniform and smaller bubble size, higher gas hold-up, and prolonged residence time of bubbles caused by oscillatory motions.

  • Kinetic modeling: A full kinetic model using the Langmuir-Hinshelwood approach has been established for the valencene to nootkatone conversion. This model accounts for reversible reaction steps and can be simplified by treating most reversible steps as irreversible for practical applications [2]. Understanding the kinetics helps in identifying rate-limiting steps and optimizing process parameters.

  • Electron transfer optimization: For P450-mediated transformations, the efficiency of electron transfer is crucial. Co-expression of compatible redox partners such as putidaredoxin reductase (PdR) and putidaredoxin (Pdx) from Pseudomonas putida can significantly enhance reaction rates [5]. Additionally, NADPH regeneration systems using glucose dehydrogenase (GDH) and glucose help maintain cofactor levels and improve process economics.

Conclusion and Future Perspectives

The microbial biotransformation of valencene to this compound represents a sustainable and efficient alternative to traditional chemical synthesis or plant extraction methods. Through the protocols and optimization strategies outlined in this document, researchers can establish robust systems for producing this valuable intermediate and its end product, nootkatone.

Recent advances in metabolic engineering have enabled significant improvements in precursor supply, with engineered Saccharomyces cerevisiae strains achieving valencene titers up to 16.6 g/L—the highest reported to date [6]. Coupling these high-yielding valencene production systems with efficient biotransformation processes creates opportunities for developing completely integrated microbial platforms for nootkatone production.

Future developments will likely focus on enzyme engineering to enhance the activity and selectivity of key oxidative enzymes, pathway optimization to minimize byproduct formation, and process integration to reduce operational complexity. Additionally, the exploration of novel microbial hosts and enzyme systems may yield more efficient biocatalysts for this valuable transformation. With ongoing research and development, microbial biotransformation processes are poised to become the dominant production method for nootkatone and related sesquiterpenoid compounds, offering sustainable, environmentally friendly alternatives to conventional methods.

References

Comprehensive Application Notes and Protocols: Cytochrome P450-Mediated Oxidation of Valencene to Nootkatol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

Valencene is a sesquiterpene hydrocarbon naturally found in citrus fruits, particularly Valencia oranges, while its oxidized derivative nootkatol represents a key intermediate in the production of nootkatone—a highly valuable sesquiterpene known for its distinctive grapefruit aroma and widespread applications in flavor, fragrance, and pharmaceutical industries. [1] The conversion of valencene to this compound exemplifies a regioselective allylic hydroxylation that poses significant challenges for conventional chemical synthesis but can be efficiently accomplished using biological catalysts, specifically cytochrome P450 enzymes. These enzymes catalyze the stereoselective insertion of oxygen atoms into inert C-H bonds using molecular oxygen and NADPH as cofactors, following the stoichiometry: NADPH + H⁺ + RH + O₂ → NADP⁺ + H₂O + ROH. [2]

The industrial significance of this biotransformation stems from the market demand for natural nootkatone, which commands premium pricing due to its applications as flavoring agent, fragrance component, and effective insect repellent. [1] Traditional extraction from grapefruit is economically impractical, requiring approximately 400,000 kg of grapefruit to obtain just 1 kg of nootkatone, making bioconversion from the more readily available valencene an attractive alternative. [3] Among cytochrome P450 enzymes, CYP71D51v2 from tobacco (Nicotiana tabacum) and engineered variants of P450BM-3 (CYP102A1) from Bacillus megaterium have demonstrated particularly efficient conversion of valencene to this compound, though several challenges including product inhibition, enzyme stability, and substrate bioavailability must be addressed for industrial implementation. [4] [5]

Experimental Protocols

Microbial Biotransformation Using Recombinant Saccharomyces cerevisiae

Note: This protocol describes valencene bioconversion using engineered yeast expressing heterologous P450 systems, adapted from published methodology. [4]

  • Strain Engineering: Transform S. cerevisiae host strain (e.g., INVSc1) with expression plasmids containing CYP71D51v2 coding sequence fused to Arabidopsis thaliana P450 reductase (ATR1) under control of constitutive yeast promoters. Select transformants on appropriate selective media (e.g., SC-URA).
  • Culture Conditions: Inoculate single colonies in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) and incubate at 30°C with shaking at 200 rpm for 24-48 hours until OD₆₀₀ reaches 8-10.
  • Induction & Bioconversion: Add filter-sterilized valencene (from 1000× stock in DMSO) to final concentration of 0.5-2 mM. Incubate for additional 24-96 hours with continuous shaking.
  • Product Extraction: Harvest cells by centrifugation (5000 × g, 10 min). Extract supernatant with equal volume of ethyl acetate. Lyse cell pellet using glass bead disruption in acetonitrile, then combine with supernatant extract. Concentrate organic phase under nitrogen gas.
  • Analysis: Analyze extracts by GC-MS or HPLC using authentic this compound standards. For HPLC: Use C18 reverse-phase column with methanol/water gradient (60-100% methanol over 20 min), flow rate 1 mL/min, detection at 210 nm.

Critical Considerations: Valencene and products exhibit cytotoxicity at concentrations >100 mg/L; consider in situ product removal or two-phase systems. Product formation decreases at high substrate concentrations due to inhibition. [4]

Enzyme Kinetic Studies Using Purified P450BM-3

Note: This protocol describes detailed kinetic analysis of valencene oxidation using purified P450BM-3 enzyme in controlled reactor systems. [3]

  • Reaction Setup: Prepare 200 mL reaction mixture in oscillatory baffled reactor (OBR) containing: 50 mM potassium phosphate buffer (pH 7.6-7.8), 1.5 μmol/L purified P450BM-3 enzyme, 6 mmol/L valencene (from 200× stock in DMSO), 0.0347 wt% NADP⁺, 0.024 wt% glucose dehydrogenase (GDH), and 25 mmol/L glucose.
  • Reactor Configuration: Use OBR with 40 mm diameter, 210 mm length (300 mL total volume), containing three orifice baffles (37 mm outer diameter, 17.5 mm hole diameter, 3 mm thickness, 62 mm spacing). Apply oscillation at 2-4 Hz with 10-15 mm amplitude.
  • Temperature Control: Maintain temperature at 30±0.5°C throughout reaction.
  • Sampling: Withdraw 1 mL aliquots at predetermined time intervals (0, 15, 30, 60, 120, 180 min). Immediately mix with equal volume of methanol to stop reaction. Centrifuge at 14,000 × g for 5 min and collect supernatant for analysis.
  • HPLC Analysis: Inject 10 μL samples onto Zorbax Eclipse Plus C18 column (4.6 × 100 mm, 3.5 μm). Use mobile phase A: water with 0.05% acetic acid, B: methanol. Apply gradient: 60% B to 90% B over 15 min, hold at 90% B for 5 min. Flow rate: 1 mL/min, detection at 210 nm, column temperature 40°C.
  • Kinetic Modeling: Fit concentration-time data to Langmuir-Hinshelwood model to determine kinetic parameters. Assume irreversible reactions for simplification. [3]

Quantitative Data Analysis

Kinetic Parameters for P450-Mediated Valencene Oxidation

Table 1: Comparative kinetic parameters of cytochrome P450 enzymes in valencene bioconversion

Enzyme Source Km (μM) kcat (min⁻¹) Specificity Constant (kcat/Km, μM⁻¹min⁻¹) Major Products Experimental Conditions
CYP71D51v2 [4] 84.2 ± 9.5 0.42 ± 0.03 0.0050 β-nootkatol (85%), nootkatone (10%) Yeast microsomes, 30°C, pH 7.5
P450BM-3 [3] 136.7 ± 15.3 1.26 ± 0.11 0.0092 α-nootkatol (42%), β-nootkatol (38%), nootkatone (15%) Purified enzyme, OBR, 30°C, pH 7.7
P450cam [5] 215.8 ± 24.2 0.38 ± 0.04 0.0018 This compound isomers (73%), side products (27%) Reconstituted system, 25°C, pH 7.0
Bioconversion Performance Metrics Across Reactor Systems

Table 2: Comparison of valencene-to-nootkatol conversion efficiency in different bioreactor systems

Reactor Type Conversion Efficiency (%) Time to Maximum Yield (h) This compound Selectivity (%) Volumetric Productivity (g/L/h) Key Advantages Limitations
Oscillatory Baffled Reactor (OBR) [3] 40% 1.5 80% 0.45 Enhanced mass transfer, uniform mixing, scalable Higher energy input, complex design
Stirred Tank Reactor [3] 28% 3.0 75% 0.22 Simple operation, well-characterized Lower mass transfer, gradient formation
Partitioning Bioreactor [4] 35% 24 90% 0.12 Reduced product inhibition, higher substrate loading Lower productivity, complex operation
Microsome-Based Batch [4] 62% 1.0 85% 0.68 High specific activity, no transport barriers Enzyme instability, costly cofactors

Reaction Mechanism & Pathway

The cytochrome P450-mediated oxidation of valencene proceeds through a well-characterized catalytic cycle involving multiple redox states and reactive oxygen species, culminating in selective hydrogen abstraction and oxygen rebound. The following diagram illustrates the complete bioconversion pathway from valencene to nootkatone, highlighting the key intermediates and enzyme systems involved:

G Valencene Valencene P450-Fe(III)\nResting State P450-Fe(III) Resting State Valencene->P450-Fe(III)\nResting State Substrate Binding P450-Fe(III)\nValencene Complex P450-Fe(III) Valencene Complex P450-Fe(III)\nResting State->P450-Fe(III)\nValencene Complex Formation of Enzyme-Substrate Complex P450-Fe(II)\nValencene Complex P450-Fe(II) Valencene Complex P450-Fe(III)\nValencene Complex->P450-Fe(II)\nValencene Complex One-Electron Reduction P450-Fe(II)-O₂\nValencene Complex P450-Fe(II)-O₂ Valencene Complex P450-Fe(II)\nValencene Complex->P450-Fe(II)-O₂\nValencene Complex O₂ Binding P450-Fe(III)-OOH\nValencene Complex P450-Fe(III)-OOH Valencene Complex P450-Fe(II)-O₂\nValencene Complex->P450-Fe(III)-OOH\nValencene Complex Second Electron Reduction + Protonation P450-Fe(V)=O\nValencene Complex P450-Fe(V)=O Valencene Complex P450-Fe(III)-OOH\nValencene Complex->P450-Fe(V)=O\nValencene Complex Heterolytic O-O Bond Cleavage Transition State Transition State P450-Fe(V)=O\nValencene Complex->Transition State Hydrogen Atom Abstraction α-Nootkatol α-Nootkatol Transition State->α-Nootkatol Oxygen Rebound (C7-hydroxylation) β-Nootkatol β-Nootkatol Transition State->β-Nootkatol Oxygen Rebound (C11-hydroxylation) Nootkatone Nootkatone α-Nootkatol->Nootkatone Oxidation (non-P450 mediated)

Diagram 1: Cytochrome P450 catalytic cycle and valencene bioconversion pathway to this compound and nootkatone. The diagram illustrates the key reactive intermediates and branching points that determine product distribution between α-nootkatol, β-nootkatol, and subsequent oxidation to nootkatone.

The catalytic mechanism begins with substrate binding to the ferric (Fe³⁺) resting state of P450, displacing the water molecule from the sixth coordination position of the heme iron. Subsequent one-electron reduction forms the ferrous (Fe²⁺) state, which binds molecular oxygen to create a ferrous-oxy complex. A second reduction followed by protonation generates a ferric hydroperoxo species (Fe³⁺-OOH), which undergoes heterolytic O-O bond cleavage to produce the critical reactive ferryl oxo species (Compound I, formally Fe⁴⁺=O with porphyrin radical cation). This highly oxidizing species abstracts a hydrogen atom from valencene, creating a carbon-centered radical and Fe⁴⁺-OH. The reaction concludes with radical recombination ("oxygen rebound") to form the alcohol product. [2]

The regioselectivity of valencene oxidation depends critically on enzyme-substrate interactions that position specific carbon atoms within reach of the reactive ferryl oxygen. CYP71D51v2 shows strong preference for C11 hydroxylation, yielding predominantly β-nootkatol, while P450BM-3 produces both C7 (α-nootkatol) and C11 (β-nootkatol) hydroxylation products in approximately equal ratios. [4] [3] The subsequent oxidation of this compound to nootkatone appears to be catalyzed by endogenous yeast enzymes rather than P450s themselves, representing a separate catalytic pathway. [4]

Technical Challenges & Solutions

  • Product Inhibition & Toxicity: this compound and nootkatone exhibit significant cytotoxicity toward microbial hosts at concentrations exceeding 100 mg/L, limiting achievable titers in whole-cell biotransformation. [4] Solution: Implement in situ product removal (ISPR) techniques such as two-phase partitioning bioreactors using organic solvents or polymer resins. Adsorptive resins like XAD-4 have demonstrated success in alleviating product inhibition while facilitating downstream recovery.

  • Limited Cofactor Regeneration: P450 reactions require continuous NADPH supply, creating substantial metabolic burden in microbial systems and increasing process costs. Solution: Engineer cofactor regeneration systems by co-expressing glucose dehydrogenase (GDH) or formate dehydrogenase. Alternatively, develop cell-free systems with purified enzymes and optimized cofactor recycling. The OBR system demonstrated successful NADP⁺ regeneration using GDH/glucose system. [3]

  • Poor Substrate Solubility & Mass Transfer: Valencene is highly hydrophobic with aqueous solubility <0.1 mM, creating interfacial transfer limitations. Solution: Employ oscillatory baffled reactors (OBR) which enhance gas-liquid mass transfer coefficients by 75% compared to conventional stirred tanks. [3] Alternatively, use cyclodextrin complexation or emulsification to improve substrate bioavailability.

  • Enzyme Instability & Inactivation: P450s often suffer from limited operational stability under process conditions, particularly in the presence of organic solvents or at elevated temperatures. Solution: Implement protein engineering approaches such as directed evolution or rational design to enhance enzyme robustness. Stabilize via immobilization on functionalized supports including epoxy-activated resins or magnetic nanoparticles.

Applications & Future Directions

The successful development of efficient P450-mediated valencene oxidation processes holds significant implications for sustainable production of high-value sesquiterpenoids. Beyond the obvious applications in flavor and fragrance industries, recent research has revealed promising biological activities of both valencene and nootkatone, including antimicrobial, anti-inflammatory, and insect repellent properties. [1] [6] Notably, valencene has demonstrated potent anti-atherogenic effects by suppressing ox-LDL-induced foam cell formation in macrophages through modulation of key proteins involved in cholesterol homeostasis and inflammatory responses. [7]

Future research should prioritize integrated bioprocess engineering combining protein engineering of P450s for enhanced activity and stability with advanced reactor designs that address the fundamental challenges of mass transfer and product inhibition. Particularly promising approaches include:

  • Compartmentalized reactor systems that spatially separate oxidation steps from subsequent transformations
  • Continuous flow biotransformation with enzyme immobilization for improved productivity
  • Metabolic engineering of microbial consortia where specialized strains perform distinct steps in the conversion pathway
  • Non-aqueous reaction media using deep eutectic solvents or ionic liquids to improve substrate solubility and product recovery

Additionally, the discovery that valencene and nootkatone function as efflux pump inhibitors in Staphylococcus aureus strains carrying NorA, Tet(K), and MsrA proteins suggests potential applications in addressing antibiotic resistance. [6] Further investigation into the structure-activity relationships of sesquiterpene derivatives may yield new therapeutic agents with dual functionality as antimicrobials and resistance modulators.

References

Comprehensive Application Notes and Protocols for Whole-Cell Biocatalyst Production of Nootkatol

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Nootkatol and Its Biological Significance

This compound is a key intermediate in the biosynthesis of (+)-nootkatone, a highly valued sesquiterpenoid compound renowned for its distinctive grapefruit aroma and diverse biological activities. Recent research has revealed that this compound itself possesses significant therapeutic potential, particularly in dermatological applications. Studies demonstrate that this compound exhibits potent anti-photoaging properties by simultaneously inhibiting TRPV1 and ORAI1 calcium channels, effectively reducing UV-induced melanin synthesis by 76.38% and MMP-1 production by 59.33% in cellular models [1]. This dual mechanism of action positions this compound as a promising candidate for cosmetic and pharmaceutical formulations aimed at preventing skin aging caused by ultraviolet radiation exposure.

The industrial production of this compound presents significant challenges due to its complex chemical structure and the need for stereoselective synthesis. Traditional extraction from natural sources such as grapefruit or Alaska yellow cedar is inefficient due to the compound's trace presence in these plants [2]. Chemical synthesis routes often involve environmentally harmful reagents, including tert-butyl peracetate, tert-butyl hydroperoxide, or heavy metals [3]. Consequently, the development of biological synthesis routes using whole-cell biocatalysts has emerged as an attractive alternative, offering advantages in stereoselectivity, environmental compatibility, and the ability to produce compounds that can be classified as "natural" according to FDA and European legislation [3] [4].

Table 1: Comparison of this compound Production Methods

Production Method Advantages Limitations Stereoselectivity
Plant Extraction Natural source; Well-established Low yield; Seasonal variability; Resource-intensive High
Chemical Synthesis High yield; Scalable Environmentally harmful reagents; Complex purification Variable (may require chiral resolution)
Whole-Cell Biocatalysis Mild conditions; Environmentally friendly; High stereoselectivity Substrate/product inhibition; Process optimization required High

Biosynthesis Pathways and Key Enzymes

Microbial Host Systems

The development of efficient whole-cell biocatalysts for this compound production has centered primarily on engineered yeast systems, with Saccharomyces cerevisiae and Pichia pastoris emerging as the predominant hosts. These eukaryotic systems offer significant advantages for terpenoid biosynthesis, including native mevalonate pathways that provide essential precursors, well-established genetic tools for metabolic engineering, and the cellular machinery necessary for proper folding and post-translational modification of cytochrome P450 enzymes [2] [5]. S. cerevisiae naturally synthesizes farnesyl diphosphate (FPP) through its endogenous mevalonate pathway, making it an ideal host for sesquiterpene production [2]. Meanwhile, P. pastoris offers additional benefits, including the ability to grow to very high cell densities in simple media and the availability of the strong, tightly regulated alcohol oxidase (AOX1) promoter [5].

The biosynthetic pathway to this compound begins with the universal sesquiterpene precursor farnesyl diphosphate (FPP), which is cyclized to (+)-valencene by a valencene synthase. Several valencene synthases have been identified and heterologously expressed in yeast, including CnVS from Callitropsis nootkatensis, VvVal from Vitis vinifera, Cstps1 from Citrus sinensis, and GFTpsD from Citrus × paradis [2]. Among these, CnVS has demonstrated superior catalytic robustness across varying pH and temperature conditions, making it particularly suitable for heterologous expression [2]. The conversion of valencene to this compound is catalyzed by regioselective allylic hydroxylation, primarily mediated by cytochrome P450 enzymes or alternative oxidation systems [3].

Key Enzymes in this compound Biosynthesis

The oxidation step from valencene to this compound represents the most critical transformation in the pathway and has been accomplished using several enzymatic systems. Cytochrome P450 monooxygenases have been extensively investigated for this transformation, with the premnaspirodiene oxygenase from Hyoscyamus muticus (CYP71D55, HPO) showing particular promise [2] [5]. An engineered variant of this enzyme, HPO V482I/A484I, demonstrates a fivefold improved catalytic efficiency in the oxidation of (+)-valencene compared to the wild-type enzyme [2]. However, a significant challenge with P450 enzymes is their requirement for redox partner proteins and the frequent formation of multiple oxygenated products.

Alternative oxidation systems have also been explored, including a lipoxygenase from Pleurotus sapidus (ValOx) that catalyzes the direct oxidation of (+)-valencene primarily to (+)-nootkatone with minimal this compound accumulation [2]. More recently, a soybean lipoxygenase-based system has been developed that achieves up to 74 mol% conversion of valencene to nootkatone under optimized conditions, demonstrating efficient oxidation with simpler cofactor requirements than P450 systems [6]. For applications specifically targeting this compound accumulation, P450 systems remain preferable due to their tendency to accumulate this intermediate.

G MVA Mevalonate Pathway Precursors FPP Farnesyl Diphosphate (FPP) MVA->FPP Native MVA Pathway Valencene (+)-Valencene FPP->Valencene Valencene Synthase This compound β-Nootkatol Valencene->this compound P450 Oxidation Nootkatone (+)-Nootkatone This compound->Nootkatone Dehydrogenase Oxidation VS Valencene Synthase (CnVS, GFTpsD) P450 P450 Monooxygenase (HPO variant) ADH Dehydrogenase (ZSD1, ABA2)

Figure 1: Biosynthetic Pathway for this compound and Nootkatone Production in Engineered Yeast. The pathway begins with mevalonate pathway precursors, proceeds through farnesyl diphosphate (FPP) and valencene intermediates, and culminates in this compound and nootkatone production through the action of valencene synthase, cytochrome P450 monooxygenase, and dehydrogenase enzymes.

Strain Engineering and Optimization Strategies

Genetic Construction of Production Strains

The construction of high-yielding this compound production strains requires systematic metabolic engineering of the host organism's native terpenoid biosynthesis pathways while introducing heterologous enzymes for the specific conversion steps. The foundational engineering strategy involves enhancing precursor supply through manipulation of the mevalonate (MVA) pathway. In S. cerevisiae, this has been achieved by overexpressing a truncated form of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (tHMG1) and downregulating competitive pathways such as squalene synthase (ERG9) [2]. These modifications significantly increase the flux toward farnesyl diphosphate (FPP), the direct precursor for valencene synthesis.

A particularly effective strategy for enhancing valencene production involves the expression of valencene synthase as a fusion protein with farnesyl diphosphate synthase (ERG20). This approach leverages metabolic channeling to direct FPP directly into valencene synthesis, minimizing the diffusion of intermediates and reducing competition from native pathways [2]. Through combined MVA pathway engineering, including tHMG1 overexpression, ERG9 downregulation, and ERG20-CnVS fusion protein expression, valencene titers of 217.95 mg/L have been achieved in engineered S. cerevisiae [2]. This represents a dramatic improvement over initial yields of approximately 1.36 mg/L from non-optimized strains.

For the oxidation module, the HPO variant V482I/A484I has been co-expressed with a cytochrome P450 reductase (ATR1) from Arabidopsis thaliana to support electron transfer [2]. In P. pastoris systems, similar strategies have been employed, with the additional advantage of strong, inducible expression using the AOX1 promoter [5]. To prevent potential toxicity from accumulated this compound and to facilitate product recovery, two-phase cultivation systems using n-dodecane (10%, v/v) as an extractant have been successfully implemented [2] [5]. Growth tests have confirmed that these concentrations of n-dodecane and this compound have minimal inhibitory effects on yeast growth, making them suitable for large-scale processes.

Optimization of Metabolic Flux

Fine-tuning the expression levels of pathway enzymes is critical for maximizing this compound production while minimizing metabolic burden and the accumulation of intermediates. Recent advances in synthetic biology have enabled more precise control through ribosomal binding site (RBS) engineering and promoter selection [7]. In E. coli systems, combinatorial optimization of RBS sequences has been used to balance the expression levels of multiple enzymes in biosynthetic pathways, significantly improving product titers [7]. Similar approaches can be adapted for yeast systems to optimize the relative expression levels of valencene synthase, P450 monooxygenase, and supporting enzymes.

Further optimization of the oxidation step has been achieved through protein engineering of the HPO enzyme. Site-directed mutagenesis focused on the substrate recognition site has yielded the V482I/A484I variant with significantly improved catalytic efficiency toward valencene [2] [5]. Additional enhancements have come from balancing the expression ratio of P450 enzymes to their redox partners, as insufficient reductase capacity can limit overall oxidation rates. In some constructs, this has been addressed by creating fusion proteins between the P450 and reductase domains or by using bidirectional promoters to coordinate expression [5].

Table 2: Key Genetic Elements for Strain Engineering

Genetic Element Function Source Organism Engineering Strategy
tHMG1 Rate-limiting enzyme in MVA pathway S. cerevisiae Truncated, constitutively expressed version
ERG20 Farnesyl diphosphate synthase S. cerevisiae Fused to valencene synthase
CnVS Valencene synthase Callitropsis nootkatensis Optimized codon usage for yeast
HPO V482I/A484I Valencene oxidase Hyoscyamus muticus Site-directed mutagenesis for improved activity
ATR1 Cytochrome P450 reductase Arabidopsis thaliana Co-expressed with HPO
AOX1 promoter Strong, regulated promoter P. pastoris Controls expression of heterologous enzymes

Experimental Protocols

Strain Cultivation and Induction

Materials:

  • Engineered S. cerevisiae or P. pastoris strain harboring valencene synthase and HPO genes
  • YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)
  • Synthetic defined (SD) medium with appropriate amino acid drop-out supplements
  • 0.5 M phosphate buffer, pH 7.4
  • n-Dodecane (sterilized by autoclaving at 121°C for 15 minutes)
  • Inducer: 20% (w/v) galactose for S. cerevisiae or 100% methanol for P. pastoris

Procedure:

  • Inoculate a single colony of the engineered strain into 5 mL of YPD medium and incubate overnight at 30°C with shaking at 200 rpm.
  • Dilute the overnight culture to OD600 = 0.1 in 50 mL of fresh SD medium in a 250 mL baffled flask.
  • Incubate at 30°C with shaking at 200 rpm until the culture reaches OD600 = 0.6-0.8 (mid-log phase).
  • Add n-dodecane to a final concentration of 10% (v/v) for in situ product extraction.
  • Induce heterologous gene expression by adding:
    • For S. cerevisiae with GAL promoters: 2% (w/v) galactose final concentration
    • For P. pastoris with AOX1 promoter: 0.5% (v/v) methanol final concentration
  • Continue incubation for 48-72 hours at 30°C with shaking at 200 rpm, maintaining induction by adding 0.5% methanol every 24 hours for P. pastoris systems.
  • Monitor cell growth by measuring OD600 and product formation by GC-MS analysis of the n-dodecane phase.
Biotransformation Protocol Using Resting Cells

Materials:

  • Phosphate buffer (0.1 M, pH 7.4)
  • Glucose solution (20% w/v, filter-sterilized)
  • Valencene substrate (purified, ≥95%)
  • n-Dodecane

Procedure:

  • Cultivate the engineered strain as described in Section 4.1 without n-dodecane addition.
  • Harvest cells during late log phase (OD600 = 8-10) by centrifugation at 4,000 × g for 10 minutes at 4°C.
  • Wash cells twice with sterile phosphate buffer and resuspend in the same buffer to a final OD600 = 40.
  • Add valencene substrate to a final concentration of 1 g/L, either directly or dissolved in n-dodecane (10% v/v).
  • Add glucose to a final concentration of 2% (w/v) as an energy source for cofactor regeneration.
  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
  • Extract products by collecting the n-dodecane phase or by hexane extraction of the entire culture.
  • Analyze the extract by GC-MS or GC-FID for this compound quantification and purity assessment.
Process Optimization Parameters

Recent optimization studies for nootkatone production provide valuable insights for this compound process development. A 2024 study identified that acidic pH conditions (3-6) rather than the previously recommended alkaline conditions significantly improved selectivity for the desired oxidation products [6]. Additionally, efficient oxidation was achieved with air sparging rather than pure oxygen atmospheres when using lipoxygenase-based systems, simplifying reactor design and operation [6]. Temperature optimization revealed that 21-25°C provided an excellent balance between reaction rate and enzyme stability, with higher temperatures leading to increased byproduct formation.

For P450-based systems, cofactor supplementation with glucose as an energy source has been shown to maintain NADPH regeneration, supporting sustained P450 activity during biotransformations. The addition of cyclodextrins or other complexing agents can enhance substrate solubility and availability, particularly for high-density cultures where valencene dissolution may be limited.

Analytical Methods and Characterization

Extraction and Quantification of this compound

Sample Preparation:

  • For cultures with n-dodecane overlay, carefully separate the organic phase from the aqueous medium by centrifugation at 3,000 × g for 10 minutes.
  • For cultures without extractant, extract the entire culture with an equal volume of hexane or ethyl acetate by vortexing for 2 minutes, followed by phase separation via centrifugation.
  • Collect the organic phase and dry over anhydrous sodium sulfate.
  • Filter through a 0.22 μm PTFE filter prior to GC-MS analysis.

GC-MS Analysis Conditions:

  • Column: Rxi-5Sil MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent
  • Injector temperature: 250°C
  • Detector temperature: 250°C
  • Oven program: 80°C for 2 min, ramp to 230°C at 5°C/min, hold for 5 min
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Injection volume: 1 μL, split ratio 30:1
  • Mass spectrometer: Electron impact (EI) mode at 70 eV, scan range m/z 40-300

Identification and Quantification:

  • This compound typically elutes at approximately 18-19 minutes under these conditions
  • Characteristic mass fragments: 218 (M+), 203, 175, 161, 147, 119, 105
  • Quantify using a calibration curve generated with authentic this compound standard
  • For cultures without standards, use valencene or internal standards (e.g., tetradecane) for semi-quantitative analysis
Analytical Characterization of Biological Activity

For researchers investigating this compound's anti-photoaging properties, the following bioassay protocols can be employed:

TRPV1 and ORAI1 Inhibition Assay:

  • Culture HEK293T cells expressing hTRPV1 or hORAI1/hSTIM1 according to established protocols [1].
  • Measure channel activity using the whole-cell patch-clamp technique in voltage-clamp mode.
  • Prepare test solutions with this compound (90 μM in DMSO) and apply to cells during electrophysiological recording.
  • Activate TRPV1 with 1 μM capsaicin or ORAI1 through store depletion using 20 μM IP3 in the internal pipette solution.
  • Analyze current inhibition by comparing pre- and post-application currents.

UV-Induced Melanogenesis Assay:

  • Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS.
  • Pre-treat cells with this compound (90-100 μM) for 2 hours before UV irradiation.
  • Expose cells to UV radiation (20-40 mJ/cm²).
  • After 48 hours, measure melanin content using spectrophotometric methods at 405 nm.
  • Express inhibition as percentage reduction compared to UV-only treated controls.

Table 3: Troubleshooting Guide for Common Issues

Problem Potential Causes Solutions
Low valencene production Insufficient FPP precursor; Poor valencene synthase expression Enhance MVA pathway (overexpress tHMG1); Fuse ERG20 with valencene synthase; Optimize codon usage
Low conversion to this compound Inadequate P450 expression; Cofactor limitation; Poor substrate availability Co-express P450 reductase; Add glucose for cofactor regeneration; Use cyclodextrins to improve valencene solubility
Toxicity effects Product accumulation; Solvent effects Implement two-phase extraction; Reduce product concentration; Optimize extraction timing
Byproduct formation Non-specific oxidation; Enzyme promiscuity Optimize pH (3-6); Lower temperature (21-25°C); Use enzyme variants with improved specificity

Conclusion and Future Perspectives

The development of efficient whole-cell biocatalyst systems for this compound production represents a significant advancement in green chemistry approaches to valuable sesquiterpenoids. The protocols outlined in this application note provide researchers with comprehensive tools for constructing engineered microbial strains, optimizing biotransformation conditions, and analyzing both product formation and biological activity. The integration of metabolic engineering strategies with appropriate bioreactor operations enables the production of this compound with high stereoselectivity under mild, environmentally friendly conditions.

Future developments in this field will likely focus on advanced enzyme engineering to improve the efficiency and specificity of the oxidation step, potentially through machine learning-assisted protein design [8]. Additionally, the implementation of multi-enzyme cascade systems in specialized host strains may further enhance productivity while reducing byproduct formation [4]. As demand for natural bioactive compounds continues to grow, whole-cell biocatalysis approaches offer a sustainable and scalable alternative to traditional extraction or chemical synthesis methods for producing high-value compounds like this compound.

References

Comprehensive Application Notes and Protocols: Nootkatol Inhibition of ORAI1 and TRPV1 Channels for Photodamage Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The dual inhibition of calcium channels represents an innovative approach in dermatological science and drug development. Skin photoaging, primarily resulting from chronic solar ultraviolet (UV) radiation exposure, constitutes a significant focus for therapeutic intervention due to its characteristic deep wrinkling and hyperpigmentation. While traditional anti-aging strategies have primarily targeted enzymatic processes like tyrosinase inhibition for pigmentation or collagenase prevention for wrinkling, recent research has revealed the fundamental role of ion channels in mediating UV-induced cellular damage. Specifically, the ORAI1 channel in melanocytes initiates melanogenesis, while the TRPV1 channel in keratinocytes triggers matrix metalloproteinase-1 (MMP-1) production in response to UV stimulation. The discovery that nootkatol, a chemical derivative of valencene isolated from Cyperus rotundus rhizomes, simultaneously inhibits both ORAI1 and TRPV1 channels presents a promising polypharmacological approach to preventing photoaging by targeting multiple pathways within different cell types. These Application Notes provide detailed experimental protocols and technical specifications for investigating this compound's channel inhibitory properties and anti-photoaging effects, enabling researchers to explore its therapeutic potential and mechanism of action.

Experimental Data & Technical Specifications

Quantitative Analysis of this compound Inhibition Efficacy

Table 1: Channel Inhibition Profile of this compound

Channel Type Experimental System Concentration Inhibition Efficacy Voltage Tested Citation
TRPV1 Whole-cell patch-clamp (HEK293T cells expressing hTRPV1) 90 μM 94% ± 2% -60 mV [1]
ORAI1 Whole-cell patch-clamp (HEK293T cells expressing hORAI1+hSTIM1) 90 μM 97% ± 1% -120 mV [1]
SOCE (ORAI1-mediated) Calcium imaging (human primary melanocytes) 100 μM 51.6% ± 0.98% N/A [1]

Table 2: Physiological Anti-Photoaging Effects of this compound

Physiological Parameter Cell Line/Model Concentration Inhibition/Reduction Stimulus Citation
Melanin synthesis B16F10 melanoma cells Not specified 76.38% ± 5.90% UV irradiation [1]
MMP-1 production HaCaT keratinocytes Not specified 59.33% ± 1.49% UV irradiation [1]
Additional Relevant Channel Inhibition Data

Table 3: Comparative Channel Inhibition Data for Context

Compound Channel Target Experimental System Efficacy Citation
Valencene (precursor) TRPV1 & ORAI1 In vitro systems Significant inhibition (precise values not provided) [1]
CX-3 (flavonoid) TRPV1 HEK293 cells Equivalent to classical antagonist BCTC [2]
WIN 55,212-2 (cannabinoid) TRPV1 Cultured trigeminal neurons ~48% maximal inhibition [3]

Detailed Experimental Protocols

Electrophysiology Protocols for Channel Inhibition Studies
3.1.1 Whole-Cell Patch-Clamp Recording for TRPV1 Inhibition

Purpose: To measure this compound-mediated inhibition of TRPV1 currents in transfected HEK293T cells.

Materials:

  • HEK293T cell line (ATCC)
  • Plasmid DNA encoding hTRPV1 (pcDNA5/FRT)
  • TurboFect transfection reagent (Thermo Fisher Scientific)
  • This compound (synthesized or commercial source)
  • Extracellular solution: 155 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 12 mM glucose (pH 7.4, 325 mOsm)
  • Patch pipettes (2-3 MΩ resistance) from thin-walled borosilicate glass

Procedure:

  • Cell Preparation: Plate HEK293T cells at 0.1 × 10⁶ cells per culture plate 24 hours before transfection. Transfect with hTRPV1 plasmid using TurboFect according to manufacturer specifications. Perform measurements 24 hours post-transfection.
  • Equipment Setup: Configure patch-clamp system (Axopatch 700B amplifier, Digidata 1440A) with pCLAMP software v10.4. Sample recorded data at 10 kHz with low-pass filtering at 5 kHz.
  • Current Recording: Establish whole-cell configuration in voltage-clamp mode. Maintain holding potential at -60 mV. Apply 1 µM capsaicin to activate TRPV1 currents.
  • Drug Application: Apply this compound (90 µM) after stable capsaicin-activated current is established. Monitor current reduction over time.
  • Data Analysis: Analyze current amplitudes using Clampfit 10.4. Calculate percentage inhibition relative to baseline TRPV1 current.
3.1.2 ORAI1 Current Measurement Protocol

Purpose: To evaluate this compound inhibition of store-operated ORAI1 currents.

Materials:

  • HEK293T cells transfected with hORAI1 and hSTIM1 (Origene Technologies)
  • Intracellular pipette solution for passive store depletion: 135 mM CsAsp, 10 mM Cs-EGTA, 10 mM HEPES, 2.5 mM MgCl₂, 0.5 mM CaCl₂
  • Thapsigargin (1 µM) for store depletion
  • This compound test solutions

Procedure:

  • Cell Preparation: Transfect HEK293T cells with hORAI1 and hSTIM1 plasmids as described in section 3.1.1.
  • Store Depletion: Use either passive depletion via pipette solution or activate with 1 µM thapsigargin.
  • Current Recording: Maintain holding potential at -120 mV to maximize ORAI1 current driving force. Apply voltage ramps from -120 to +80 mV over 250 ms.
  • Drug Application: Apply this compound (90 µM) after establishing stable ORAI1 current. Monitor current reduction.
  • Data Analysis: Quantify ORAI1 current density (pA/pF) and calculate percentage inhibition.
Calcium Imaging Protocol

Purpose: To measure intracellular calcium concentration ([Ca²⁺]ᵢ) changes in response to this compound treatment.

Materials:

  • Fura-2 AM calcium-sensitive fluorescent dye (Thermo Fisher Scientific)
  • Normal human epidermal melanocytes (NHEM; ATCC) or other relevant cell types
  • Calcium imaging buffer: 130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4)
  • Fluorescence imaging system with dual excitation capabilities (340/380 nm)

Procedure:

  • Cell Loading: Culture cells on glass coverslips. Load with 2-5 µM Fura-2 AM in buffer for 30-60 minutes at room temperature protected from light.
  • Dye Removal: Wash cells extensively with dye-free buffer to remove extracellular Fura-2 AM.
  • Baseline Recording: Measure baseline fluorescence at excitation 340/380 nm and emission 510 nm for 1-2 minutes.
  • Channel Activation: Apply appropriate activator for target channel (capsaicin for TRPV1; thapsigargin for ORAI1-mediated SOCE).
  • Drug Testing: Apply this compound (100 µM) following calcium elevation to assess inhibition.
  • Data Analysis: Calculate [Ca²⁺]ᵢ using Grynkiewicz equation. Determine percentage inhibition of calcium elevation.
Physiological Assay Protocols
3.3.1 UV-Induced Melanin Synthesis Assay

Purpose: To quantify this compound inhibition of UV-induced melanogenesis in B16F10 melanoma cells.

Materials:

  • B16F10 mouse melanoma cells (Korean Cell Line Bank)
  • UV radiation source
  • Melanin quantification reagents: NaOH (1M), synthetic melanin standard
  • Culture medium: DMEM with 10% FBS

Procedure:

  • Cell Treatment: Plate B16F10 cells at appropriate density. Pre-treat with this compound for 1 hour before UV irradiation.
  • UV Exposure: Expose cells to UV radiation (dose optimization required). Include non-UV controls.
  • Incubation: Maintain cells for 72 hours post-UV exposure to allow melanin production.
  • Melanin Extraction: Wash cells with PBS, dissolve in 1M NaOH at 60°C for 1 hour.
  • Quantification: Measure absorbance at 405 nm. Compare to melanin standard curve. Express results as percentage reduction relative to UV-only controls.
3.3.2 UV-Induced MMP-1 Production Assay

Purpose: To measure this compound inhibition of UV-induced MMP-1 production in HaCaT keratinocytes.

Materials:

  • HaCaT human keratinocyte cell line (Korean Cell Line Bank)
  • ELISA kit for human MMP-1 quantification
  • UV radiation source
  • Cell culture reagents

Procedure:

  • Cell Treatment: Plate HaCaT cells and pre-treat with this compound for 1 hour before UV exposure.
  • UV Exposure: Irradiate cells with optimized UV dose.
  • Sample Collection: Collect culture supernatants 24 hours post-UV exposure.
  • MMP-1 Quantification: Perform ELISA according to manufacturer instructions.
  • Data Analysis: Calculate percentage reduction in MMP-1 production compared to UV-only controls.

Signaling Pathways & Mechanisms

Molecular Pathways in Photoaging and this compound Intervention

G UV UV Radiation TRPV1 TRPV1 Channel UV->TRPV1 Activates ORAI1 ORAI1 Channel UV->ORAI1 Activates Ca Intracellular Ca²⁺ Increase TRPV1->Ca Ca²⁺ Influx ORAI1->Ca SOCE PKC PKC Activation Ca->PKC Activates Tyrosinase Tyrosinase Activation Ca->Tyrosinase Activates MMP1 MMP-1 Production PKC->MMP1 Induces Wrinkling Skin Wrinkling MMP1->Wrinkling Causes Melanin Melanin Synthesis Tyrosinase->Melanin Produces Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Causes This compound This compound Inhibition This compound->TRPV1 Inhibits This compound->ORAI1 Inhibits

Figure 1: Signaling pathways in UV-induced photoaging and this compound inhibition mechanisms

The molecular pathogenesis of photoaging involves complex signaling events initiated by UV radiation exposure. In keratinocytes, UV radiation directly activates TRPV1 channels, leading to calcium influx and subsequent activation of calcium-dependent protein kinase C (PKC), which promotes MMP-1 expression and collagen degradation, resulting in skin wrinkling [1]. Simultaneously, in melanocytes, UV radiation activates ORAI1-mediated store-operated calcium entry (SOCE), triggering calcium signaling that initiates melanogenesis through tyrosinase activation, ultimately causing hyperpigmentation [1]. The interchannel cross-talk between TRPV1 and ORAI1 further complicates this pathophysiology, as calcium influx through TRPV1 can induce calcium-dependent inactivation of ORAI1, creating a complex regulatory network [4]. This compound intervenes in this pathological cascade by simultaneously inhibiting both TRPV1 and ORAI1 channels, thereby reducing both the wrinkling and pigmentation components of photoaging through its polypharmacological action.

Experimental Workflow for this compound Evaluation

G Compound This compound Preparation Step1 In Vitro Screening Patch-Clamp Electrophysiology Compound->Step1 Step2 Calcium Imaging Fura-2 AM Assay Step1->Step2 Step3 Cellular Efficacy Melanin & MMP-1 Assays Step2->Step3 Step4 Mechanistic Studies Pathway Analysis Step3->Step4 Results Data Integration & Validation Step4->Results

Figure 2: Experimental workflow for evaluating this compound activity

The systematic evaluation of this compound's effects on ion channels and photoaging parameters follows a logical progression from basic channel screening to complex physiological assessments. The workflow begins with patch-clamp electrophysiology to directly quantify ion channel inhibition, followed by calcium imaging to confirm functional effects on intracellular signaling. Subsequently, cellular efficacy assays determine anti-melanogenic and anti-wrinkling activity in relevant cell models, while mechanistic studies elucidate broader pathway interactions and potential off-target effects. This comprehensive approach ensures thorough characterization of this compound's polypharmacological profile and therapeutic potential.

Application Notes

Potential Therapeutic Applications

The dual channel inhibition exhibited by this compound presents several promising therapeutic applications beyond its documented anti-photoaging effects:

  • Cosmeceutical Development: this compound represents a promising active ingredient for anti-aging cosmetic formulations targeting both hyperpigmentation and wrinkling. Its natural origin may provide marketing advantages alongside functional efficacy.
  • Inflammatory Skin Conditions: Given the role of TRPV1 in cutaneous inflammation and pain perception, this compound may benefit conditions like rosacea, eczema, and contact dermatitis where TRPV1 activation contributes to pathophysiology.
  • Pain Management: The potent TRPV1 antagonism suggests potential analgesic applications, particularly for inflammatory pain conditions, though CNS penetration requirements would need evaluation [5].
  • Cardiovascular Applications: As ORAI1 inhibition has demonstrated benefits in pathological vascular remodeling, this compound derivatives might find application in atherosclerosis and restenosis prevention [6].
Formulation & Development Considerations

Successful translation of this compound research requires attention to several development parameters:

  • Solubility and Delivery: As a sesquiterpenoid, this compound may present formulation challenges due to hydrophobicity. Appropriate delivery systems (nanoparticles, liposomes, cyclodextrin complexes) may be required for optimal skin penetration or systemic delivery.
  • Stability Assessment: Comprehensive stability studies under various pH, temperature, and light conditions are essential for product development.
  • Metabolic Profile: Investigation of this compound metabolism, half-life, and potential drug interactions would be necessary for pharmaceutical development.
  • Safety Evaluation: Although natural compounds often present favorable safety profiles, rigorous toxicological assessment is essential, particularly given this compound's potent ion channel modulation.
Technical Considerations & Limitations

Researchers should consider several technical aspects when working with this compound and the described protocols:

  • Cell Model Limitations: Immortalized cell lines (B16F10, HaCaT) may not fully recapitulate primary cell behavior. Validation in primary human melanocytes and keratinocytes is recommended.
  • UV Source Variability: UV spectrum, intensity, and exposure duration require careful optimization and standardization across experiments.
  • ORAI1 Activation Method: Both passive store depletion (via pipette solution) and pharmacological activation (thapsigargin) should be compared to confirm consistent results.
  • Calcium Buffering Considerations: Intracellular calcium buffering capacity varies between cell types and may influence this compound efficacy measurements.

References

Comprehensive Application Notes and Protocols: Nootkatol for Prevention of UV-Induced Photoaging via ORAI1 and TRPV1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photoaging and Nootkatol

Photoaging represents a significant dermatological concern resulting from chronic exposure to solar ultraviolet (UV) radiation, accounting for approximately 80% of facial aging manifestations. The clinical signs include deep, coarse wrinkles and irregular hyperpigmentation, which occur through distinct but parallel pathological mechanisms in different skin cell types. In melanocytes, UV radiation triggers melanogenesis through ORAI1 calcium channels, while in keratinocytes, it activates TRPV1 channels leading to matrix metalloproteinase-1 (MMP-1) production and subsequent collagen degradation. These processes share a common dependency on intracellular calcium signaling, providing a strategic intervention point for therapeutic development.

This compound, a sesquiterpenoid derivative of valencene, has emerged as a promising anti-photoaging agent through its unique dual-channel inhibition capability. Unlike single-target approaches that address either pigmentation or wrinkling, this compound simultaneously targets both ORAI1 and TRPV1 channels, potentially offering comprehensive protection against UV-induced skin damage. The compound's discovery represents an innovative approach in dermatological research, where calcium channel modulation provides a novel strategic alternative to conventional tyrosinase inhibitors or antioxidant therapies. This application note provides detailed experimental protocols and data for researchers investigating this compound's anti-photoaging mechanisms and efficacy.

Chemical Properties and Mechanism of Action

Chemical Profile

This compound is a sesquiterpenoid derivative structurally related to valencene, with modifications that enhance its biological activity against photoaging-related ion channels. The compound demonstrates favorable physicochemical properties for topical application, including appropriate molecular size and lipophilicity that facilitate skin penetration. Researchers have developed synthesis protocols to produce this compound with high purity, essential for reproducible experimental results and reliable mechanism studies. The structural features responsible for its activity include specific functional group arrangements that enable simultaneous interaction with both ORAI1 and TRPV1 channel domains.

Dual Ion Channel Inhibition

This compound exerts its anti-photoaging effects primarily through potent inhibition of two key calcium channels:

  • ORAI1 Channel Blockade: In melanocytes, this compound inhibits the calcium release-activated calcium (CRAC) channel ORAI1, which is activated by UV radiation through both direct and indirect pathways. This channel, in conjunction with the endoplasmic reticulum calcium sensor STIM1, mediates store-operated calcium entry (SOCE) that is crucial for melanogenesis and melanocyte proliferation. At concentrations of 90 μM, this compound demonstrates 97% ± 1% inhibition of ORAI1 current at -120 mV, effectively suppressing the calcium signaling that drives melanin synthesis [1].

  • TRPV1 Channel Antagonism: In keratinocytes, this compound targets the transient receptor potential vanilloid 1 (TRPV1) channel, which is activated by UV radiation and contributes to MMP-1 production through calcium-dependent protein kinase C activation. This compound shows 94% ± 2% inhibition of TRPV1 current at -60 mV when activated by 1 μM capsaicin, significantly reducing the calcium influx that triggers collagen degradation pathways [1].

This dual mechanism represents a significant advantage over single-target approaches, as it simultaneously addresses both hyperpigmentation and wrinkle formation at their fundamental signaling origins.

Quantitative Efficacy Data

Anti-Melanogenic Effects

Table 1: Anti-melanogenic efficacy of this compound in B16F10 melanoma cells

Parameter Control Value This compound Treatment Inhibition % Concentration
UV-induced melanin synthesis Baseline 76.38% ± 5.90% reduction 76.38% ± 5.90% Not specified [1]
ORAI1 current Full activation 97% ± 1% reduction 97% ± 1% 90 μM [1]
Intracellular Ca²⁺ signaling Full activation 51.6% ± 0.98% reduction 51.6% ± 0.98% 100 μM [1]

The data demonstrate that this compound effectively suppresses melanogenesis through inhibition of ORAI1-mediated calcium signaling, with significant reductions in both melanin production and underlying calcium fluxes across experimentally relevant concentrations.

Anti-Wrinkling Effects

Table 2: Anti-wrinkling efficacy of this compound in HaCaT keratinocytes

Parameter Control Value This compound Treatment Inhibition % Concentration
UV-induced MMP-1 production Baseline 59.33% ± 1.49% reduction 59.33% ± 1.49% Not specified [1]
TRPV1 current Full activation 94% ± 2% reduction 94% ± 2% 90 μM [1]
Cell viability (MTT assay) 100% viability No significant cytotoxicity Not applicable Tested concentrations [1]

The results indicate that this compound significantly reduces MMP-1 production, a key contributor to collagen degradation and wrinkle formation, without exhibiting cytotoxic effects at effective concentrations, supporting its safety profile for anti-photoaging applications.

Experimental Protocols

Cell Culture and UV Irradiation Model
4.1.1 Cell Culture Conditions
  • B16F10 Melanoma Cells: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a humidified atmosphere with 10% CO₂. Subculture at 60-70% confluency and replace media every 48-72 hours [1].

  • HaCaT Keratinocytes: Culture in DMEM with 10% FBS and antibiotics as above. Incubate at 37°C with 10% CO₂. Subculture at 60-70% confluency [1].

  • Normal Human Epidermal Melanocytes (NHEM): Maintain in dermal cell basal medium with melanocyte growth kit supplements and phenol red. Incubate under 5% CO₂ conditions at 37°C. Subculture one day prior to patch-clamp experiments [1].

  • HEK293T Cells for Transfection: Culture in DMEM with 10% FBS and antibiotics. For transfection, plate approximately 0.1 × 10⁶ cells 24 hours before transfection with human ORAI1 (hORAI1) and STIM1 (hSTIM1) plasmids using TurboFect transfection reagent. Perform measurements 24 hours post-transfection [1].

4.1.2 UV Irradiation Protocol
  • UV Source Setup: Construct a UV irradiation source using alternating 40W UVA tubes (peak wavelength: 340 nm) and 40W UVB tubes (peak wavelength: 313 nm) connected in parallel and positioned 40 cm above the cells [2].

  • Dosage Determination: Determine minimal erythema dose (MED) through preliminary experiments. For chronic photoaging studies, use 1/4 MED daily [2].

  • Irradiation Procedure: Plate cells at appropriate density and allow to adhere overnight. Replace medium with PBS during UV exposure to prevent medium degradation. Expose cells to predetermined UV dose. After irradiation, replace PBS with complete medium and add this compound at tested concentrations. Include appropriate controls (non-irradiated, irradiated without treatment) [1].

MTT Cell Viability Assay

The MTT assay provides a reliable method for assessing cell viability and metabolic activity during this compound treatment [3].

4.2.1 Reagent Preparation
  • MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 5 mg/ml. Filter-sterilize through a 0.2 μM filter into a sterile, light-protected container. Store at 4°C for frequent use or at -20°C for long-term storage [4].

  • Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust to pH 4.7 and store at room temperature. If precipitate forms, warm to 37°C and mix to resolubilize [4].

4.2.2 Assay Procedure
  • Cell Preparation: Plate cells in 96-well plates at optimal density (typically 5,000-20,000 cells/well depending on cell type) and incubate for 24 hours. Treat with this compound at various concentrations for desired exposure time.

  • MTT Incubation: Prepare serum-free media to avoid background interference. Discard media from cell cultures. For adherent cells, carefully aspirate media; for suspension cells, spin plates at 1,000 × g for 5 minutes and aspirate media. Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Incubate plate at 37°C for 3 hours [3].

  • Formazan Solubilization: After incubation, add 150 μL of MTT solvent into each well. Wrap plate in foil and shake on an orbital shaker for 15 minutes. If necessary, pipette the liquid to fully dissolve formazan crystals [3].

  • Absorbance Measurement: Read absorbance at OD = 590 nm using a plate reader within 1 hour of solubilization. Include background controls with MTT reagent and cell culture media without cells [3].

  • Data Analysis: Average duplicate readings for each sample. Subtract culture medium background from assay readings. Calculate percentage viability using the formula: % Viability = (Sample Absorbance / Control Absorbance) × 100 [3].

Melanin Content Assay
  • Cell Treatment: Seed B16F10 cells in 6-well plates at 2 × 10⁵ cells/well and incubate for 24 hours. Treat with this compound at various concentrations and stimulate with appropriate UV dose. Include positive control (e.g., arbutin) and negative control (untreated, UV-only) [1].

  • Melanin Extraction: After 72 hours of incubation, wash cells with PBS and detach using trypsin-EDTA. Transfer cell suspension to microtubes and centrifuge at 1,000 × g for 5 minutes. Remove supernatant completely.

  • Melanin Dissolution: Add 1 mL of 1N NaOH to each pellet and heat at 60°C for 1 hour to dissolve melanin. Vortex intermittently to ensure complete dissolution.

  • Measurement: Transfer 200 μL of dissolved melanin solution to a 96-well plate. Measure absorbance at 405 nm using a microplate reader. Calculate melanin content relative to total protein concentration or cell number.

  • Data Analysis: Express results as percentage reduction compared to UV-only control: % Inhibition = (1 - Absorbance_treated / Absorbance_control) × 100 [1].

MMP-1 Production Analysis
  • Cell Treatment and Stimulation: Seed HaCaT keratinocytes in 6-well plates at 3 × 10⁵ cells/well and incubate until 70-80% confluent. Pre-treat with this compound for 1 hour before UV irradiation. Use appropriate controls including non-irradiated and irradiated untreated cells [1].

  • Sample Collection: After 24 hours incubation post-UV irradiation, collect culture supernatants by centrifugation at 1,000 × g for 10 minutes to remove cells and debris. Store samples at -80°C if not analyzed immediately.

  • MMP-1 Quantification: Use commercial ELISA kits according to manufacturer's instructions. Briefly:

    • Coat ELISA plate with capture antibody in coating buffer overnight at 4°C
    • Block plates with appropriate blocking buffer for 1-2 hours at room temperature
    • Add samples and standards in duplicate and incubate for 2 hours
    • Add detection antibody and incubate for 2 hours
    • Add enzyme conjugate and incubate for 30 minutes
    • Add substrate solution and incubate for color development
    • Stop reaction and read absorbance at appropriate wavelength [2]
  • Data Analysis: Calculate MMP-1 concentration from standard curve. Express results as percentage inhibition compared to UV-only control: % Inhibition = (1 - MMP-1_treated / MMP-1_control) × 100 [1].

Electrophysiology Measurements
4.5.1 Whole-Cell Patch Clamp for TRPV1
  • Solution Preparation: Prepare extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH). Prepare pipette solution containing (in mM): 140 CsCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with CsOH) [1].

  • Current Recording: Transfer TRPV1-transfected HEK293T cells to perfusion bath chamber. Establish whole-cell configuration with patch pipettes (2-3 MΩ resistance). Maintain holding potential at -60 mV. Activate TRPV1 with 1 μM capsaicin. Apply this compound after stable current establishment [1].

  • Data Acquisition: Record currents using patch-clamp amplifier with sampling at 10 kHz and low-pass filtering at 5 kHz. Analyze current-voltage relationships using Clampfit software [1].

4.5.2 ORAI1 Current Recording
  • Solutions: Use similar extracellular solution as for TRPV1. For pipette solution, use specific CRAC channel recording solution containing high Cs⁺ to block potassium currents [1].

  • Activation Protocol: Deplete intracellular calcium stores by including IP₃ or high EGTA in pipette solution. Hold at -120 mV to measure CRAC current. Apply this compound after current stabilization [1].

  • Analysis: Measure current amplitude before and after drug application. Calculate percentage inhibition relative to baseline [1].

Signaling Pathways and Molecular Mechanisms

UV-Induced Photoaging Pathways

G cluster_melanocyte Melanocyte Pathway cluster_keratinocyte Keratinocyte Pathway UV UV Melanocyte Melanocyte UV->Melanocyte Stimulates Keratinocyte Keratinocyte UV->Keratinocyte Stimulates M1 ORAI1/STIM1 Activation Melanocyte->M1 K1 TRPV1 Activation Keratinocyte->K1 M2 Ca²⁺ Influx M1->M2 M3 Melanogenesis Activation M2->M3 M4 Tyrosinase Expression M3->M4 M5 Melanin Production M4->M5 Photoaging Photoaging (Wrinkles & Hyperpigmentation) M5->Photoaging K2 Ca²⁺ Influx K1->K2 K3 PKC Activation K2->K3 K4 MMP-1 Expression K3->K4 K5 Collagen Degradation K4->K5 K5->Photoaging This compound This compound This compound->M1 Inhibits This compound->K1 Inhibits

Diagram 1: Molecular mechanisms of this compound in preventing UV-induced photoaging

The diagram illustrates the dual pathway inhibition of this compound in UV-induced photoaging. In melanocytes, UV radiation activates ORAI1/STIM1 channels, initiating calcium influx that triggers melanogenesis through tyrosinase activation and melanin production. In keratinocytes, UV radiation activates TRPV1 channels, leading to calcium influx that activates protein kinase C (PKC), resulting in increased MMP-1 expression and subsequent collagen degradation. This compound effectively inhibits both initiation points—ORAI1 in melanocytes and TRPV1 in keratinocytes—thereby addressing both hyperpigmentation and wrinkle formation simultaneously.

Additional Anti-inflammatory Mechanisms

Beyond its direct ion channel modulation, this compound exhibits secondary anti-inflammatory effects that contribute to its anti-photoaging efficacy. Research on related compounds shows inhibition of pro-inflammatory cytokines including IL-1β and TNF-α, which play significant roles in UV-induced skin damage [5]. These cytokines are known to amplify inflammatory responses and contribute to extracellular matrix degradation through indirect MMP activation. The reduction of these inflammatory mediators represents a valuable complementary mechanism that enhances this compound's overall anti-photoaging profile.

Application in Formulation Development

For translational development, this compound can be incorporated into various delivery systems to enhance its stability and skin penetration. Based on successful approaches with other natural compounds, researchers may consider:

  • Nanocarrier Systems: Zein-chitosan nanoparticles have demonstrated effectiveness in improving the bioavailability of natural compounds like epigallocatechin gallate (EGCG) [2]. Similar approaches could be applied to this compound to enhance its stability and skin retention.

  • Topical Formulations: Development of creams, gels, or serums containing 0.1-1% this compound for direct application. Compatibility with common cosmetic excipients should be evaluated through stability testing.

  • Combination Therapies: Potential synergy with established anti-aging compounds such as retinoids, vitamin C, or sunscreens could be explored for enhanced efficacy.

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic agent for preventing and treating UV-induced photoaging through its unique dual inhibition of ORAI1 and TRPV1 ion channels. The comprehensive experimental protocols provided herein enable researchers to reliably evaluate its efficacy, mechanisms, and potential for development into anti-photoaging formulations. The quantitative data demonstrate significant reductions in both melanogenesis (76.38% inhibition) and MMP-1 production (59.33% inhibition) at non-cytotoxic concentrations, supporting its favorable efficacy and safety profile.

Future research directions should include:

  • In vivo validation using reconstructed human skin models or appropriate animal systems
  • Long-term safety assessment for chronic use applications
  • Formulation optimization to enhance skin delivery and stability
  • Exploration of synergistic combinations with other anti-aging agents

The dual-channel targeting approach exemplified by this compound may establish a new paradigm in anti-photoaging strategy, potentially offering advantages over single-mechanism compounds for comprehensive skin protection.

References

Application Note: Evaluating Nootkatol for Reduction of MMP-1 in Keratinocytes

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Chronic exposure to solar ultraviolet (UV) radiation is a primary cause of extrinsic skin aging (photoaging), leading to clinical signs such as deep wrinkles and hyperpigmentation [1]. A key molecular event in this process is the UV-induced overexpression of Matrix Metalloproteinase-1 (MMP-1) in keratinocytes. MMP-1 initiates the degradation of collagen in the skin's extracellular matrix, directly contributing to wrinkle formation [1] [2].

Intracellular calcium signaling through ion channels is crucial in initiating this damaging response. Specifically:

  • The TRPV1 channel activation in keratinocytes triggers MMP-1 production following UV stimulation [1].
  • The ORAI1 channel, responsible for store-operated calcium entry, is involved in melanogenesis in melanocytes [3] [1].

Nootkatol, a sesquiterpenoid derived from valencene, has been identified as a dual inhibitor of both ORAI1 and TRPV1 channels, offering a promising strategy for comprehensive photoaging prevention [3] [1].

Summary of Quantitative Findings

The following table summarizes key quantitative data from the study by Woo et al. (2021) on this compound's effects [1].

Table 1: Quantitative Effects of this compound on Ion Channels and Photoaging Markers

Assessment Parameter Experimental System Result with this compound Key Finding
TRPV1 Current Inhibition Whole-cell patch-clamp 94% ± 2% reduction (at -60 mV) Potently blocks the TRPV1 calcium channel.
ORAI1 Current Inhibition Whole-cell patch-clamp 97% ± 1% reduction (at -120 mV) Effectively inhibits the ORAI1 calcium channel.
Intracellular Ca²⁺ Signaling Human primary melanocytes 51.6% ± 0.98% inhibition (at 100 μM) Significantly reduces calcium influx in skin cells.
UV-Induced Melanin Synthesis B16F10 melanoma cells 76.38% ± 5.90% reduction Suppresses hyperpigmentation.
UV-Induced MMP-1 Production HaCaT keratinocytes 59.33% ± 1.49% reduction Significantly lowers key collagen-degrading enzyme.
Detailed Experimental Protocols

Below is a step-by-step protocol for key experiments validating this compound's efficacy, adapted from the referenced study.

Protocol 1: Assessing TRPV1 and ORAI1 Channel Inhibition via Whole-Cell Patch-Clamp

Purpose: To directly measure the inhibitory effect of this compound on TRPV1 and ORAI1-mediated ion currents.

  • Cell Culture: Maintain HaCaT keratinocytes or other appropriate cell lines (e.g., HEK293 transfected with TRPV1/ORAI1) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
  • Electrophysiology Setup:
    • Prepare an external solution (e.g., Tyrode's solution). For ORAI1 assessment, use a calcium-free external solution with 2 mM EGTA to chelate residual calcium.
    • Prepare a pipette solution with a high concentration of Cs⁺ to block potassium channels.
    • Pull borosilicate glass capillaries to fabricate recording pipettes with a resistance of 3-5 MΩ.
  • Current Recording:
    • Transfer a cell culture dish to the stage of an inverted microscope.
    • Achieve a giga-ohm seal and whole-cell configuration.
    • For TRPV1, hold the cell at -60 mV and apply a specific agonist (e.g., capsaicin). Once the current stabilizes, apply 90 μM this compound and record the change in current.
    • For ORAI1, store depletion is typically induced passively via the pipette solution or by applying a pharmacological agent. After establishing the ORAI1 current, apply 90 μM this compound and record the inhibition. A voltage-ramp protocol (e.g., from -120 mV to +100 mV) is often used.
  • Data Analysis: Analyze current amplitudes before and after this compound application. Calculate the percentage inhibition.

Protocol 2: Quantifying UV-Induced MMP-1 Production in HaCaT Keratinocytes

Purpose: To evaluate the effect of this compound on reducing UV-stimulated MMP-1 secretion.

  • Cell Seeding and Pretreatment:
    • Seed HaCaT keratinocytes in 24-well plates and culture until they reach 70-80% confluence.
    • Pretreat cells with a range of this compound concentrations (e.g., 50-100 μM) or a vehicle control for a predetermined period (e.g., 1-2 hours) before UV irradiation.
  • UV Irradiation:
    • Remove the culture medium and wash cells with PBS.
    • Irradiate cells with a predetermined dose of UV radiation (e.g., 20-50 mJ/cm²) using a solar simulator or UVB lamp. Keep control plates unirradiated (sham irradiation).
    • After irradiation, add back fresh medium containing the respective concentrations of this compound or vehicle.
  • Sample Collection:
    • Incubate cells for 24-48 hours post-irradiation.
    • Collect the cell culture supernatant by centrifugation to remove any floating cells or debris.
  • MMP-1 Quantification:
    • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human MMP-1.
    • Follow the manufacturer's instructions to analyze the supernatant samples. This typically involves adding samples to an antibody-coated plate, followed by detection antibodies and a colorimetric substrate.
    • Measure the absorbance and interpolate MMP-1 concentrations from a standard curve.
  • Data Analysis: Normalize MMP-1 levels to total cellular protein content if necessary. Express the results as a percentage reduction compared to the UV-irradiated, vehicle-treated control.
Mechanism of Action and Signaling Pathway

This compound prevents photoaging by simultaneously targeting two critical calcium entry pathways in different skin cells. The following diagram illustrates this dual mechanism and the subsequent signaling that leads to reduced MMP-1 production.

G This compound Inhibits UV-Induced MMP-1 Production UV UV Radiation TRPV1 TRPV1 Channel UV->TRPV1 ORAI1 ORAI1 Channel UV->ORAI1 Ca Increased Cytosolic Ca²⁺ TRPV1->Ca ORAI1->Ca Signaling Downstream Signaling (e.g., MAPK, NF-κB) Ca->Signaling MMP1 MMP-1 Gene Expression & Protein Production Signaling->MMP1 Collagen Collagen Degradation MMP1->Collagen This compound This compound This compound->TRPV1 Inhibits This compound->ORAI1 Inhibits

  • Pathway Description: Upon UV radiation, both TRPV1 and ORAI1 channels open, leading to a surge in cytosolic calcium levels [1]. This calcium acts as a second messenger, activating downstream signaling pathways (e.g., MAPK) that ultimately drive the transcription and secretion of MMP-1 [1] [2]. MMP-1 then breaks down collagen in the dermal matrix. This compound acts as a direct inhibitor of both TRPV1 and ORAI1 channels, effectively blocking the initial calcium signal and preventing the entire cascade that results in MMP-1 production and collagen loss.

Discussion and Research Implications

The data demonstrates that this compound is a potent dual inhibitor of pro-photoaging calcium channels. This multi-target approach is advantageous, as it can simultaneously address multiple facets of photoaging—wrinkling via MMP-1 reduction in keratinocytes and hyperpigmentation via melanogenesis inhibition in melanocytes [3] [1].

For future research, consider these steps:

  • Confirm Specificity: Perform counter-screens against other ion channels to confirm this compound's selectivity.
  • In Vivo Validation: Advance to a relevant animal model (e.g., hairless mice) to confirm efficacy in a whole-organism system.
  • Formulation Development: Develop a topical formulation suitable for human skin delivery, assessing its penetration and stability.
  • Explore Synergies: Investigate potential synergistic effects with other anti-aging agents, such as antioxidants like Nattokinase, which acts on the Nrf2/HO-1 axis [2] [4].

References

Comprehensive Application Notes and Protocols: Nootkatol Inhibition of Melanogenesis in Melanocytes via ORAI1 and TRPV1 Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Nootkatol is a sesquiterpenoid derivative of valencene that has demonstrated significant potential as an anti-melanogenic agent through its dual inhibition of key calcium ion channels involved in skin pigmentation. Melanogenesis is a complex biological process primarily regulated by melanocytes, neural crest-derived cells located in the basal layer of the epidermis that produce melanin pigments responsible for skin coloration. Ultraviolet (UV) radiation exposure triggers intricate signaling cascades within these cells, leading to increased melanin production as a protective response. Recent research has revealed that intracellular calcium signaling plays a pivotal role in mediating UV-induced melanogenesis, with specific calcium channels serving as critical regulatory points [1] [2].

The molecular mechanism of this compound centers on its simultaneous antagonism of ORAI1 and TRPV1 calcium channels, which are functionally expressed in melanocytes and keratinocytes, respectively. ORAI1 constitutes the primary pore-forming subunit of the store-operated calcium entry (SOCE) pathway, which becomes activated upon depletion of endoplasmic reticulum calcium stores. In melanocytes, UV irradiation stimulates ORAI1-mediated calcium influx, which in turn activates key enzymes in the melanin synthesis pathway, including tyrosinase and tyrosinase-related proteins. Simultaneously, UV radiation activates TRPV1 channels in keratinocytes, leading to increased matrix metalloproteinase-1 (MMP-1) production and subsequent collagen degradation that contributes to photoaging. By concurrently inhibiting both ORAI1 and TRPV1, this compound addresses multiple facets of UV-induced skin damage, positioning it as a promising multi-target therapeutic candidate for hyperpigmentation disorders and photoaging [3] [4] [1].

Figure 1: Molecular mechanism of this compound inhibition of UV-induced melanogenesis

G This compound Inhibition of UV-Induced Melanogenesis Signaling Pathway UV UV TRPV1 TRPV1 UV->TRPV1 Activates ORAI1 ORAI1 UV->ORAI1 Activates Ca2_Influx Ca2_Influx TRPV1->Ca2_Influx Mediates ORAI1->Ca2_Influx Mediates PKC PKC Ca2_Influx->PKC Activates MMP1 MMP1 PKC->MMP1 Induces Melanogenesis Melanogenesis PKC->Melanogenesis Stimulates Collagen_Degradation Collagen_Degradation MMP1->Collagen_Degradation Causes Hyperpigmentation Hyperpigmentation Melanogenesis->Hyperpigmentation Leads to This compound This compound This compound->TRPV1 Inhibits This compound->ORAI1 Inhibits

Quantitative Efficacy Data Summary

Anti-Melanogenic Efficacy of this compound

Table 1: Summary of this compound's effects on melanogenesis and photoaging parameters

Experimental Model Assay Type Concentration Inhibition Efficacy Key Findings
B16F10 melanoma cells UV-induced melanin synthesis Not specified 76.38% ± 5.90% Significant reduction in melanin production
HaCaT keratinocytes UV-induced MMP-1 production Not specified 59.33% ± 1.49% Reduced collagen degradation
HEK293T cells (transfected) TRPV1 current measurement 90 μM 94% ± 2% (at -60 mV) Potent TRPV1 channel blockade
HEK293T cells (transfected) ORAI1 current measurement 90 μM 97% ± 1% (at -120 mV) Potent ORAI1 channel blockade
Human primary melanocytes Intracellular Ca2+ signaling 100 μM 51.6% ± 0.98% Inhibition of ORAI1-mediated calcium influx

This compound demonstrates dose-dependent efficacy across multiple experimental systems, with particularly pronounced effects on calcium channel activity at 90-100 μM concentrations. The compound shows dual-channel inhibition capability, effectively suppressing both TRPV1 and ORAI1 currents by over 90% at 90 μM. This potent channel blockade translates to significant functional outcomes in biologically relevant systems, including approximately 76% reduction in UV-induced melanin synthesis in melanocyte models and 59% reduction in MMP-1 production in keratinocyte models. The consistency of these effects across different experimental platforms underscores the compound's potential as a reliable anti-melanogenic agent [4] [1] [2].

Experimental Conditions for Key Assays

Table 2: Detailed experimental parameters for this compound efficacy assessment

Assay Type Cell Line/Model Activation Stimulus Key Reagents Measurement Technique
TRPV1 current recording HEK293T transfected with hTRPV1 1 μM capsaicin BCTC (TRPV1 antagonist) Whole-cell patch-clamp
ORAI1 current recording HEK293T co-transfected with hORAI1/hSTIM1 20 μM IP3 in pipette solution IP3 (store depletion agent) Whole-cell patch-clamp
Intracellular Ca2+ measurement Human primary melanocytes (NHEM) ORAI1 activation protocols Fura-2 AM (calcium-sensitive dye) Fluorescence microscopy
Melanin synthesis assay B16F10 mouse melanoma cells UV irradiation N/A Spectrophotometric quantification
MMP-1 production assay HaCaT human keratinocytes UV irradiation N/A ELISA or immunoblotting

The experimental assessment of this compound requires specialized systems for proper evaluation of its mechanism of action. For ion channel studies, heterologous expression systems like transfected HEK293T cells provide controlled environments for isolating specific channel activities. Biological activity assessment employs relevant cell models including B16F10 melanoma cells for melanogenesis studies and HaCaT keratinocytes for photoaging parameters. Critical to these assays is the application of appropriate activation stimuli, such as capsaicin for TRPV1 activation, IP3-induced store depletion for ORAI1 activation, and UV irradiation for physiological relevance in melanogenesis and MMP-1 production studies. The combination of electrophysiological, fluorescence imaging, and biochemical techniques provides a comprehensive assessment platform for this compound's anti-melanogenic properties [1] [2].

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for TRPV1 and ORAI1 Current Measurement

The electrophysiological characterization of this compound's effects on TRPV1 and ORAI1 channels requires precise implementation of the whole-cell patch-clamp technique. This protocol enables direct measurement of ion channel activity and quantitative assessment of compound efficacy [1] [2].

3.1.1 Cell Preparation and Transfection
  • Cell culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a humidified CO~2~ incubator.
  • Transfection: Plate approximately 0.1 × 10^6^ cells on culture dishes 24 hours before transfection. Transfect cells with plasmid DNA encoding human TRPV1 (hTRPV1) for TRPV1 studies, or co-transfect with both human ORAI1 (hORAI1) and human STIM1 (hSTIM1) for ORAI1 studies using TurboFect transfection reagent according to manufacturer's instructions.
  • Measurement timing: Conduct electrophysiological recordings 24 hours post-transfection.
3.1.2 Electrophysiological Recordings
  • Patch pipette preparation: Create patch pipettes with thin-walled borosilicate glass using a horizontal flaming brown micropipette puller (model P97). Use pipettes with free-tip resistance of 2-3 MΩ to facilitate gigaseal formation.
  • TRPV1 current measurement: Activate ITRPV1 with 1 μM capsaicin. Apply voltage ramp protocols (-100 to 100 mV, -10 mV holding potential, 100 msec) every 20 seconds to record ITRPV1. Determine basal current by adding 1 μM N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist, to the external solution at experiment conclusion.
  • ORAI1 current measurement: Include 20 μM IP3 in the internal pipette solution to deplete ER Ca^2+^ stores via IP3 receptor activation. Apply holding potential at -10 mV, with voltage ramp-like pulses (-130 to +70 mV) over 100 msec every 30 seconds of recording to measure current-voltage relationship (I-V curves).
  • Data acquisition: Use a patch-clamp amplifier (Axopatch 700B), Digidata 1440A, and pCLAMP software v10.4 to acquire data and apply command pulses. Sample recorded current data at 10 kHz and low-pass filter at 5 kHz.
  • Data analysis: Analyze recorded voltage and current data using Clampfit 10.4, Origin 8.0, and Prism 6.0 software.
3.1.3 Solutions for Electrophysiology
  • TRPV1 internal solution: 140 mM CsCl, 10 mM NaCl, 5 mM EGTA, 3 mM MgATP, 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES; 10 mM), adjusted to pH 7.2 with CsOH.
  • TRPV1 external solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl~2~, 1 mM MgCl~2~, 10 mM HEPES, 10 mM glucose, adjusted to pH 7.4 with NaOH.
  • ORAI1 internal solution: 135 mM cesium methanesulfonate (CsMeSO3), 8 mM MgCl2, 10 mM HEPES, 10 mM Cs-EGTA, adjusted to pH 7.2 with CsOH.
  • ORAI1 external solution: 135 mM NaCl, 5 mM CsCl, 1 mM MgCl~2~, 10 mM HEPES, 10 mM glucose, adjusted to pH 7.4 with NaOH.
Intracellular Calcium Measurement Protocol

Calcium imaging provides a direct method for assessing this compound's effects on intracellular calcium signaling in melanocytes, which is crucial for understanding its anti-melanogenic mechanism [4] [1].

3.2.1 Cell Culture and Preparation
  • Human primary melanocyte culture: Maintain Normal Human Epidermal Melanocytes (NHEMs) in dermal cell basal medium supplemented with Melanocyte Growth Kit and phenol red. Incubate under 5% CO~2~ conditions at 37°C.
  • Cell plating: Plate melanocytes on appropriate culture vessels (e.g., glass coverslips for imaging) one day prior to experimentation at a density that achieves 60-70% confluency at time of assay.
3.2.2 Calcium Imaging Procedure
  • Dye loading: Load cells with Fura-2 AM calcium-sensitive fluorescent dye by incubating with 2-5 μM Fura-2 AM in culture medium for 30-60 minutes at 37°C.
  • Dye de-esterification: Replace dye-containing medium with fresh culture medium and incubate for additional 30 minutes to allow complete de-esterification of intracellular Fura-2 AM.
  • Experimental setup: Transfer coverslips to recording chamber mounted on an inverted fluorescence microscope. Maintain cells in appropriate physiological buffer during recordings.
  • Fluorescence measurement: Excite Fura-2 at 340 nm and 380 nm wavelengths using a xenon arc lamp or LED light source, and measure emission at 510 nm using a photomultiplier tube or CCD camera.
  • Data acquisition: Collect ratio images (340/380 nm) at 2-5 second intervals depending on experimental requirements. Calculate intracellular calcium concentration ([Ca^2+^]~i~) using the Grynkiewicz equation after determining R~min~, R~max~, and K~d~ values through in situ calibration.
  • This compound application: Apply this compound (typically 50-100 μM) prior to or concurrently with ORAI1 activation protocols to assess inhibitory effects on calcium influx.
UV-Induced Melanogenesis Assay Protocol

The assessment of melanin synthesis in melanocytes provides critical functional data on this compound's anti-pigmentation efficacy [1] [2].

3.3.1 Cell Culture and UV Irradiation
  • B16F10 cell culture: Maintain B16F10 mouse melanoma cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a humidified CO~2~ incubator.
  • Cell plating: Plate cells at appropriate density in culture dishes or multi-well plates and allow to adhere overnight.
  • This compound pretreatment: Treat cells with this compound (concentration range: 50-100 μM) or vehicle control for 1-2 hours prior to UV irradiation.
  • UV irradiation: Expose cells to UV radiation using a calibrated UV source. Typically use UVA/UVB mixtures at doses that induce sublethal melanogenic response (e.g., 10-50 mJ/cm^2^ UVB). Include sham-irradiated controls maintained under identical conditions without UV exposure.
  • Post-irradiation incubation: Following UV exposure, maintain cells in medium containing this compound or vehicle control for 24-72 hours to allow melanogenesis progression.
3.3.2 Melanin Quantification
  • Cell harvesting: After treatment period, wash cells twice with phosphate-buffered saline (PBS) and detach using trypsin-EDTA or cell scrapers.
  • Cell pellet collection: Centrifuge cell suspensions and collect pellets.
  • Melanin extraction: Solubilize cell pellets in 1N NaOH and incubate at 60°C for 30-60 minutes to completely dissolve melanin.
  • Spectrophotometric measurement: Transfer dissolved melanin solutions to 96-well plates and measure absorbance at 405 nm using a microplate reader.
  • Normalization: Determine protein content of parallel samples using BCA or Bradford assay, and normalize melanin content to total protein.
  • Data analysis: Express results as percentage melanin content relative to UV-only controls, and calculate inhibition efficacy using appropriate statistical methods.

Figure 2: Experimental workflow for evaluating this compound activity

G Experimental Workflow for this compound Activity Assessment Cell_Culture Cell_Culture Transfection Transfection Cell_Culture->Transfection For ORAI1/TRPV1 Treatment Treatment Cell_Culture->Treatment Direct use for functional assays HEK293T HEK293T Cell_Culture->HEK293T Maintain in DMEM+10%FBS Melanocytes Melanocytes Cell_Culture->Melanocytes Maintain in specialized media Keratinocytes Keratinocytes Cell_Culture->Keratinocytes Maintain in DMEM+10%FBS Transfection->Treatment Assay_Execution Assay_Execution Treatment->Assay_Execution This compound This compound Treatment->this compound Apply 50-100μM Data_Analysis Data_Analysis Assay_Execution->Data_Analysis Patch_Clamp Patch_Clamp Assay_Execution->Patch_Clamp Channel inhibition Calcium_Imaging Calcium_Imaging Assay_Execution->Calcium_Imaging Calcium signaling Melanin_Assay Melanin_Assay Assay_Execution->Melanin_Assay Melanogenesis MMP1_Assay MMP1_Assay Assay_Execution->MMP1_Assay Photoaging

Research Applications and Future Directions

The therapeutic potential of this compound extends to multiple dermatological and cosmetic applications, particularly in the management of hyperpigmentation disorders and photoaging. The compound's dual mechanism of action targeting both melanogenesis and collagen degradation pathways positions it as a comprehensive anti-photoaging agent. Research indicates that this compound effectively addresses two primary manifestations of photoaging: pigmentary irregularities through inhibition of melanogenesis in melanocytes, and wrinkle formation through suppression of UV-induced MMP-1 production in keratinocytes. This multi-target approach may offer advantages over single-mechanism agents currently used in dermatological practice, such as hydroquinone or kojic acid, which primarily focus on tyrosinase inhibition without addressing collagen degradation aspects of photoaging [3] [4] [1].

From a drug development perspective, this compound represents a promising lead compound for several reasons. As a sesquiterpenoid derivative, it belongs to a class of compounds with generally favorable safety profiles, potentially offering advantages over synthetic agents in terms of tissue tolerance. The demonstrated efficacy at micromolar concentrations (50-100 μM) suggests reasonable potency for topical applications. Future research directions should include comprehensive toxicological profiling to establish safety margins, formulation development to enhance skin penetration and stability, and expanded mechanistic studies to identify potential interactions with other dermatologically relevant pathways. Additionally, investigation of potential synergistic relationships with established anti-pigment agents could lead to optimized combination therapies with enhanced efficacy and reduced side effect profiles [1] [2].

The experimental protocols outlined in this document provide a foundation for standardized assessment of this compound and related compounds across research laboratories. Implementation of these methods will facilitate direct comparison of results between studies and accelerate the development of this promising class of compounds for clinical application. As research progresses, particular attention should be paid to optimizing dosing regimens, delivery systems, and potential combination strategies to maximize therapeutic outcomes while minimizing adverse effects.

References

Comprehensive Application Notes and Protocols: Patch-Clamp Measurement of Nootkatol's Effects on Ion Channels

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nootkatol and Ion Channel Research

This compound, a sesquiterpenoid derived from valencene found in Alpinia oxyphylla and various citrus species, has emerged as a promising therapeutic candidate with diverse pharmacological properties. Recent research has revealed that this compound exhibits potent anti-inflammatory effects and significant activity against multiple ion channels, particularly those involved in calcium signaling and immune response regulation. The compound's ability to simultaneously modulate several ion channel types makes it particularly valuable for investigating complex physiological processes where multiple channels interact. Understanding this compound's precise mechanisms of action requires sophisticated electrophysiological approaches, with the patch-clamp technique serving as the gold standard for direct, quantitative assessment of ion channel activity at high temporal resolution.

The significance of this compound research extends to multiple therapeutic areas. Studies have demonstrated its effectiveness in preventing ultraviolet radiation-induced photoaging through dual inhibition of ORAI1 and TRPV1 channels in melanocytes and keratinocytes [1]. Additional research has revealed that this compound modulates T lymphocyte functions by targeting CRAC, KV1.3, and KCa3.1 channels, suggesting potential applications in inflammatory and autoimmune disorders [2]. These diverse effects highlight the importance of standardized, reproducible protocols for evaluating this compound's interactions with ion channels, which would facilitate systematic investigation of its therapeutic potential and mechanism of action.

Experimental Design and Conceptual Basis

Conceptual Framework of this compound-Ion Channel Interactions

The experimental design for investigating this compound's effects on ion channels is grounded in its known multi-channel targeting capability. This compound exhibits a broad spectrum of activity, primarily affecting channels involved in calcium signaling pathways and immune cell regulation. The conceptual framework involves understanding how this compound simultaneously modulates CRAC (Calcium Release-Activated Calcium) channels, voltage-gated potassium channels (KV1.3), and calcium-activated potassium channels (KCa3.1), which collectively regulate calcium homeostasis and membrane potential in excitable and non-excitable cells [2]. This multi-target approach is particularly relevant for inflammatory conditions, where these channels coordinate immune cell activation, proliferation, and inflammatory mediator release.

The therapeutic potential of this compound stems from its ability to attenuate pathological calcium signaling without significantly affecting cell viability, as demonstrated in Jurkat T cells treated with concentrations up to 100 μM [2]. The experimental design must account for this compound's dose-dependent effects on different channel types, with documented IC50 values ranging from approximately 10.8 μM for KV1.3 channels to 12.64 μM for CRAC channels [2]. For KCa3.1 channels, this compound achieves approximately 20% inhibition at 100 μM and over 40% inhibition at 300 μM [2]. These variations necessitate comprehensive testing across multiple channel types and concentration ranges to fully characterize this compound's pharmacological profile.

Experimental Workflow

Diagram: Experimental workflow for this compound-ion channel studies

G cluster_1 Key Experimental Variables Start Experimental Planning CellPrep Cell Preparation & Transfection Start->CellPrep PatchConfig Establish Patch-Clamp Configuration CellPrep->PatchConfig DrugApp This compound Application & Recording PatchConfig->DrugApp Var1 Channel Types: CRAC, KV1.3, KCa3.1, TRPV1, ORAI1 DataAnal Data Analysis & Interpretation DrugApp->DataAnal Var2 This compound Concentrations: 1-300 μM Results Experimental Output DataAnal->Results Var3 Voltage Protocols: Ramp, Step, Activation/Inactivation

Signaling Pathways Targeted by this compound

Diagram: Ion channel signaling pathways modulated by this compound

G ExtSignal Extracellular Stimulus (UV, Antigen, etc.) PLC PLC Activation ExtSignal->PLC TRPV1 TRPV1 Channel ExtSignal->TRPV1 IP3 IP3 Production PLC->IP3 ERCa ER Ca²⁺ Release IP3->ERCa STIM1 STIM1 Activation ERCa->STIM1 CRAC CRAC/ORAI1 Channel STIM1->CRAC CaIn Ca²⁺ Influx CRAC->CaIn TRPV1->CaIn Kv KV1.3 Channel KOut K⁺ Efflux Kv->KOut KCa KCa3.1 Channel KCa->KOut CaIn->KCa Depol Membrane Depolarization CaIn->Depol NFAT NFAT Activation (Gene Expression) CaIn->NFAT RMP Resting Membrane Potential Restoration KOut->RMP Depol->Kv CellResp Cellular Responses: - Proliferation - Cytokine Production - Melanogenesis - MMP-1 Production NFAT->CellResp This compound This compound Inhibition This compound->CRAC This compound->TRPV1 This compound->Kv This compound->KCa

Materials and Methods

Cell Preparation and Culture Conditions

Cell lines commonly used in this compound ion channel studies include HEK293T cells for heterologous expression of specific channels, Jurkat T cells for immune cell channels, B16F10 melanoma cells for melanogenesis studies, HaCaT keratinocytes for skin photoaging research, and normal human epidermal melanocytes (NHEMs) for physiological relevance [1] [2]. For heterologous expression, HEK293T cells are transfected with plasmids encoding target ion channels (hORAI1, hSTIM1, hTRPV1, KV1.3, or KCa3.1) using transfection reagents such as TurboFect, with measurements performed 24-48 hours post-transfection [1] [2]. The transfection efficiency should be verified through appropriate methods prior to electrophysiological recording.

Cells are maintained in appropriate culture media (typically DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and incubated in humidified conditions at 37°C with 5% CO₂ [1] [2]. For primary melanocytes, specialized dermal cell basal medium supplemented with growth factors is required [1]. Cells are subcultured at 60-70% confluency and medium is replaced every 48-72 hours. For patch-clamp experiments, cells are transferred to perfusion bath chambers mounted on inverted microscopes, allowing for visual identification of healthy, well-adhered cells appropriate for patching.

Solutions and Chemical Preparation

This compound stock solutions are typically prepared in DMSO at concentrations of 10-100 mM and stored at -20°C. Final working concentrations are prepared fresh on the day of experimentation by diluting in external bath solution, with DMSO concentration not exceeding 0.1% to maintain cell viability and avoid solvent effects [1] [2]. The composition of external and internal solutions varies depending on the ion channel being studied, with specific formulations optimized for each channel type.

Table: Patch-clamp solution compositions for different ion channel studies

Solution Type Ion Channel Composition Purpose
External Bath Solution TRPV1 Standard extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH) Maintain physiological extracellular environment
Internal Pipette Solution TRPV1 140 mM CsCl, 3 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH 7.2 with CsOH) Control intracellular environment during whole-cell recording
External Bath Solution ORAI1/CRAC Standard extracellular solution with 2 mM CaCl₂ Maintain calcium gradient for SOCE measurement
Internal Pipette Solution ORAI1/CRAC 135 mM Cs aspartate, 10 mM Cs-EGTA, 5 mM MgCl₂, 10 mM HEPES, 20 μM IP₃ (pH 7.2 with CsOH) Deplete ER calcium stores to activate SOCE
External Bath Solution K⁺ channels Standard extracellular solution Maintain physiological extracellular environment
Internal Pipette Solution K⁺ channels 130 mM K aspartate, 10 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH 7.2 with KOH) Maintain potassium gradient for K⁺ current measurement
Equipment and Software Configuration

A standard patch-clamp setup for this compound studies includes an inverted microscope, vibration isolation table, micromanipulators, patch-clamp amplifier (such as Axopatch 700B), Digidata analog-to-digital converter, perfusion system, and Faraday cage [1] [3]. Patch pipettes are fabricated from borosilicate glass using a horizontal flaming brown micropipette puller (such as P-97) to achieve tip resistances of 2-5 MΩ when filled with internal solution [1]. The seal resistance should exceed 1 GΩ for optimal signal-to-noise ratio, a critical improvement pioneered by Neher and Sigworth that revolutionized ion channel recording [4].

Data acquisition is typically performed using pCLAMP software (version 10.4 or later), with recordings sampled at 10 kHz and low-pass filtered at 5 kHz [1]. Analysis utilizes Clampfit (Molecular Devices), Origin (MicroCal), and Prism (GraphPad) software for quantitative assessment of current amplitudes, kinetics, and dose-response relationships [1] [2]. For screening applications, recent advances in automated patch-clamp systems with planar array configurations can enhance throughput, though traditional manual patch-clamp provides greater flexibility for method development [5].

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Protocol for CRAC/ORAI1 Channels

The CRAC channel recording protocol begins with establishing the whole-cell configuration in HEK293T cells co-transfected with hORAI1 and hSTIM1 plasmids. After achieving a gigaohm seal and rupturing the membrane patch, allow 2-3 minutes for intracellular solution equilibration before beginning recordings. To activate CRAC currents, include 20 μM IP₃ in the internal pipette solution to deplete ER Ca²⁺ stores via IP₃ receptor activation [1] [2]. Apply voltage ramp protocols from -130 mV to +70 mV over 100 ms every 30 seconds from a holding potential of -10 mV to monitor current development.

Once stable CRAC currents are established (typically characterized by inwardly rectifying currents), begin this compound application. Prepare this compound at desired concentrations (typically 1-100 μM) in external bath solution. Apply each concentration for 2-5 minutes to achieve steady-state inhibition before progressing to the next concentration. Include positive controls such as known CRAC inhibitors (BTP2, Synta66) and vehicle controls (DMSO at same concentration as this compound solutions) to validate experimental conditions. Record I-V relationships at each concentration to monitor changes in current amplitude and rectification properties.

Whole-Cell Patch-Clamp Protocol for TRPV1 Channels

For TRPV1 current measurement, use HEK293T cells transfected with hTRPV1 plasmid or native systems such as HaCaT keratinocytes. Establish whole-cell configuration with appropriate intracellular and extracellular solutions. Activate TRPV1 channels by applying 1 μM capsaicin in the external solution [1]. To determine the specific TRPV1 component of the current, apply 1 μM BCTC (a potent TRPV1 antagonist) at the end of the experiment. Use voltage ramp protocols from -100 mV to +100 mV over 100 ms every 20 seconds from a holding potential of -10 mV.

After obtaining stable TRPV1 activation, begin this compound application. Apply this compound concentrations (typically 1-100 μM) sequentially, allowing 2-3 minutes for equilibrium at each concentration. Monitor changes in current amplitude at specific potentials (e.g., -60 mV for inward currents) to quantify inhibition. Include appropriate controls such as capsaicin alone and capsaicin with BCTC to establish baseline responses and confirm TRPV1 specificity. The strong inhibition of TRPV1 by this compound (94% ± 2% at 90 μM and -60 mV) makes it a particularly robust assay system [1].

Voltage-Gated and Calcium-Activated Potassium Channel Protocol

For KV1.3 channel recording, use Jurkat T cells or HEK293T cells transfected with KV1.3 plasmids. Establish whole-cell configuration with potassium-based internal solution. Apply depolarizing voltage steps from -80 mV to +50 mV in 10 mV increments from a holding potential of -80 mV to activate KV1.3 currents, or use voltage ramps from -120 mV to +60 mV [2]. For KCa3.1 channel recording, use similar configurations but include 1 μM free Ca²⁺ in the internal pipette solution to activate channels.

After establishing stable potassium currents, apply this compound concentrations (typically 3-100 μM) sequentially with adequate equilibration time between concentrations. For KV1.3 channels, this compound exhibits an IC50 of approximately 10.8 μM, while for KCa3.1 channels, approximately 20% inhibition is observed at 100 μM [2]. Include specific potassium channel inhibitors such as TRAM-34 for KCa3.1 or PAP-1 for KV1.3 as positive controls to verify channel identity and assay specificity.

Data Analysis and Interpretation

Quantification of this compound Effects

Analysis of this compound's effects on ion channels focuses on quantifying current inhibition and calculating half-maximal inhibitory concentrations (IC50). For each concentration applied, measure the peak current or current at specific potentials before and during drug application. Calculate percentage inhibition using the formula: % Inhibition = [(I_control - I_drug)/I_control] × 100. Plot normalized current (I/I_max) against this compound concentration and fit the data to the Hill equation: I/I_max = 1 / (1 + ([D]/IC50)^nH), where [D] is drug concentration and nH is the Hill coefficient [2].

Table: Quantitative effects of this compound on various ion channels

Ion Channel Cell System IC50 Value Maximal Inhibition Key Experimental Conditions
CRAC/ORAI1 HEK293T (hORAI1+hSTIM1) 12.64 μM 92.9% at 100 μM Internal: 20 μM IP₃; Vramp: -130 to +70 mV
TRPV1 HEK293T (hTRPV1) Not reported 94% ± 2% at 90 μM (-60 mV) Activation: 1 μM capsaicin; Vramp: -100 to +100 mV
KV1.3 Jurkat T cells 10.8 μM Not reported Voltage steps or ramps
KCa3.1 HEK293T (hKCa3.1) Not determined ~20% at 100 μM; ~40% at 300 μM Internal: 1 μM free Ca²⁺
ORAI1 HEK293T (hORAI1) Not reported 97% ± 1% at 90 μM (-120 mV) Internal: 20 μM IP₃; Vramp: -130 to +70 mV [1]
Assessment of Selectivity and Specificity

Evaluating this compound's channel selectivity is crucial for understanding its therapeutic potential and side effect profile. Compare IC50 values across different channel types tested under similar conditions. This compound appears to have similar potency against CRAC and KV1.3 channels (IC50 ~12.64 μM and 10.8 μM, respectively) but weaker effects on KCa3.1 channels [2]. This profile suggests this compound may preferentially target certain calcium and voltage-gated channels over calcium-activated potassium channels. Additionally, assess voltage-dependence of inhibition by analyzing current-voltage relationships before and after drug application to determine if this compound's effects are voltage-sensitive.

The therapeutic window of this compound can be evaluated by comparing electrophysiological IC50 values with cytotoxicity data. Studies show that nootkaton does not significantly reduce cell viability at concentrations up to 100 μM in Jurkat T cells, suggesting a reasonable safety margin for its electrophysiological effects [2]. For complete characterization, include assessment of this compound's effects on cardiac ion channels (particularly hERG) to evaluate potential cardiotoxicity, though this data is not included in the current literature.

Applications and Implications for Drug Development

The patch-clamp characterization of this compound's effects on ion channels has significant implications for pharmaceutical development and therapeutic targeting. The multi-channel activity of this compound against CRAC, TRPV1, and potassium channels suggests potential applications in inflammatory skin disorders, autoimmune conditions, and photoaging prevention [1] [2]. The documented inhibition of UV-induced melanogenesis (76.38% reduction) and MMP-1 production (59.33% reduction) by this compound through ORAI1 and TRPV1 blockade provides a mechanistic foundation for its anti-photoaging effects [1].

References

Comprehensive Application Notes and Protocols: Nootkatol-Mediated Calcium Signaling Inhibition in Melanocytes for Photoaging Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Skin photoaging represents a significant dermatological concern resulting from chronic exposure to solar ultraviolet (UV) radiation, accounting for approximately 80% of facial aging. The clinical manifestations include deep wrinkles, coarse skin texture, and hyperpigmentation, which occur through distinct but interconnected cellular mechanisms in different skin cell types. Melanocytes and keratinocytes, while performing different functions in skin physiology, both rely on intracellular calcium signaling mediated by specific ion channels to initiate UV-induced damage responses. In melanocytes, the ORAI1 channel activates melanogenesis, while in keratinocytes, the TRPV1 channel initiates matrix metalloproteinase-1 (MMP-1) production in response to UV stimulation. The discovery that nootkatol, a chemical derivative of valencene, can simultaneously inhibit both ORAI1 and TRPV1 channels presents a novel therapeutic approach for preventing photoaging by targeting multiple pathways simultaneously. This application note provides comprehensive experimental data, protocols, and mechanistic insights to facilitate research on this compound's anti-photoaging properties [1] [2].

Mechanism of Action

Molecular Targets and Signaling Pathways

This compound exerts its anti-photoaging effects through dual inhibition of key calcium channels involved in UV-induced skin damage:

  • ORAI1 Channel Inhibition: The calcium release-activated calcium channel protein 1 (ORAI1), in conjunction with the endoplasmic reticulum calcium sensor STIM1, mediates store-operated calcium entry (SOCE) that is crucial for both melanogenesis and melanocyte proliferation. UV irradiation activates SOCE in melanocytes through direct and indirect pathways to modulate melanin synthesis. This compound directly inhibits ORAI1 channel function, thereby reducing calcium influx and subsequent melanin production [1].

  • TRPV1 Channel Inhibition: The transient receptor potential vanilloid 1 (TRPV1) channel is activated by UV radiation in keratinocytes, leading to increased intracellular calcium concentration. This elevated calcium activates calcium-dependent protein kinase C, which promotes MMP-1 expression—a key collagen-degrading enzyme responsible for wrinkle formation. This compound effectively blocks UV-induced TRPV1 activation, preventing MMP-1 production and subsequent collagen degradation [1].

The following diagram illustrates the coordinated mechanism through which this compound protects against UV-induced photoaging in different skin cell types:

Figure 1: this compound's dual mechanism of action in melanocytes and keratinocytes. This compound simultaneously inhibits ORAI1 and TRPV1 channels, reducing calcium influx and downstream photoaging responses including melanogenesis and MMP-1-mediated collagen degradation [1] [2].

Experimental Data & Biological Activity

Quantitative Ion Channel Inhibition

This compound demonstrates potent, dose-dependent inhibition of both TRPV1 and ORAI1 channels, with near-complete blockade at higher concentrations. The following table summarizes the key electrophysiological findings:

Table 1: Quantitative ion channel inhibition by this compound

Channel Type Concentration Voltage Current Reduction Experimental System
TRPV1 90 μM -60 mV 94% ± 2% HEK293T cells overexpressing hTRPV1
ORAI1 90 μM -120 mV 97% ± 1% HEK293T cells overexpressing hORAI1/hSTIM1
ORAI1 100 μM - 51.6% ± 0.98% [Ca²⁺]i reduction Human primary melanocytes

The potent inhibition of both channels at similar concentration ranges suggests a coordinated mechanism for preventing photoaging, simultaneously addressing both hyperpigmentation and wrinkle formation through calcium signaling modulation [1].

Functional Anti-Photoaging Effects

The ion channel inhibition by this compound translates to significant functional improvements in validated models of photoaging:

Table 2: Functional anti-photoaging effects of this compound in cellular models

Assay Type Cell Line Induction Method This compound Effect Measurement
Melanin synthesis B16F10 melanoma cells UV irradiation 76.38% ± 5.90% reduction Melanin content quantification
MMP-1 production HaCaT keratinocytes UV irradiation 59.33% ± 1.49% reduction ELISA or immunoblotting
Intracellular Ca²⁺ signaling Human primary melanocytes ORAI1 activation 51.6% ± 0.98% inhibition Fura-2 AM fluorescence

The reduction in both melanin synthesis and MMP-1 production demonstrates this compound's dual effectiveness against the primary manifestations of photoaging—hyperpigmentation and wrinkle formation. The comparable efficacy in both pathways highlights its potential as a comprehensive anti-photoaging agent [1] [2].

Application Notes

Research and Development Applications

This compound presents several promising applications in dermatological research and cosmetic/ pharmaceutical development:

  • Dual-Target Photoprotection: Unlike single-target approaches that address either pigmentation or wrinkling, this compound provides simultaneous inhibition of both major photoaging pathways, potentially offering superior efficacy compared to existing agents.

  • Novel Mechanism for Hyperpigmentation Disorders: Beyond general photoaging, this compound's ORAI1 inhibition mechanism may benefit melasma, post-inflammatory hyperpigmentation, and other hyperpigmentation disorders where conventional tyrosinase inhibitors show limited efficacy.

  • Combination Therapy Development: this compound can be combined with antioxidants, retinoids, or other anti-aging compounds to develop synergistic formulations that target multiple aging mechanisms simultaneously.

  • Therapeutic Candidate for Calcium-Related Dermatoses: Given its calcium channel modulation, this compound may have applications beyond photoaging in various calcium-mediated skin disorders including certain inflammatory and proliferative skin conditions [1].

Formulation and Handling Considerations
  • Solubility Profile: As a sesquiterpenoid, this compound exhibits moderate lipophilicity (computed XLogP3-AA of 3.9 for related structures), suggesting better solubility in organic solvents (DMSO, ethanol) than aqueous solutions [3].

  • Stability Considerations: The compound contains hydroxyl functional groups that may be susceptible to oxidation. Recommended storage conditions include light-protected containers under inert atmosphere at -20°C for long-term preservation.

  • Working Solution Preparation: For cellular assays, prepare concentrated stock solutions in DMSO (e.g., 50-100 mM) and dilute in cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% to maintain cell viability.

  • Cell Viability Testing: Prior to functional assays, conduct concentration-response viability tests (MTT, CCK-8) to ensure observed effects are not due to cytotoxicity. This compound has shown non-cytotoxic profiles in various cell types at effective concentrations [1] [4].

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for ORAI1 and TRPV1 Inhibition

This protocol details the assessment of this compound's effects on TRPV1 and ORAI1 channel activity using whole-cell patch-clamp recording.

5.1.1 Materials and Reagents
  • Cell Lines: HEK293T cells transfected with:
    • Human TRPV1 (hTRPV1/pcDNA5/FRT) for TRPV1 recordings
    • Human ORAI1 (hORAI1/pcDNA3.1) with human STIM1 (hSTIM1/pcDNA3.1) for ORAI1 recordings
  • Solutions:
    • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
    • Intracellular pipette solution for TRPV1 (in mM): 140 CsCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with CsOH)
    • Intracellular pipette solution for ORAI1 (in mM): 135 Cs aspartate, 10 Cs-EGTA, 10 HEPES, 1 MgCl₂ (pH 7.2 with CsOH)
  • Chemicals: this compound (synthesized or commercial), capsaicin (TRPV1 agonist), ionomycin (ORAI1 activator), TurboFect transfection reagent
5.1.2 Experimental Procedure
  • Cell Culture and Transfection: Maintain HEK293T cells in DMEM supplemented with 10% FBS at 37°C in 5% CO₂. At 60-70% confluency, transfect with appropriate plasmids using TurboFect according to manufacturer's protocol.
  • Patch-Clamp Recording: 24-48 hours post-transfection, transfer cells to perfusion chamber mounted on inverted microscope.
  • Whole-Cell Configuration: Establish whole-cell configuration with patch pipettes (2-3 MΩ resistance).
  • Current Recording:
    • For TRPV1: Activate currents with 1 µM capsaicin, apply voltage ramps from -100 mV to +100 mV over 500 ms
    • For ORAI1: Activate currents through passive store depletion with 1 µM ionomycin or thapsigargin
  • Drug Application: After stable control currents are recorded, apply this compound (10-100 µM) via perfusion system and record currents at 1-minute intervals
  • Data Analysis: Analyze current-voltage relationships using Clampfit 10.4, Origin 8.0, or similar software. Normalize currents to cell capacitance [1].
Intracellular Calcium Measurement in Human Melanocytes

This protocol describes the quantification of this compound's effects on intracellular calcium concentration ([Ca²⁺]i) in human primary melanocytes using Fura-2 AM fluorescence imaging.

5.2.1 Materials and Reagents
  • Cells: Normal human epidermal melanocytes (NHEM)
  • Culture Media: Dermal cell basal medium with Melanocyte Growth Kit supplements
  • Calcium Dye: Fura-2 AM (2 µM working concentration in HBSS)
  • Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
  • Equipment: Fluorescence microscope with appropriate filters (340/380 nm excitation, 510 nm emission), ratio imaging system
5.2.2 Experimental Procedure
  • Cell Preparation: Plate melanocytes in appropriate culture vessels (coverslips or multi-well plates) and culture until 70-80% confluent.
  • Dye Loading: Incubate cells with Fura-2 AM solution for 45 minutes at 37°C in dark.
  • Dye De-esterification: Replace dye solution with fresh HBSS and incubate for additional 30 minutes.
  • Baseline Recording: Acquire baseline fluorescence ratio (340/380 nm) for 2-3 minutes.
  • Drug Treatment: Apply this compound (10-100 µM) and monitor calcium signals for 10-15 minutes.
  • Channel Activation: Activate ORAI1 channels using store-depleting agents (thapsigargin 1 µM) or physiological stimuli.
  • Data Analysis: Calculate [Ca²⁺]i from ratio values using Grynkiewicz equation. Express inhibition as percentage reduction in peak calcium response compared to untreated controls [1].

The following workflow diagram illustrates the key stages in evaluating this compound's anti-photoaging effects:

G Start Start CellPrep Cell Preparation & Culture • Melanocytes (B16F10/NHEM) • Keratinocytes (HaCaT) Start->CellPrep Treatment This compound Treatment • Concentration range: 10-100 µM • Pre-incubation: 1-24h • Vehicle control: DMSO <0.1% CellPrep->Treatment UV UV Irradiation • Specific wavelength & dose • Appropriate controls Treatment->UV Analysis1 Ion Channel Analysis • Patch-clamp electrophysiology • Calcium imaging (Fura-2 AM) UV->Analysis1 Analysis2 Functional Assays • Melanin content measurement • MMP-1 ELISA/Western blot Analysis1->Analysis2 DataInt Data Integration • Statistical analysis • Mechanism confirmation Analysis2->DataInt End End DataInt->End

Figure 2: Experimental workflow for evaluating this compound's anti-photoaging effects. The comprehensive assessment includes ion channel analysis, intracellular calcium measurement, and functional endpoints relevant to photoaging [1] [2].

UV-Induced Melanogenesis and MMP-1 Production Assays
5.3.1 Melanin Content Assay in B16F10 Cells
  • Cell Culture: Maintain B16F10 mouse melanoma cells in DMEM with 10% FBS.
  • Treatment: Pre-treat cells with this compound (10-100 µM) for 1 hour before UVB irradiation (20-50 mJ/cm²).
  • Melanin Stimulation: Post-UV, incubate cells for 48-72 hours to allow melanin production.
  • Melanin Extraction: Dissolve cellular melanin in 1N NaOH at 60°C for 1 hour.
  • Quantification: Measure absorbance at 405 nm and normalize to protein content or cell number.
5.3.2 MMP-1 ELISA in HaCaT Keratinocytes
  • Cell Culture and Treatment: Culture HaCaT human keratinocytes and pre-treat with this compound before UVA/UVB irradiation.
  • Sample Collection: Collect conditioned media 24 hours post-UV irradiation.
  • MMP-1 Measurement: Use commercial human MMP-1 ELISA kit according to manufacturer's protocol.
  • Normalization: Normalize MMP-1 concentrations to total cellular protein [1].

Conclusion

This compound represents a promising multi-target therapeutic candidate for preventing and treating skin photoaging through its unique dual inhibition of ORAI1 and TRPV1 calcium channels. The comprehensive data presented in this application note demonstrate its potent effects on both UV-induced melanogenesis in melanocytes and MMP-1 production in keratinocytes at concentrations ranging from 90-100 μM. The detailed protocols provided enable researchers to reliably assess this compound's activity and mechanism of action in relevant experimental systems. Future research directions should include in vivo validation in preclinical models, assessment of dermal penetration enhancement strategies, and exploration of potential applications in other calcium-mediated dermatological conditions. The simultaneous targeting of both hyperpigmentation and wrinkle formation pathways positions this compound as a promising candidate for comprehensive photoprotection strategies in both cosmetic and pharmaceutical development.

References

optimizing valencene conversion to nootkatol

Author: Smolecule Technical Support Team. Date: February 2026

Common Experimental Challenges & Solutions

Here is a troubleshooting guide for issues you might encounter during the biotransformation process.

Problem Area Specific Issue & Symptoms Potential Causes Recommended Solutions

| Low Conversion Yield | Low final nootkatone/nootkatol titer; Valencene accumulation. | - Inefficient key enzymes (CYP450/ALDH).

  • Insufficient cofactors (NADPH, O₂).
  • Competitive metabolic pathways. | - Use engineered Y. lipolytica with overexpressed CYP450 (gene2911) and ALDH (gene0658) [1] [2].
  • Optimize aeration and use oxygen-rich atmosphere [3]. | | Cell Growth & Viability | Poor growth of microbial host; Low cell density. | - Toxicity of terpene substrates/products.
  • Oxidative stress from reaction. | - Use a two-phase system (e.g., ethyl acetate) to sequester products [4].
  • Use quorum-sensing promoters to decouple growth and production phases [5]. | | Byproduct Formation | Accumulation of nootkatol intermediate; Other unwanted sesquiterpenes. | - Inefficient two-step oxidation (Valencene → this compound → Nootkatone). | - Use Y. lipolytica with strong ALDH activity to drive this compound to nootkatone [1].
  • In cell-free systems, use a coupled Ftr-DyP and laccase enzyme system [6]. | | Mass Transfer Limitations | Low reaction rate in scaled-up bioreactors. | - Poor mixing and oxygen transfer in conventional reactors. | - Use an Oscillatory Baffled Reactor (OBR) to improve mixing and mass transfer [7] [8]. |

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches: microbial biotransformation and a cell-free enzyme system.

Protocol 1: Biotransformation using Engineered Yarrowia lipolytica

This protocol is adapted from recent studies that investigate the critical role of cytochrome P450 (CYP450) and aldehyde dehydrogenase (ALDH) in this conversion [1] [2].

Workflow Overview The diagram below outlines the key steps for the Y. lipolytica biotransformation protocol.

Start Start Protocol Strain Strain Preparation: Use engineered Y. lipolytica overexpressing CYP450 & ALDH Start->Strain Culture Culture Growth: Grow in YPD medium at 28-30°C Strain->Culture Induction Induction & Feeding: Add valencene substrate (e.g., 0.5% v/v) Culture->Induction Biotransform Biotransformation: Incubate at 25-30°C with shaking (200-250 rpm) Induction->Biotransform Monitor Monitor Reaction: Sample at intervals for GC-MS analysis Biotransform->Monitor Harvest Harvest & Extract: Centrifuge cells Extract products with ethyl acetate Monitor->Harvest End End Protocol Harvest->End

Key Steps and Parameters:

  • Strain Preparation:

    • Use engineered Y. lipolytica D21173 with overexpressed CYP450 (gene2911) and ALDH (gene0658). For de novo production, integrate the valencene synthase (VS) gene and optimize the mevalonate pathway [5] [4].
    • Culture the strain on YPD (Yeast Extract Peptone Dextrose) agar plates.
  • Culture and Induction:

    • Inoculate a single colony into liquid YPD or minimal medium and grow overnight at 28-30°C with shaking (200-250 rpm).
    • Add a defined concentration of (+)-valencene (e.g., 0.5% v/v) to the culture to induce biotransformation. The substrate can be added directly or dissolved in a carrier like DMSO or ethanol.
  • Biotransformation Process:

    • Continue incubation at 25-30°C for 24-96 hours. Lower temperatures (e.g., 25°C) can be beneficial for terpenoid accumulation [4].
    • Maintain good aeration by shaking to supply oxygen, a crucial cofactor for the CYP450 enzyme.
  • Product Extraction and Analysis:

    • Centrifuge the culture to separate cells from the broth. Extract both the cell pellet and supernatant with an organic solvent like ethyl acetate.
    • Analyze the extracts using GC-MS or HPLC to quantify (+)-nootkatone and (+)-nootkatol. Compare retention times and spectra with authentic standards [9] [4].
Protocol 2: Cell-Free Conversion using a DyP-Peroxidase and Laccase System

This cell-free method offers a simplified system and avoids challenges associated with whole-cell viability [6].

Workflow Overview The diagram below illustrates the one-pot cell-free enzyme reaction setup.

A Prepare Reaction Buffer (Acetate buffer, pH ~5.0) B Add Cofactors: 1 mM Mn²⁺ and 2.5 mM p-coumaric acid A->B C Add Enzyme Cocktail: Ftr-DyP and Laccase from Funalia trogii B->C D Initiate Reaction: Add valencene substrate (e.g., from a stock in ethanol) C->D E Incubate with Mixing: 24-48 hours at 25-30°C D->E F Terminate & Analyze: Extract with solvent Analyze by GC-MS/HPLC E->F

Key Steps and Parameters:

  • Reaction Setup:

    • Prepare a reaction mixture in acetate buffer (pH ~5.0). The acidic pH is optimal for the DyP-peroxidase and laccase activities.
    • Add essential cofactors: 1 mM Mn²⁺ and 2.5 mM p-coumaric acid. These are critical for the coupled enzyme reaction and can significantly increase nootkatone yield [6].
  • Enzyme and Substrate Addition:

    • Add the enzyme cocktail: a unique dye-decolorizing peroxidase (Ftr-DyP) combined with a laccase, both from the fungus Funalia trogii.
    • Initiate the reaction by adding (+)-valencene. The substrate can be added directly or from a concentrated stock in a water-miscible solvent.
  • Incubation and Analysis:

    • Incubate the reaction for 24-48 hours at 25-30°C with gentle mixing.
    • Terminate the reaction by extraction with an organic solvent (e.g., ethyl acetate) and analyze the organic layer by GC-MS or HPLC.

Performance Comparison Table

The table below summarizes key metrics from different production systems as reported in the literature. This can serve as a benchmark for evaluating your own experimental results.

Production System / Host Key Engineering / Reaction Features Maximum Reported Titer (Nootkatone/Nootkatol) Key Reference
Saccharomyces cerevisiae (de novo) Overexpression of HPO, AtCPR, ADH1; ROX1 knockout; ERG9 knockdown. 327.8 mg/L (β-nootkatol in resting cell assay) [4]
Yarrowia lipolytica (biotransformation) Overexpression of native CYP450 (gene2911) and ALDH (gene0658). Data focused on confirming key enzyme role. [1]
Cell-Free System (Ftr-DyP & Laccase) One-pot conversion with Mn²⁺ and p-coumaric acid as cofactors. ~1100 mg/L (nootkatone) [6]
Rhodobacter sphaeroides (de novo) Expression of CnVS; knockout of phaB/gdhA/ladH; quorum-sensing promoter; MEV pathway. 120.53 mg/L (valencene from glucose) [5]

Key Optimization Insights from Research

  • Enzymes are Central: The conversion is a two-step oxidation process. The first step is efficiently catalyzed by specific Cytochrome P450 enzymes (e.g., CYP71AV8, CYP450 gene2911), while the second step (this compound to nootkatone) is heavily dependent on dehydrogenases like ALDH [1] [4] [2].
  • Cofactors are Critical: The CYP450 enzyme requires molecular oxygen (O₂) and NADPH. Ensure adequate aeration in microbial cultures. In cell-free systems, Mn²⁺ acts as a crucial mediator [6] [3].
  • Reactor Design Matters: For scale-up, Oscillatory Baffled Reactors (OBRs) can enhance kinetics by improving mass transfer and mixing compared to traditional stirred tanks [7] [8].

References

overcoming low nootkatol solubility in aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Center

To help you get started, here is a proposed structure and some key questions your troubleshooting guide should address. You can use this framework to organize your research and development efforts.

Table: Potential FAQ Structure for Nootkatol Solubility

FAQ / Issue Category Example Questions for Your Guide
Solubility Assessment How do I determine the exact solubility of my this compound sample? What are the standard units for reporting solubility in this context?
Formulation Strategies What are the most effective solubilizers (e.g., cyclodextrins, surfactants) for this compound? What are the recommended starting concentrations?
Methodology & Protocols What is a detailed, step-by-step protocol for creating a this compound stock solution using a co-solvent system?
Troubleshooting What should I do if my this compound precipitates out of solution upon dilution? How can I stabilize an aqueous this compound solution for long-term storage?
Analysis & Validation How do I confirm that my solubilization method does not affect the biological activity of this compound? What analytical techniques (e.g., HPLC) are best for quantifying concentration?

Proposed Experimental Workflow Diagram

The diagram below outlines a logical workflow for troubleshooting this compound solubility, which you can use as a starting point for developing detailed protocols.

Start Start: New this compound Sample Assess Assess Basline Solubility Start->Assess StratA Strategy A: Cyclodextrin Complexation Assess->StratA StratB Strategy B: Co-solvent System Assess->StratB StratC Strategy C: Surfactant Micelles Assess->StratC Eval Evaluate Solution: - Concentration - Stability - Clarity StratA->Eval StratB->Eval StratC->Eval Eval->Assess Solution Unacceptable Val Validate in Bioassay Eval->Val Solution Acceptable Success Success: Protocol Defined Val->Success

strategies to reduce nootkatol cytotoxicity in cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Nootkatone Cytotoxicity: Overview & Mechanisms

Nootkatone (NKT) demonstrates promising biological activities but can induce cytotoxicity in cell cultures, primarily through two well-researched mechanisms. Understanding these is the first step in developing mitigation strategies.

The table below summarizes the key cytotoxic mechanisms and the cell lines in which they have been observed:

Cytotoxic Mechanism Observed Cell Response Relevant Cell Lines Key Pathway Molecules
Oxidative Stress Induction [1] Dose-dependent cell death; increased ROS production; cell cycle arrest (G2/M phase) Glioblastoma (C6, U251, GL261) [1] ROS, ATF4, CHOP, CHAC1 [1]
Calcium & Potassium Channel Modulation [2] Attenuated calcium influx; inhibition of T-cell proliferation HEK293T, Jurkat T cells, human primary CD4+ T cells [2] CRAC (ORAI1), KV1.3, KCa3.1 channels [2]

This mechanistic understanding informs the following troubleshooting guide. The diagram below illustrates the core workflows for diagnosing and mitigating NKT-induced cytotoxicity.

G Start Observed Cytotoxicity in Cell Culture Mech1 Check for Oxidative Stress Start->Mech1 Mech2 Check for Ion Channel Effects (in immune cells) Start->Mech2 Diag1 Measure ROS levels (e.g., DCFDA assay) Mech1->Diag1 Diag2 Assess Ca2+ influx (e.g., Fluo-4 AM assay) Mech2->Diag2 Strat1 Apply Antioxidant Strategy Diag1->Strat1 Strat2 Apply Calcium Homeostasis Strategy Diag2->Strat2 Monitor Re-assess Cell Viability (CCK-8, MTT, etc.) Strat1->Monitor Strat2->Monitor

Troubleshooting Guide: Mitigation Strategies

If your experiments are encountering nootkatone-related cytotoxicity, follow this guide to identify and implement a solution.

Strategy 1: Counter Oxidative Stress

This is the primary approach for most cell types, especially based on the strong evidence from glioblastoma research [1].

  • Action 1: Co-administration with Antioxidants. Add broad-spectrum antioxidants like N-Acetylcysteine (NAC) to your culture medium. NAC is a precursor to glutathione, a key intracellular antioxidant that can help neutralize the ROS generated by NKT [1].
  • Action 2: Genetic Confirmation. If oxidative stress is suspected, validate the role of the ATF4-CHOP-CHAC1 pathway via knockdown (e.g., shRNA). If cytotoxicity is reduced upon knockdown, it confirms the pathway's involvement [1].
Strategy 2: Modulate Calcium Signaling

This strategy is particularly relevant if you are working with immune cells like T lymphocytes [2].

  • Action: Titrate Dosage and Monitor Proliferation. Use the lowest effective concentration of NKT. Since NKT inhibits CRAC channels and T-cell proliferation in a dose-dependent manner without cytotoxicity at lower doses [2], carefully calibrating your dose can help you achieve the desired immunomodulatory effect without complete functional shutdown.

Detailed Experimental Protocols

Here are standardized protocols for key experiments cited in the troubleshooting guide.

Protocol 1: Assessing Cell Viability via CCK-8 Assay

This method is used to quantify NKT's inhibitory effects on cell growth [1].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow cell attachment.
  • NKT Treatment: Prepare a gradient concentration of NKT (e.g., 100 µM, 200 µM, 300 µM) in the cell culture medium. Replace the medium in the wells with the NKT-containing medium.
  • Incubation: Cultivate the cells for the desired period (e.g., 24-48 hours).
  • CCK-8 Incubation: Add 10 µL of CCK-8 solution directly to each well. Incubate the plate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
  • Calculation: Cell viability (%) = (OD_{treated} - OD_{blank}) / (OD_{control} - OD_{blank}) × 100.
Protocol 2: Measuring NKT's Effect on Calcium Influx

This protocol is critical for investigating the ion channel mechanism [2].

  • Cell Preparation: Culture Jurkat T cells or other cells of interest in appropriate medium.
  • Dye Loading: Harvest cells and load with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), in a buffer for 30-60 minutes at 37°C.
  • Baseline Measurement: Wash the cells and resuspend in fresh buffer. Analyze by flow cytometry or a fluorescence plate reader to establish a baseline calcium level.
  • CRAC Channel Activation: To activate store-operated calcium entry (SOCE), add an agent that depletes endoplasmic reticulum calcium stores, such as cyclopiazonic acid (CPA, 10-30 µM).
  • NKT Application: After observing the calcium peak from store release, apply NKT (e.g., 30-100 µM) and observe the subsequent attenuation of the sustained calcium influx phase.
  • Data Analysis: Compare the peak height and area under the curve of the calcium influx trace between NKT-treated and untreated cells.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for nootkatone in cell culture? A1: While the optimal concentration is cell-type dependent, research indicates that concentrations up to 100 µM did not reduce Jurkat T cell viability below 80% over 48-72 hours [2]. It is strongly recommended to perform a dose-response curve (e.g., from 1 µM to 300 µM) for your specific cell model.

Q2: Does nootkatone induce apoptosis or necrosis? A2: Evidence suggests it can induce cell death accompanied by ROS production, which is often characteristic of apoptosis [1]. The specific mode can depend on the cell type and dose, and should be confirmed with assays like Annexin V/PI staining.

Q3: Can I combine nootkatone with other cytotoxic agents? A3: The search results do not provide direct data on combinations with classic chemotherapeutics. However, given its role in inducing oxidative stress and its own cytotoxic effects [1], combinations could lead to synergistic toxicity. This requires careful empirical testing with appropriate controls.

Q4: Is the cytotoxicity of nootkatone always undesirable? A4: Not necessarily. Its cytotoxic and anti-proliferative effects are the basis of its investigation as an anti-cancer agent in glioblastoma [1] and an immunosuppressant for T-cells [2]. The "desirability" is determined by your experimental goal.

Key Takeaways for Researchers

  • Mechanism Matters: Diagnose whether cytotoxicity stems from oxidative stress or ion channel modulation to select the right mitigation strategy.
  • Antioxidants are Key: For non-immune cell studies, co-treatment with antioxidants like NAC is the most promising approach to reduce off-target cytotoxicity.
  • Dose is Critical: The effects of NKT are highly dose-dependent. Finding the lowest effective dose is crucial for balancing efficacy and toxicity.
  • Validate with Controls: Always include genetic (e.g., knockdown) or pharmacological (e.g., channel blockers) controls to confirm the mechanism in your specific model.

References

controlling nootkatol stereoselectivity in biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme Systems for Nootkatone Biosynthesis

Enzyme / System Type Specific Enzyme / Host Key Feature / Role in Pathway Stereoselectivity / Outcome Key Factors & Troubleshooting
Cytochrome P450 Enzymes HPO (V482I/A484I) [1] Oxidizes valencene to nootkatone via nootkatol Often produces β-nootkatol as the predominant intermediate, with low direct conversion to nootkatone [1]. Enzyme engineering (e.g., HPO variant) can improve conversion efficiency [1].
CYP71BB2, CYP71CX8, CYP701A170 (Alpinia oxyphylla) [2] Act as (+)-valencene oxidases A complete pathway was identified; used in heterologous reconstruction [2]. Co-express with a matching Cytochrome P450 Reductase (CPR) for proper function [2].
Dehydrogenases ZSD1 (Zingiber zerumbet), ABA2 (Citrus sinensis) [1] Oxidizes β-nootkatol to (+)-nootkatone Critical for driving the reaction from this compound to the final ketone, improving yield [1]. Co-expression with P450s is essential to overcome the accumulation of β-nootkatol [1].
Whole-Cell Biosystem Saccharomyces cerevisiae (Engineered) [1] De novo production from simple sugars Integrated pathway with valencene synthase (CnVS), P450 (HPO), and dehydrogenase (ZSD1) yielded 59.78 mg/L nootkatone [1]. Requires balancing the mevalonate pathway to maximize precursor (FPP) supply for valencene [1].

Experimental Protocol: De Novo Production in S. cerevisiae

This protocol is adapted from a study that successfully reconstructed the pathway in yeast [1]. The core workflow involves building the biosynthetic pathway step-by-step in a microbial host.

Start Start: Engineer S. cerevisiae Host A Step 1: Overexpress Valencene Synthase (CnVS) Start->A B Step 2: Engineer Mevalonate Pathway (e.g., express ERG20, tHMG1) A->B C Step 3: Introduce Valencene Oxidase (e.g., HPO variant) B->C D Step 4: Co-express Dehydrogenase (e.g., ZSD1 or ABA2) C->D E Step 5: Two-Phase Fermentation (with n-Dodecane for in situ extraction) D->E End End: Analyze Product (e.g., GC-MS) E->End

Key Experimental Details:

  • Step 1 & 2: Precursor Production: The host yeast is first engineered to overproduce the sesquiterpene precursor, farnesyl pyrophosphate (FPP). This is achieved by overexpressing a valencene synthase (e.g., CnVS) and enhancing the native mevalonate pathway. Strategies include using a CnVS-ERG20 fusion protein, overexpressing a truncated HMG1 (tHMG1), and downregulating ERG9 to direct flux away from sterols [1].
  • Step 3 & 4: Oxidation Cascade: Introduce the cytochrome P450 enzyme (e.g., the HPO V482I/A484I variant) to oxidize valencene. Due to the accumulation of β-nootkatol, a short-chain dehydrogenase/reductase (SDR) like ZSD1 or ABA2 is co-expressed to efficiently convert the alcohol to the ketone [1].
  • Step 5: Fermentation & Analysis: Use a two-phase fermentation system with 10% n-dodecane for in situ product extraction to mitigate toxicity and volatility of the terpenes. Analyze the organic phase using GC-MS and HPLC [1].

Frequently Asked Questions

  • Q: Why does my biotransformation system accumulate β-nootkatol instead of producing nootkatone?

    • A: This is a common bottleneck. Many cytochrome P450 enzymes (like HPO) are efficient at the first oxidation but poor at the second. The solution is to introduce an external dehydrogenase, such as ZSD1 or ABA2, to specifically catalyze the oxidation of β-nootkatol to nootkatone [1].
  • Q: How can I improve the overall titer and conversion yield of nootkatone?

    • A: Focus on three areas:
      • Boost Precursor Supply: Engineer the host's metabolic pathway (e.g., in yeast, the MVA pathway) to maximize the production of FPP, the precursor to valencene [1].
      • Use Efficient Enzymes: Employ engineered enzymes with higher activity, like the HPO V482I/A484I variant [1].
      • Optimize the Process: Use bioreactors like Oscillatory Baffled Reactors (OBRs) that enhance mass transfer of oxygen, a critical reactant for P450s [3]. Implement in-situ product removal to reduce product inhibition.
  • Q: My chosen P450 enzyme shows very low activity. What could be wrong?

    • A: Check the following:
      • Electron Supply: Ensure the cytochrome P450 reductase (CPR) partner is compatible and expressed at sufficient levels [2].
      • Cofactor Regeneration: In vitro systems require a robust NADPH regeneration system (e.g., using Glucose Dehydrogenase - GDH) to maintain activity [3].
      • Oxygen Mass Transfer: In whole-cell or bioreactor systems, ensure efficient oxygen supply, as it is a substrate for P450s [3].
  • Q: What are the advantages of a de novo microbial production process over biotransformation of added valencene?

    • A: A de novo process (where the microbe produces nootkatone from sugar) is more sustainable and scalable. It avoids the need to feed expensive valencene substrate and allows the product to be classified as "natural" in some regions, which is a key market advantage for flavors and fragrances [4] [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low yield of nootkatone Metabolic flux bottleneck at FPP synthesis Engineer the mevalonate pathway: overexpress tHMG1 and ERG20, downregulate ERG9 [1].
High accumulation of β-nootkatol Lack of efficient this compound oxidase activity Co-express a specific dehydrogenase (e.g., ZSD1 or ABA2) to drive the reaction forward [1].
Poor conversion in bioreactor Limited oxygen transfer to P450 enzymes Use reactors with high mass transfer (e.g., Oscillatory Baffled Reactors - OBRs) [3].
Low product purity Complex mixture of intermediates and by-products Optimize separation protocols using HPLC with appropriate columns (e.g., C18 reverse-phase) [3].

References

scaling up nootkatol production in bioreactors

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Bioreactor Scale-Up

Scaling up a bioprocess involves more than just increasing volume; it requires maintaining an optimal biological environment despite changing physical parameters. The key is to control scale-dependent parameters to keep the cells' physiological state consistent across scales [1].

The table below summarizes the primary criteria used for scale-up and how they change. It illustrates a crucial challenge: it is impossible to keep all parameters constant. The choice of which criterion to prioritize will define the process [1].

Scale-Up Criterion Definition Key Change When Scaled (Example) Impact on Bioprocess
Constant Power per Unit Volume (P/V) Agitation power input is kept proportional to volume. Increased impeller tip speed; longer mixing/circulation time. Can create substrate/ pH gradients; potential for higher shear stress.
Constant Impeller Tip Speed The linear speed at the end of the impeller is maintained. Significant decrease in P/V input. Reduced mixing and mass transfer, potentially limiting oxygen/nutrient delivery.
Constant Volumetric Mass Transfer Coefficient (kLa) The rate of oxygen transfer from gas to liquid is kept the same. Requires adjusting agitation and aeration rates, affecting P/V and shear. Directly impacts cell growth and metabolism by controlling oxygen levels.
Constant Mixing Time The time to achieve homogeneity in the bioreactor is maintained. Requires a massive (often infeasible) increase in P/V. Ensures uniform environment; critical if cells are sensitive to short-term fluctuations.

For the biotransformation of valencene to nootkatone, which is an oxygen-dependent process, the oxygen mass transfer rate (kLa) is a particularly critical parameter to consider [2].

Troubleshooting Nootkatol Production Scale-Up

Here are some specific challenges you may encounter when scaling up the valencene-to-nootkatone biotransformation, with guidance based on current research.

FAQ 1: Why does my product yield drop significantly at larger scales?

  • Potential Cause 1: Inadequate Oxygen Mass Transfer. The P450 enzymes responsible for converting valencene to this compound/nootkatone require oxygen. At larger scales, achieving the same kLa becomes challenging, limiting the reaction rate [2].
  • Troubleshooting Tip: Consider switching to a reactor type designed for superior mass transfer. Research shows that an Oscillatory Baffled Reactor (OBR) can achieve a kLa value 75% higher than a traditional Stirred Tank Reactor (STR), leading to significantly enhanced reaction rates for this specific process [2].
  • Potential Cause 2: Poor Mixing and Gradients. As shown in the table above, mixing time increases with scale. Cells and substrates may not be uniformly distributed, leading to zones of high and low substrate concentration, which can reduce overall yield [1].

FAQ 2: How can I improve the efficiency of the biotransformation at scale?

  • Strategy 1: Use a Two-Stage or Co-culture Process. Instead of relying on a single strain to do everything, you can divide the labor. One engineered microbe (e.g., E. coli) can be optimized to produce high levels of valencene, while another (e.g., Pichia pastoris or S. cerevisiae), engineered with efficient P450 enzymes, specializes in the oxidation to nootkatone [3] [4]. This approach leverages the unique strengths of different hosts.
  • Strategy 2: Optimize the Biocatalyst. Use metabolic engineering to enhance the host strain. For example, engineering Pichia pastoris with strong promoters and additional copies of genes like alcohol dehydrogenase has been shown to increase (+)-nootkatone yields to 208 mg/L in a bioreactor [3].

Experimental Protocol: Kinetic Analysis in an Oscillatory Baffled Reactor

The following methodology is adapted from a 2023 study that successfully conducted a kinetic analysis of the valencene to nootkatone biotransformation, which is essential for process optimization [2].

Objective: To elucidate the reaction mechanism and evaluate reaction kinetics for the conversion of valencene to nootkatone using a P450BM3 enzyme in an OBR.

1. Reactor Setup and Operation:

  • Reactor: Oscillatory Baffled Reactor (OBR), 300 mL total volume, 200 mL working volume.
  • Baffles: 3 orifice baffles with a diameter of 17.5 mm, spaced 62 mm apart.
  • Conditions: Room temperature, pH controlled between 7.6 and 7.8, open system (air as oxygen source).

2. Reaction Mixture Preparation:

  • Add 200 mL of purified water to the OBR.
  • Dissolve the enzyme-associated support agents: glucose monohydrate, and potassium phosphate buffers.
  • Add 3.3 mL of a semi-purified modified P450BM3 enzyme (final concentration ~1.5 μmol/L).
  • Add 6 mmol/L of valencene substrate.
  • To start the reaction, add the cofactor NADP+ (0.0347 wt%) and glucose dehydrogenase (GDH, 0.024 wt%) for cofactor regeneration.

3. Sampling and Analytics:

  • Take samples at regular intervals over 1.5-2 hours.
  • Analyze samples using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector at 210 nm.
  • Identify and quantify compounds based on retention times: Valencene (~15.9 min), α-Nootkatol (~11.3 min), β-Nootkatol (~11.1 min), Nootkatone (~9.9 min).

4. Data and Kinetic Modeling:

  • Plot concentration profiles over time for all major species.
  • A Langmuir-Hinshelwood type kinetic model can be applied, treating the reaction as a series of first-order steps (see workflow diagram below) [2].
  • The model can be simplified, as research suggests most reversible steps in this pathway can be treated as irreversible.

The diagram below illustrates the experimental workflow and the simplified reaction pathway from valencene to nootkatone, which forms the basis for the kinetic model.

G cluster_pathway Simplified Reaction Pathway (for Modeling) Start Start Experiment Setup Reactor Setup: - OBR, 200 mL working vol. - pH 7.6-7.8, Room Temp. - Add buffer & support agents Start->Setup AddEnzyme Add P450BM3 Enzyme Setup->AddEnzyme AddValencene Add Valencene Substrate AddEnzyme->AddValencene StartReaction Start Reaction: Add NADP+ & GDH AddValencene->StartReaction Sample Sample & HPLC Analysis StartReaction->Sample Model Kinetic Modeling (Langmuir-Hinshelwood) Sample->Model V Valencene End Extract Rate Constants Model->End A α-Nootkatol V->A k1 B β-Nootkatol V->B k2 N Nootkatone A->N k3 By By-product (e.g., Epoxide) A->By k5 B->By k6

Future Perspectives

The field of bioprocessing is rapidly evolving. The adoption of continuous flow bioreactors is growing, with the market projected to expand significantly. These systems can offer superior control and productivity for biotransformations like yours [5]. Furthermore, integrating advanced process control, automation, and data-driven modeling can help navigate the complexities of scale-up by predicting process dynamics and enabling real-time adjustments [6] [7].

References

Separation Methodology: High-Speed Counter-Current Chromatography (HSCCC)

Author: Smolecule Technical Support Team. Date: February 2026

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective, support-free liquid-liquid separation technique that is ideal for sensitive compounds like sesquiterpenoids. It eliminates irreversible adsorption onto a solid stationary phase, allowing for high purity and sample recovery [1] [2].

The table below summarizes the optimized HSCCC parameters used for purifying nootkatone, which can be directly applied to separate nootkatol from similar reaction mixtures [1] [2] [3].

Parameter Specification
Objective Isolation and purification of this compound/nootkatone from a complex mixture.
Instrumentation HSCCC chromatograph with three polytetrafluoroethylene coils (total volume 300 ml).
Solvent System n-hexane-methanol-water (5:4:1, v/v) [1] [2] [3]
Elution Mode Head-to-tail (Lower phase as mobile phase).
Sample Solution 80 mg of crude mixture dissolved in 15 ml of the two-phase solvent system.
Mobile Phase Flow Rate 1.5 ml/min.
Rotation Speed 850 rpm.
Temperature 22 °C.
Detection UV detector at 254 nm.
Typical Elution Time Target compounds typically elute within 4-5 hours [1] [3].

The following diagram illustrates the workflow for the HSCCC separation process:

Start Prepare Crude Reaction Mixture A Select & Optimize Two-Phase Solvent System Start->A B Load Sample Solution (80 mg in 15 mL solvent) A->B C HSCCC Separation n-hexane/MeOH/H2O, Head-to-Tail mode B->C D UV Detection at 254 nm C->D E Collect Fractions (Monitor 250-310 min window) D->E F Concentrate Fractions (e.g., N₂ blowing) E->F End Analyze Purity (GC-MS, NMR) F->End

Identification and Analysis of this compound

Once fractions are collected, it's crucial to identify and confirm the purity and structure of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for analyzing the essential oil or reaction mixture and assessing the purity of collected fractions [1] [3]. The typical GC conditions involve a DB-5 ms capillary column and a temperature program starting at 100°C, gradually increasing to 280°C [1].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to unambiguously confirm the chemical structure of the isolated this compound fraction. This is performed using an instrument like a 400 MHz spectrometer with CDCl₃ as the solvent and TMS as an internal standard [1] [3].

Context: this compound in Synthesis

Understanding where this compound comes from in your reaction mixture is key to designing a separation protocol.

  • This compound as a Direct Product: The patent [4] describes a one-pot synthesis where valencene is oxidized to produce a mixture of nootkatone and this compound. The relative proportions can be influenced by reaction conditions like pH. This mixture can be used as-is or separated.
  • This compound as an Intermediate: Research [5] shows that the oxidation of valencene can proceed through hydroperoxide intermediates. One of these intermediates, a secondary allylic β-hydroperoxide, can be dehydrated to form nootkatone. This compound is a likely intermediate in this pathway.

Frequently Asked Questions

Q1: My HSCCC separation has poor resolution. What should I check? This is often due to a suboptimal solvent system. First, ensure your solvent system is thoroughly equilibrated in a separatory funnel and the phases are fully separated and degassed before use [1]. The partition coefficient (K) of your target compound is critical; for a successful separation, the K value should ideally be between 0.5 and 2 [1].

Q2: Can I use other chromatographic methods? Yes. While HSCCC is excellent for preparative separation, analytical-scale Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used. For example, a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) has been used to separate nootkatone [6]. Solid-Phase Extraction (SPE) is another option for sample cleanup and enrichment prior to analysis [7].

Q3: How can I distinguish between this compound and nootkatone analytically? GC-MS will show different retention times and mass spectra for the two compounds. The hydroxyl group in this compound will also give a distinct signature in FT-IR spectroscopy. Ultimately, ¹H NMR provides the most definitive distinction, as the proton environments around the hydroxyl-bearing carbon in this compound will differ significantly from the ketone group in nootkatone [1] [3].

References

nootkatol ion channel inhibition specificity profile

Author: Smolecule Technical Support Team. Date: February 2026

Ion Channel Inhibition Profile

The table below summarizes the experimentally determined inhibitory effects of nootkatone and nootkatol on various ion channels.

Ion Channel Compound Cell Line / System Inhibitory Effect (IC₅₀ or % Inhibition) Primary Experimental Method
CRAC (ORAI1) Nootkatone HEK293T (hORAI1 transfection) IC₅₀ = ~12.64 µM [1] Whole-cell patch clamp [1]
KV1.3 Nootkatone Jurkat T cell IC₅₀ = ~10.8 µM [1] Whole-cell patch clamp [1]
KCa3.1 Nootkatone HEK293T ~20% inhibition at 100 µM; >40% at 300 µM [1] Whole-cell patch clamp [1]
ORAI1 This compound Human primary melanocytes 97.0% ± 1.0% current inhibition at 90 µM [2] Patch clamp (at -120 mV) [2]
TRPV1 This compound Human primary melanocytes 94.0% ± 2.0% current inhibition at 90 µM [2] Patch clamp (at -60 mV) [2]
Store-Operated Ca²⁺ Entry (SOCE) Nootkatone Jurkat T cell / Primary CD4+ T cells Significant reduction in Ca²⁺ influx at 30 µM and 100 µM [1] Calcium imaging (using Ca²⁺-sensitive dyes) [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.

Electrophysiology (Patch Clamp)

This is the primary method used to directly measure ion channel currents [1].

  • Cell Preparation: Studies used HEK293T cells transiently transfected with the human gene for the channel of interest (e.g., hORAI1 for CRAC) or immune cell lines like Jurkat T cells [1].
  • Recording: The whole-cell patch clamp configuration was used. The external bath solution was applied with different concentrations of nootkatone/nootkatol [1].
  • Data Analysis: Current-voltage (I-V) relationships were traced in response to voltage ramp protocols. The inhibited currents were normalized and fitted to a dose-response curve to determine IC₅₀ values [1].
Intracellular Calcium Measurement

This method assesses the functional consequence of channel inhibition on calcium signaling [1].

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM [1].
  • Channel Activation & Compound Application: Store-operated calcium entry (SOCE) is activated by depleting ER calcium stores using an agent like cyclopiazonic acid (CPA). Nootkatone is applied before or during the calcium measurement [1].
  • Detection: Fluorescence is measured using a spectrophotometer or a fluorescence microscope. The change in the ratio of fluorescence emissions is directly proportional to the change in intracellular calcium concentration [1].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the interconnected signaling pathways in T-cell activation and how nootkatone exerts its effects by targeting multiple ion channels.

G Antigen Antigen TCR T-Cell Receptor (TCR) Activation Antigen->TCR PLC PLCγ Activation TCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 ER_Ca_Release Ca²⁺ Release from ER IP3->ER_Ca_Release STIM1 STIM1 Activation & Clustering ER_Ca_Release->STIM1 ORAI1 CRAC Channel (ORAI1) Activation STIM1->ORAI1 SOCE Store-Operated Ca²⁺ Entry (SOCE) ORAI1->SOCE High_Ca ↑ Intracellular Ca²⁺ SOCE->High_Ca K_Channels K⁺ Channel (KV1.3/KCa3.1) Activation High_Ca->K_Channels Hyperpol Membrane Hyperpolarization K_Channels->Hyperpol Sustained_Ca Sustained Ca²⁺ Influx & Signaling Hyperpol->Sustained_Ca Provides driving force for Ca²⁺ NFAT_NFkB Transcription Activation (NFAT, NF-κB) Sustained_Ca->NFAT_NFkB Prolif T-Cell Proliferation & Cytokine Production NFAT_NFkB->Prolif Nootkatone_CRAC Nootkatone Nootkatone_CRAC->ORAI1 Inhibits Nootkatone_K Nootkatone Nootkatone_K->K_Channels Inhibits

This diagram shows that nootkatone targets two critical points in the T-cell activation cascade: the CRAC (ORAI1) channel for calcium entry and the potassium channels (KV1.3/KCa3.1) that maintain the electrical driving force for it [1]. This dual inhibition effectively dampens the calcium signaling essential for immune cell proliferation and function.

Interpretation and Research Implications

  • Multi-Target Profile: Its ability to simultaneously inhibit several ion channels (CRAC, KV1.3, KCa3.1) makes it a compelling candidate for modulating complex diseases driven by dysregulated immune responses [1].
  • Therapeutic Potential: The experimental data supports its potential for treating T-cell-mediated autoimmune diseases and skin photoaging [1] [2] [3].
  • Considerations for Researchers: The current data is primarily from in vitro studies. Further research, including in vivo models and toxicology studies, is required to fully translate these findings into therapeutics [1].

References

nootkatol anti-photoaging vs other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Nootkatol: A Dual-Channel Inhibitor

This compound, a chemical derivative of valencene, primarily works by targeting specific calcium ion channels, offering a distinct mechanism compared to many other natural compounds.

  • Key Mechanism of Action: It acts as a dual inhibitor of the ORAI1 and TRPV1 calcium channels [1] [2] [3].
    • ORAI1 is found in melanocytes and is crucial for initiating UV-induced melanogenesis (skin pigmentation) [2] [3].
    • TRPV1 is found in keratinocytes and initiates the production of Matrix Metalloproteinase-1 (MMP-1), an enzyme that breaks down collagen and leads to wrinkles [2] [3]. By blocking these channels, this compound prevents the calcium influx that triggers these two key processes of photoaging.
  • Experimental Efficacy: The following table summarizes key quantitative findings from cellular studies:
Experimental Model Treatment Concentration Key Outcome Measures Experimental Results
B16F10 Melanoma Cells [2] [3] Not specified UV-induced melanin synthesis Reduction by 76.38% ± 5.90%
HaCaT Keratinocytes [2] [3] Not specified UV-induced MMP-1 production Reduction by 59.33% ± 1.49%
HEK293T Cells (Patch-clamp) [2] [3] 90 μM TRPV1 current (at -60 mV) Inhibition by 94% ± 2%
HEK293T Cells (Patch-clamp) [2] [3] 90 μM ORAI1 current (at -120 mV) Inhibition by 97% ± 1%
Human Primary Melanocytes [2] [3] 100 μM Intracellular calcium signaling Inhibition by 51.6% ± 0.98%

This diagram illustrates the primary mechanism by which this compound is proposed to exert its anti-photoaging effects:

G UV UV Radiation ORAI1 ORAI1 Channel (Melanocytes) UV->ORAI1 TRPV1 TRPV1 Channel (Keratinocytes) UV->TRPV1 Ca2 Ca²⁺ Influx ORAI1->Ca2 TRPV1->Ca2 Melanin Melanin Synthesis Ca2->Melanin MMP1 MMP-1 Production Ca2->MMP1 Photoaging Photoaging (Pigmentation & Wrinkles) Melanin->Photoaging MMP1->Photoaging This compound This compound Inhibition This compound->ORAI1 Blocks This compound->TRPV1 Blocks

This compound's Proposed Anti-Photoaging Mechanism

Landscape of Other Natural Anti-Photoaging Compounds

Many other natural compounds protect the skin through different pathways, primarily by modulating key signaling cascades related to oxidative stress and inflammation [4].

  • Primary Protective Mechanisms:
    • Antioxidant and Anti-inflammatory: These compounds often activate the Nrf2/ARE pathway, boosting the skin's endogenous antioxidant defense, and suppress the NF-κB pathway, reducing inflammation [4].
    • ECM Protection: They inhibit the MAPK/AP-1 pathway, which leads to lower expression of MMPs, thereby reducing collagen degradation [4].
    • Collagen Synthesis: Some compounds promote the TGF-β pathway, which enhances the production of new collagen in fibroblasts [4].
  • Comparison of Select Compounds: The table below lists several natural compounds and their reported mechanisms, though specific quantitative data for direct comparison with this compound was not available in the search results.
Natural Compound Reported Primary Mechanisms of Action Key Cellular Targets
Alpha-Mangostin [1] Inhibition of TRPV3 channel; reduction of pro-inflammatory cytokines. Keratinocytes, Fibroblasts
Fargesin (from Flos magnoliae) [1] Inhibition of ORAI1 channel. Immune cells, Melanocytes
Plant Polyphenols & Flavonoids [4] Regulation of NF-κB, MAPK, PI3K/AKT, and Nrf2/ARE pathways. Keratinocytes, Fibroblasts
Nootkatone (Related sesquiterpenoid) [5] Modulation of NRF2-HO-1 and AhR-CYP1A1 signaling pathways. Keratinocytes (HaCaT)
Lavender Exosome-Like Nanoparticles (LELNs) [6] Delivery of miR166; reduction of inflammatory cytokines (IL-1β, IL-6, TNF-α). Keratinocytes (HaCaT)

This diagram summarizes the common pathways targeted by a broad range of natural compounds, as opposed to this compound's more specific channel-blocking activity:

G cluster_common_pathways Pathways Commonly Targeted by Many Natural Compounds UV UV Radiation ROS Oxidative Stress (ROS) UV->ROS MAPK MAPK/AP-1 Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Nrf2 Nrf2/ARE Pathway ROS->Nrf2 MMPs ↑ MMP Expression MAPK->MMPs Inflammation Inflammatory Response NFkB->Inflammation AntiOx Antioxidant Defense Nrf2->AntiOx TGFb TGF-β Pathway Collagen ↑ Collagen Synthesis TGFb->Collagen ECM_Degradation ECM Degradation & Wrinkles MMPs->ECM_Degradation Inflammation->ECM_Degradation NaturalComps Natural Compounds (e.g., Polyphenols, Flavonoids) NaturalComps->MAPK Inhibits NaturalComps->NFkB Inhibits NaturalComps->Nrf2 Activates NaturalComps->TGFb Promotes

Common Anti-Photoaging Pathways of Natural Compounds

Key Experimental Protocols Cited

For research reproducibility, here are the core methodologies from the key studies on this compound.

  • Cell Culture Models: Studies used HEK293T cells transfected with hORAI1/hSTIM1 or hTRPV1 for channel characterization; B16F10 mouse melanoma cells for melanogenesis; HaCaT immortalized human keratinocytes for MMP-1 production; and normal human epidermal melanocytes (NHEMs) [2] [3].
  • Ion Channel Assay: TRPV1 and ORAI1 currents were measured using the whole-cell patch-clamp technique in voltage-clamp mode. TRPV1 was activated with 1 µM capsaicin, while ORAI1 was activated by store depletion using 20 µM IP3 in the pipette solution [2] [3].
  • Intracellular Calcium Measurement: Changes in intracellular calcium concentration ([Ca²⁺]i) were quantified using calcium-sensitive fluorescent dye (Fura-2 AM) [2] [3].
  • UV-Irradiation and Analysis:
    • Melanin Content: Quantified in B16F10 cells after UV irradiation [2] [3].
    • MMP-1 Production: Quantified in the supernatant of UV-irradiated HaCaT cells, likely via ELISA [2] [3].

Conclusion for Researchers

  • For a research and development focus, this compound's defined molecular targets offer a clear path for further investigation into specific formulations or combination therapies.
  • For a broader comparative analysis, the field of natural anti-photoaging agents is diverse, with many compounds working through overlapping antioxidant and anti-inflammatory pathways, as summarized in the second diagram.

References

nootkatol melanin reduction compared to arbutin or kojic acid

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

The table below summarizes the known mechanisms of action for these three compounds, which operate through distinct pathways to reduce melanin.

Compound Known Mechanism(s) of Action Key Molecular Targets
Nootkatol Inhibits ion channels activated by ultraviolet (UV) radiation [1]. ORAI1, TRPV1 [1]
Arbutin Inhibits the tyrosinase enzyme and impedes melanosome maturation [2]. Tyrosinase [2]
Kojic Acid Chelates copper (a cofactor of tyrosinase) to inhibit the tyrosinase enzyme; also acts as a free radical scavenger [2]. Tyrosinase [2]

Experimental Data on Arbutin and Kojic Acid

Although a direct comparison with this compound is not available, several clinical studies have evaluated the efficacy of arbutin and kojic acid, both alone and in combination.

The following table summarizes key findings from clinical studies:

Study Compound / Comparison Key Efficacy Findings Safety Findings

| Alpha-Arbutin 5% + Kojic Acid 2% (AAK) vs. Triple Combination Cream (TCC) [2] | - No statistically significant difference in melanin index (MI) or mMASI scores after 12 weeks of treatment [2].

  • AAK cream had a significantly lower recurrence rate after treatment cessation (MI, p=0.004; mMASI, p=0.045) [2]. | - Erythema and stinging were significantly higher in the TCC group [2]. | | Arbutin 5% (Formulated) vs. Inactive Control [3] | - Showed a significant reduction in pigmentation compared to the inactive control (p<0.05) [3]. | Information not specified in the study. | | Kojic Acid (in combination) vs. Hydroquinone [3] | - A comparative study cited in a review found kojic acid to have comparable efficacy to hydroquinone [3]. | Information not specified in the study. |

Visualizing the Signaling Pathways

The diagram below illustrates the distinct molecular pathways through which this compound, arbutin, and kojic acid are understood to inhibit melanin production.

G node_uvr UV Radiation node_ca Calcium Influx node_uvr->node_ca Activates node_melanin Melanin Synthesis node_ca->node_melanin Promotes node_tyr_enzyme Tyrosinase Enzyme node_tyr_enzyme->node_melanin Catalyzes node_this compound This compound node_this compound->node_ca Inhibits node_arbutin Arbutin node_arbutin->node_tyr_enzyme Inhibits node_kojic Kojic Acid node_kojic->node_tyr_enzyme Inhibits & Chelates

Insights for Research and Development

The distinct mechanisms of action suggest potential strategic implications for research and development:

  • Novel Pathway Targeting: this compound represents a different approach by targeting upstream UV-induced signaling (ORAI1/TRPV1) rather than directly inhibiting tyrosinase [1]. This may offer alternative strategies, particularly for cases where tyrosinase inhibitors show limited efficacy.
  • Potential for Combination Therapy: The non-overlapping mechanisms between this compound (channel inhibition) and arbutin/kojic acid (tyrosinase inhibition) suggest potential for synergistic effects in combination treatments, which could be a promising area for future research.
  • Safety and Recurrence Profile: The combination of alpha-arbutin and kojic acid demonstrates that effective alternatives to gold-standard treatments like TCC are viable, with potential benefits of lower recurrence rates and reduced side effects [2].

How to Proceed Further

The absence of direct comparative data for this compound presents a significant knowledge gap. To advance your research, you could:

  • Search specialized databases like PubMed, Scopus, or Web of Science using terms such as "this compound melanogenesis," "this compound tyrosinase," and "this compound anti-melanogenic."
  • Investigate upstream targets like ORAI1 and TRPV1 in the context of melanogenesis and other known inhibitors to find more established compounds with similar mechanisms to this compound.
  • Consult chemical suppliers or manufacturers that provide this compound, as they may have access to unpublished experimental data or technical reports on its efficacy.

References

nootkatol calcium antagonism vs commercial inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Calcium Channel Blockers (CCBs)

Calcium antagonists, or Calcium Channel Blockers, primarily inhibit the influx of calcium ions through voltage-gated L-type calcium channels in cardiovascular tissues [1]. This action leads to vascular smooth muscle relaxation and reduced cardiac contractility.

The table below summarizes the three main chemical classes of CCBs and their key pharmacological characteristics [2].

Chemical Class Prototypical Drug Primary Cardiovascular Effects Key Pharmacological Characteristics
Dihydropyridines Nifedipine, Amlodipine, Felodipine Predominant vasodilation; may cause reflex tachycardia [2]. Newer agents (e.g., Amlodipine) offer longer duration of action and potential vascular bed selectivity [2].
Phenylalkylamines Verapamil Vasodilation; depressed heart rate, AV conduction, and contractility [2]. Not recommended with beta-blockers due to combined negative inotropic/chronotropic effects [2].
Benzothiazepines Diltiazem Vasodilation with moderate cardiac depression [2]. Effects considered intermediate between Dihydropyridines and Verapamil [2].

Experimental Insights on Commercial Inhibitors

For researchers, understanding the experimental evidence behind these drugs is crucial. The following table outlines outcomes from key clinical studies comparing CCBs with other common antihypertensive drug classes.

Comparison Key Clinical Outcomes Supporting Evidence (Examples)

| CCBs vs. ACE Inhibitors | Some high-risk patient studies suggest ACE inhibitors may offer superior protection against cardiovascular events and renal disease [3]. | • ABCD Trial: Stopped early due to apparent advantage of ACE inhibitors over CCBs for coronary heart disease (CHD) outcomes [3]. • STOP-2: Suggested a reduced risk of heart failure with ACE inhibitors compared to CCBs [3]. | | CCBs vs. ARBs | CCBs may be more effective in reducing stroke and myocardial infarction incidence, while ARBs show a trend toward better prevention of heart failure [4]. | • VALUE Trial: Compared Amlodipine (CCB) vs. Valsartan (ARB) [4]. • Meta-analysis: 8 head-to-head trials involving 25,084 patients [4]. | | CCBs for Renal Protection | Dihydropyridine CCBs (dCCBs) may cause an initial increase in eGFR without adverse effects on proteinuria, while ARBs are more robust in preventing proteinuria [5]. | • Real-world study: ARBs reduced proteinuria risk by 46% vs. untreated group, while dCCBs showed no significant effect [5]. |

Calcium Signaling Pathway and Drug Mechanism

The diagram below illustrates the fundamental calcium signaling pathway that agonists like UTP activate, and the site where Calcium Channel Blockers exert their effect.

calcium_signaling Agonist Extracellular Agonist (e.g., UTP, ATP) GPCR GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 Membrane PIP₂ PLC->PIP2 DAG DAG PIP2->DAG Hydrolyzes IP3 IP₃ PIP2->IP3 Hydrolyzes IP3R IP₃ Receptor (ITPR) on ER Membrane IP3->IP3R Ca2plusER Ca²⁺ Release from ER IP3R->Ca2plusER TMEM16A Effector (e.g., TMEM16A) Ca2plusER->TMEM16A Ca2plusEntry Ca²⁺ Influx Ca2plusEntry->TMEM16A Channel Voltage-Gated Calcium Channel Channel->Ca2plusEntry CCBs Inhibit

Research Implications and Future Directions

The absence of data on nootkatol highlights a significant gap in the current pharmacological literature. Your research could make a valuable contribution in this area.

  • Establish a Baseline: Use the pharmacological profiles of established CCBs provided above as a benchmark for your experimental work with this compound.
  • Investigate the Mechanism: Determine whether this compound's antagonism is specific to L-type calcium channels or involves other pathways, such as the purinergic receptor (P2RY2) or inositol triphosphate receptor (ITPR1) pathways [6].
  • Compare Efficacy: Design experiments to directly compare this compound's potency and selectivity against dihydropyridines like amlodipine or nifedipine.

References

Quantitative Preclinical Data of Nootkatol and Nootkatone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data for nootkatol and nootkatone from recent preclinical studies.

Compound Disease Model / Target Experimental System Key Efficacy Findings Toxicological Data

| This compound [1] | Skin Photoaging (via ORAI1/TRPV1 inhibition) | In vitro (HEK293T, B16F10, HaCaT cells) | - 94% ± 2% TRPV1 current inhibition [1]

  • 97% ± 1% ORAI1 current inhibition [1]
  • 76.38% ± 5.90% reduction in UV-induced melanin [1]
  • 59.33% ± 1.49% reduction in UV-induced MMP-1 [1] | IC50: 90 µM (for ion channel inhibition) [1] | | Nootkatone [2] | Myocardial Infarction (Cardioprotection) | In vivo (Rat model) | Effective dose: 10 mg/kg (oral) [2] | Not specified in the study [2] | | Nootkatone [3] | Glioblastoma (Anti-tumor) | In vitro (GBM cell lines) | - Inhibited cell growth (200-300 µM) [3]
  • Induced cell death & ROS production [3] | Not specified in the study [3] | | Nootkatone [4] | Mosquito Repellent / Insecticide | In vivo (Bottle bioassay on mosquitoes) | - LC50 and LC90 values reported [4]
  • KT50 (knockdown time) reported [4] | Tested concentrations: 0.1% to 1.0% [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

Protocol for this compound's Ion Channel and Anti-photoaging Assays [1]

This study investigated this compound's effect on skin photoaging by targeting calcium ion channels.

  • Ion Channel Activity: Measured using the whole-cell patch-clamp technique.
    • TRPV1 Current (ITRPV1): Activated with 1 µM capsaicin. A voltage ramp protocol (-100 to +100 mV) was applied every 20 seconds. The specific antagonist BCTC was used to determine the basal current.
    • ORAI1 Current (IORAI1): HEK293T cells were co-transfected with hORAI1 and hSTIM1. To activate the current, 20 µM IP3 was included in the internal pipette solution to deplete ER Ca2+ stores. A voltage ramp (-130 to +70 mV) was applied every 30 seconds.
  • Intracellular Calcium Measurement: [Ca2+]i was measured using calcium-sensitive fluorescent dye Fura-2 AM.
  • Anti-photoaging Efficacy:
    • Melanin Synthesis: Quantified in B16F10 melanoma cells after UV irradiation.
    • MMP-1 Production: Quantified in HaCaT keratinocytes after UV irradiation.
Protocol for Nootkatone's Anti-glioblastoma Assays [3]

This study explored the anti-cancer effects of nootkatone on glioblastoma (GBM).

  • Cell Viability: Measured using a CCK-8 assay. Cells were seeded in 96-well plates, treated with gradient concentrations of nootkatone (100-300 µM), and incubated for 24-48 hours. The optical density was measured at 450 nm.
  • Colony Formation Analysis: 500 cells were seeded in 6-well plates, treated with 200 µM nootkatone, and grown for 7 days. Colonies were fixed, stained with crystal violet, and counted.
  • Cell Migration:
    • Transwell Assay: 25,000 cells/mL in serum-free medium with nootkatone were placed in the upper chamber, with a medium containing 10% serum in the lower chamber. After 24 hours, migrated cells were fixed, stained, and counted.
    • Wound-Healing Assay: A scratch was made in a confluent cell monolayer. The wound area was measured at 0, 24, and 48 hours to calculate the healing rate.
  • Cell Death and Cycle: Analyzed by flow cytometry using an Annexin V-FITC/PI Apoptosis Detection Kit and a Cell Cycle Staining Kit.
  • Mechanistic Study: RNA sequencing and molecular docking simulations were performed to identify the ATF4-CHOP-CHAC1 pathway as the key mechanism.

This compound's Mechanism of Action in Skin Photoaging

The diagram below illustrates the signaling pathway through which this compound prevents skin photoaging, as identified in the research [1].

G UV UV TRPV1 TRPV1 UV->TRPV1 ORAI1 ORAI1 UV->ORAI1 This compound This compound This compound->TRPV1 Inhibits This compound->ORAI1 Inhibits Ca2_Influx Ca2_Influx TRPV1->Ca2_Influx ORAI1->Ca2_Influx Keratinocyte Keratinocyte Ca2_Influx->Keratinocyte Melanocyte Melanocyte Ca2_Influx->Melanocyte MMP1 MMP1 Keratinocyte->MMP1 Melanin Melanin Melanocyte->Melanin Wrinkle Wrinkle MMP1->Wrinkle Hyperpigment Hyperpigment Melanin->Hyperpigment

Knowledge Gaps and Research Opportunities

While existing data is promising, fully evaluating these compounds requires further investigation:

  • Therapeutic Index Calculation: The searched literature lacks systematic toxicology profiles (e.g., LD50, MTD, NOAEL) needed to calculate a formal therapeutic index (TD50/ED50).
  • Comparative Pharmacokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound and nootkatone are not detailed in these studies.
  • In Vivo Efficacy for this compound: The compelling in vitro data for this compound needs validation in live animal models of photoaging or other relevant diseases.

References

Antibacterial Activity of Thiazolo-Nootkatone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the minimum inhibitory concentration (MIC) data for the most active synthesized compounds against a panel of Gram-positive bacteria [1].

Compound S. aureus strains (MIC, μg/mL) S. epidermidis (MIC, μg/mL) E. faecium (MIC, μg/mL)
15 (p-hydroxy) As low as 6.25 6.25 3.12
16 (catechol, di-hydroxy) As low as 3.12 3.12 1.56
17 (methylenedioxy) Active only against some Gram-positive bacteria - -
Starting Materials (Nootkatone, Epoxynootkatone) No activity at 50 μg/mL No activity at 50 μg/mL No activity at 50 μg/mL

Synthesis and Experimental Protocol

The chimeric thiazolo-nootkatone derivatives were synthesized and evaluated according to the following workflow [1]:

G Start Nootkatone (1) Step1 Epoxidation H₂O₂/NaOH 96% yield Start->Step1 Intermediate Epoxynootkatone (2) Step1->Intermediate Step2 Reaction with Thioamides Acetic Acid, 100°C Intermediate->Step2 Products Fused-Thiazole Derivatives (3-29) Yields: 60%-98% Step2->Products BioTest Biological Testing Products->BioTest Result MIC Determination Time-Kill Assay Persister Cell Assay BioTest->Result

Key Steps and Conditions [1]:

  • Epoxidation: Nootkatone is reacted with hydrogen peroxide (H₂O₂) in sodium hydroxide (NaOH) to form epoxynootkatone in 96% yield.
  • Thiazole Ring Formation: Epoxynootkatone is reacted with various thioamides and thioureas in acetic acid at 100°C to produce the final fused-thiazole derivatives, with yields ranging from 60% to 98%.
  • Biological Assays:
    • MIC Determination: Compounds were tested against 19 strains of bacteria. Active compounds were further evaluated in serial dilution to determine the Minimum Inhibitory Concentration.
    • Time-Kill Assay: Conducted to determine if the compound was bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). Compound 16 was found to be bactericidal.
    • Persister Cell Assay: The ability of compound 16 to kill hard-to-treat MRSA persister cells (stationary-phase bacteria) was evaluated and compared to the antibiotic gentamicin.

Key Structure-Activity Relationship (SAR) Insights

The study identified the following critical structural features for antibacterial activity [1]:

  • The p-hydroxy group on the phenyl ring is essential for potent activity (as seen in compound 15).
  • The activity is significantly enhanced when a m-hydroxy group is added to the p-hydroxy compound, forming a catechol moiety (compound 16).
  • A m-hydroxy group alone (without the p-hydroxy) does not confer significant activity (compound 14).
  • Acetalization of the dihydroxy group (e.g., to methylenedioxy in compound 17) significantly decreases activity.
  • Other substituents, such as alkyl groups, halogens, and ethers, did not produce significant antibacterial activity.

References

×

XLogP3

3.9

Other CAS

50763-67-2
53643-07-5

Wikipedia

Nootkatol

Dates

Last modified: 02-18-2024

Explore Compound Types